molecular formula C8H10ClN B2631958 5-Chloro-2-ethylaniline CAS No. 3843-97-8

5-Chloro-2-ethylaniline

Cat. No.: B2631958
CAS No.: 3843-97-8
M. Wt: 155.63
InChI Key: GXMFLLVURQXDPD-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFLLVURQXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Profile of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-ethylaniline For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse range of complex organic molecules. Its strategic substitution pattern—featuring an ethyl group ortho to the amine and a chlorine atom meta to it—provides a unique chemical scaffold that is leveraged across multiple industries. This guide offers a comprehensive overview of its chemical and physical properties, a plausible and chemically sound synthesis protocol, its significant applications as a chemical intermediate, and essential safety and handling information for laboratory and industrial settings. For professionals in agrochemical and pharmaceutical research, understanding the utility and characteristics of this compound is crucial for the development of novel active ingredients.

Key Identifier:

  • Chemical Name: this compound

  • CAS Number: 3843-97-8[1][2]

  • Synonyms: 5-chloro-2-ethylbenzenamine, Benzenamine, 5-chloro-2-ethyl-[2]

Physicochemical and Computed Properties

The functional properties of this compound dictate its behavior in chemical reactions and its handling requirements. The data presented below combines experimentally determined values with computed properties from validated chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[3][2]
Molecular Weight 155.62 g/mol [2]
Boiling Point 252.6°C at 760 mmHg[3]
MDL Number MFCD20694404[3][1]
Computed XLogP3 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Storage and Handling: Store in a dark place under an inert atmosphere at room temperature.[3][1] The compound may be sensitive to light and air.

Plausible Synthesis Route

While specific peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a chemically robust and industrially viable pathway can be inferred from established methods for analogous compounds like 5-chloro-2-methylaniline.[4][5][6] The most common approach involves the selective reduction of a corresponding nitroaromatic precursor.

The logical precursor for this synthesis is 4-Chloro-1-ethyl-2-nitrobenzene . The synthesis workflow is a foundational reduction reaction, a cornerstone of aromatic amine synthesis.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr-type reactor), charge the reactor with 4-Chloro-1-ethyl-2-nitrobenzene (1 equivalent) and a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is critical as it simplifies post-reaction workup through simple filtration, a key consideration for scalability and efficiency.

  • Hydrogenation: Seal the vessel and purge it multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen gas (typically 3-5 bar) and heat to a moderate temperature (40-60°C).

  • Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots. The reaction is typically complete within 2-6 hours.

  • Workup and Purification: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified via vacuum distillation to yield the final product with high purity.

Synthesis_Workflow Start 4-Chloro-1-ethyl-2-nitrobenzene Reaction Catalytic Hydrogenation (Reduction of Nitro Group) Start->Reaction Catalyst H₂, Pd/C Catalyst Ethanol Solvent Catalyst->Reaction Workup Filtration to Remove Catalyst Solvent Evaporation Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Applications in Agrochemical and Pharmaceutical Development

This compound is primarily utilized as a chemical intermediate.[3] Its bifunctional nature (an amine group for nucleophilic reactions or diazotization, and a chlorinated phenyl ring) makes it a versatile precursor for constructing more complex molecular architectures.

  • Agrochemicals: It serves as a key building block for active ingredients in herbicides and pesticides.[3] The specific chloro-ethyl-aniline moiety can be essential for the molecule's ability to bind to target enzymes or proteins in weeds or pests, a common strategy in modern agrochemical design.[7]

  • Dye Synthesis: The compound is an important precursor in the production of azo dyes, which are widely used in the textile and paper industries.[3] The primary amine group can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form vibrant azo dyes.

  • Pharmaceuticals: In drug development, halogenated intermediates are of immense importance.[8] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a scaffold for synthesizing potential therapeutic agents.[3] For instance, related chloro-aniline structures are found in kinase inhibitors for oncology and in agents targeting other disease areas.[9]

Applications cluster_agrochemicals Agrochemicals cluster_dyes Dyes & Pigments cluster_pharma Pharmaceuticals Core This compound (Central Building Block) Agro_Synth Synthesis Step: Amide/Urea Formation Core->Agro_Synth Precursor Dye_Synth Diazotization & Azo Coupling Core->Dye_Synth Precursor Pharma_Synth Multistep Synthesis: Scaffold Elaboration Core->Pharma_Synth Precursor Herbicide Herbicide Active Ingredient Agro_Synth->Herbicide Azo_Dye Azo Dye Dye_Synth->Azo_Dye API Active Pharmaceutical Ingredient (API) Pharma_Synth->API

Role as a versatile intermediate in multiple industries.

Safety and Handling: A Precautionary Approach

No specific, comprehensive safety data sheet (SDS) is publicly available for this compound. However, due to its close structural similarity to 5-Chloro-2-methylaniline (CAS 95-79-4), the safety profile of the latter provides a crucial and reliable guide for handling. The following information is based on data for 5-Chloro-2-methylaniline and should be considered a minimum set of precautions.

Hazard Classification (based on 5-Chloro-2-methylaniline):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11]

  • Skin Irritation (Category 2): Causes skin irritation.[11]

  • Eye Irritation (Category 2): Causes serious eye irritation.[4][11][12]

  • Carcinogenicity: May cause cancer.[10]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[13]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[12][13]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[13]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

An In-Depth Technical Guide to 5-Chloro-2-ethylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its specific arrangement of chloro, ethyl, and amino functional groups on a benzene ring imparts a unique reactivity profile, making it a valuable building block for researchers, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its core physical and chemical properties, outlines established and theoretical synthesis protocols, discusses its reactivity, and details its applications, with a focus on its role in drug discovery and development. The content herein is intended for an audience of researchers, chemists, and professionals in the chemical and pharmaceutical industries.

Compound Identification and Chemical Structure

A clear and unambiguous identification is paramount for the safe and effective use of any chemical intermediate. This compound is systematically named and cataloged under various identifiers.

  • IUPAC Name : this compound[2]

  • CAS Number : 3843-97-8[2]

  • Molecular Formula : C₈H₁₀ClN[1]

  • Synonyms : 5-chloro-2-ethylbenzenamine, Benzenamine, 5-chloro-2-ethyl-[2]

The structural arrangement of its functional groups is the primary determinant of its chemical behavior.

  • SMILES : CCC1=C(C=C(C=C1)Cl)N[2]

  • InChI : InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3[2]

These notations describe a benzene ring substituted with an ethyl group at position 2, a chloro group at position 5, and an amino group at position 1. The ortho-ethyl group provides steric hindrance that can influence the reactivity of the adjacent amino group, while the meta-chloro group acts as an electron-withdrawing group, affecting the nucleophilicity of the amine and the overall electron density of the aromatic ring.

Physical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and application conditions. While extensive experimental data for this specific compound is limited, known values and computed properties provide a reliable profile. For context, properties of the closely related and more extensively studied 5-Chloro-2-methylaniline (CAS 95-79-4) are often used for comparison.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Weight 155.63 g/mol [1]
Boiling Point 252.6°C at 760 mmHg [1]
Computed LogP 2.7 [2]
Appearance Data not available; likely a liquid or low-melting solid -

| Storage | Room temperature, away from light, under an inert gas |[1] |

Spectroscopic Characterization
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group's methyl and methylene protons, respectively. The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. The broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show eight distinct signals: two for the ethyl group and six for the aromatic carbons, with chemical shifts influenced by the attached chloro, ethyl, and amino groups.

  • Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and alkyl groups, and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) at m/z 155. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be present due to the isotopic abundance of ³⁷Cl.

The process of structural elucidation using these techniques is a foundational workflow in synthetic chemistry.

Caption: Standard workflow for chemical structure confirmation.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its three functional groups: the nucleophilic amino group, the electron-withdrawing chloro group, and the sterically influential ethyl group.

  • Amino Group Reactivity : The primary amine is a nucleophile and a base, allowing it to undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. The ortho-ethyl group may provide some steric hindrance, potentially moderating the rate of certain reactions at the amine site.

  • Aromatic Ring Reactivity : The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern means further substitution is complex and may require specific catalytic conditions.

  • Stability and Incompatibilities : The compound is generally stable under recommended storage conditions.[1] However, like other anilines, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, with which it can react exothermically.[5] It may be sensitive to light and air, leading to discoloration over time.[5]

Synthesis Protocol

The synthesis of substituted anilines like this compound typically involves the reduction of the corresponding nitroaromatic compound. This is a robust and widely used transformation in industrial and laboratory settings. While a specific patent for the ethyl- derivative is not cited, the synthesis logically follows from the well-documented procedures for its methyl analog, 5-chloro-2-methylaniline, which is prepared from 4-chloro-2-nitrotoluene.[6]

A plausible and field-proven approach would involve the catalytic hydrogenation of 4-chloro-2-nitroethylbenzene.

Step-by-Step Methodology: Catalytic Hydrogenation

  • Reactor Setup : A high-pressure hydrogenation vessel (autoclave) is charged with the starting material, 4-chloro-2-nitroethylbenzene, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst. Palladium on carbon (Pd/C) or Raney Nickel are common, effective choices.

  • Inerting : The vessel is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all oxygen, which can be a safety hazard and can deactivate the catalyst.

  • Hydrogenation : The vessel is pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi) and heated. The reaction is stirred vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen.

  • Monitoring : The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on samples carefully drawn from the reactor.

  • Work-up : Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite. Caution is required as the catalyst can be pyrophoric.

  • Isolation and Purification : The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by distillation under vacuum or by recrystallization to yield pure this compound.

synthesis_pathway Start 4-Chloro-2-nitroethylbenzene Product This compound Start->Product Catalytic Hydrogenation Reagents H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Reagents->Product

Caption: General synthesis route via nitro group reduction.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate.[1] Its structure is incorporated into larger, more complex molecules to impart specific biological or physical properties.

  • Pharmaceutical Synthesis : Substituted anilines are foundational scaffolds in medicinal chemistry. This compound can serve as a starting point for the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 5-Chloro-2-(propan-2-yl)aniline is a key intermediate for modulators of the Retinoid-related Orphan Receptor gamma (RORγ), which are being investigated for treating autoimmune diseases.[7] This highlights the potential of the 5-chloro-aniline core in developing targeted therapies.

  • Agrochemicals : The molecule can be used as a building block for herbicides and pesticides.[1] The specific substitution pattern can be crucial for tuning the biological activity and selectivity of the final agrochemical product.

  • Dye and Pigment Industry : Aromatic amines are precursors to azo dyes. Through diazotization of the amino group followed by coupling with another aromatic compound, vibrant and stable colorants used in textiles and other materials can be produced.[1]

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Toxicology

As a substituted aniline, this compound must be handled with appropriate caution. Safety data for the closely related 5-chloro-2-methylaniline provides a strong basis for handling procedures.

  • Hazard Classification : Aniline derivatives are often classified as harmful if swallowed or in contact with skin and can cause serious eye irritation.[3] Some are suspected of causing cancer.[8]

    • H302 : Harmful if swallowed.[3]

    • H312 : Harmful in contact with skin.[3]

    • H319 : Causes serious eye irritation.[3]

    • H351 : Suspected of causing cancer.[8]

  • Handling Precautions : Use this compound in a well-ventilated area, preferably a chemical fume hood.[9] Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE).[9]

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[5]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing.[5]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines.[5]

  • First Aid Measures :

    • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from light, air, and incompatible materials like strong oxidizing agents.[1][5]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value is derived from the unique interplay of its functional groups, which allows for its incorporation into a diverse range of high-value products, from life-saving pharmaceuticals to essential agrochemicals and industrial dyes. A thorough understanding of its physical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As new therapeutic targets are identified, the demand for well-characterized, versatile building blocks like this compound is poised to grow, underscoring its importance to the scientific community.

References

A Technical Guide to 5-Chloro-2-ethylaniline: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethylaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds. Its specific substitution pattern—an ethyl group ortho to the amine and a chloro group meta to it—provides a unique chemical scaffold that is highly valued in the pharmaceutical, agrochemical, and dye manufacturing industries. This guide offers an in-depth exploration of its molecular structure, physicochemical properties, primary synthesis methodologies, and key applications, providing field-proven insights for professionals in chemical research and development.

Section 1: Core Molecular and Physicochemical Properties

The utility of this compound as a chemical building block is fundamentally derived from its distinct molecular structure and resulting chemical properties.

Molecular Structure

The structure consists of an aniline core functionalized with a C2H5 (ethyl) group at position 2 and a Cl (chloro) atom at position 5. The electron-donating nature of the amino and ethyl groups, combined with the electron-withdrawing and steric effects of the chloro group, dictates the molecule's reactivity, particularly in electrophilic substitution and diazotization reactions.

Applications Core This compound Pharma Pharmaceutical Synthesis (API Building Block) Core->Pharma Acylation, Coupling Rxns Agro Agrochemicals (Herbicide/Pesticide Precursor) Core->Agro Further Functionalization Dyes Dyes & Pigments (Azo Dye Intermediate) Core->Dyes Diazotization & Azo Coupling

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide details the chemical synthesis of 5-Chloro-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The primary focus of this document is the reductive transformation of 4-Chloro-2-nitrotoluene. While the immediate product of this specific reduction is the methyl-substituted aniline, the principles and methodologies described herein are directly applicable to the synthesis of the homologous 5-Chloro-2-ethylaniline, provided the appropriate starting material, 4-chloro-2-nitroethylbenzene, is utilized.

Strategic Overview of the Synthesis

The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental and widely employed transformation in organic synthesis.[3][4][5] In the context of producing 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene, the core chemical process is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is paramount in the production of various dyestuffs and is a key method of manufacturing for this class of compounds.[2]

Several reductive strategies can be employed, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most common and industrially relevant methods include:

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide, in the presence of hydrogen gas.[3][4][6] It is often characterized by high yields and clean reaction profiles.

  • Metal-Acid Reduction: A classic and robust method involving the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl).[3][7] This approach is cost-effective and highly reliable.

  • Sulfide Reduction: Reagents like sodium sulfide or sodium polysulfide can selectively reduce nitro groups.[4][8] This method can be particularly useful when other reducible functional groups are present in the molecule.

The choice of reduction method is often dictated by the scale of the synthesis, the available equipment, and the desired purity of the final product. For the purpose of this guide, we will focus on the widely applicable and efficient catalytic hydrogenation and the robust metal-acid reduction methods.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for safe and effective synthesis.

Property4-Chloro-2-nitrotoluene5-Chloro-2-methylaniline
Molecular Formula C₇H₆ClNO₂C₇H₈ClN[9]
Molecular Weight 171.58 g/mol 141.60 g/mol [10]
Appearance Light yellow crystalline solid[11]Amber liquid or solid[9][10]
Melting Point 34-38 °C[11]22 °C[10]
Boiling Point 239-240 °C at 718 mmHg237 °C at 1013 hPa[10]
Flash Point 120 °C (closed cup)[11]160 °C (closed cup)[10]
Solubility Likely mobile in the environment due to its water solubility.[12]Slightly soluble in water.[1]

Safety is paramount when handling these chemicals. Both the starting material and the product are classified as hazardous.

4-Chloro-2-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled, causing skin and serious eye irritation.[12] It is classified as a combustible acute toxicant.

5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin and may cause cancer.[9][13] It is readily absorbed through the skin or by inhalation.[2]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn at all times.[11][12] All manipulations should be conducted in a well-ventilated fume hood, with easy access to an eyewash station and a safety shower.[12]

Reaction Mechanism and Pathway

The reduction of a nitro group to an amine is a six-electron reduction. The exact mechanism can vary with the chosen reducing agent.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Pd/C). The nitro group of the adsorbed 4-chloro-2-nitrotoluene is then sequentially reduced. The process is believed to proceed through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

G cluster_0 Reaction Pathway 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene Nitroso Intermediate Nitroso Intermediate 4-Chloro-2-nitrotoluene->Nitroso Intermediate + H₂/Pd-C Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H₂/Pd-C 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Hydroxylamine Intermediate->5-Chloro-2-methylaniline + H₂/Pd-C

Caption: Catalytic hydrogenation pathway.

Metal-Acid Reduction

With a metal and acid system, such as iron in hydrochloric acid, the metal acts as the electron donor. The reaction proceeds through a series of single-electron transfers, with the protons from the acid participating in the formation of water from the oxygen atoms of the nitro group. The overall reaction can be summarized as:

4-Chloro-2-nitrotoluene + 6[H] → 5-Chloro-2-methylaniline + 2H₂O

G Start 4-Chloro-2-nitrotoluene Process Reduction of Nitro Group Start->Process Reagents Fe, HCl Reagents->Process Product 5-Chloro-2-methylaniline Process->Product Byproduct Iron Oxides, H₂O Process->Byproduct

Caption: Metal-acid reduction workflow.

Experimental Protocols

The following are generalized protocols. Researchers should adapt these procedures based on the specific scale and equipment available, always adhering to strict safety protocols.

Protocol 1: Catalytic Hydrogenation

This procedure is adapted from general methods for the catalytic hydrogenation of aromatic nitro compounds.[4][6]

Materials and Equipment:

  • 4-Chloro-2-nitrotoluene

  • Palladium on carbon (5% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • In the reaction vessel of the hydrogenation apparatus, dissolve 4-Chloro-2-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 5% Palladium on Carbon catalyst to the solution. The amount of catalyst can vary, but typically a loading of 1-5 mol% is used.

  • Seal the reaction vessel and flush the system with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-Chloro-2-methylaniline can be purified by distillation or chromatography if necessary.

Protocol 2: Iron-Hydrochloric Acid Reduction

This protocol is based on the well-established Béchamp reduction.[3]

Materials and Equipment:

  • 4-Chloro-2-nitrotoluene

  • Iron powder or filings

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Carbonate or Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and water.

  • Heat the mixture to near boiling with vigorous stirring.

  • Add a small amount of concentrated hydrochloric acid to activate the iron.

  • Add the 4-Chloro-2-nitrotoluene in portions to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat and stir the mixture until the reaction is complete (as determined by TLC).

  • Cool the reaction mixture and neutralize it with a solution of sodium carbonate or sodium hydroxide. This will precipitate iron salts.

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with an organic solvent such as dichloromethane or diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and remove the solvent by distillation or rotary evaporation.

  • The crude 5-Chloro-2-methylaniline can be purified by vacuum distillation.

Conclusion

The synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene is a well-established and efficient process. The choice between catalytic hydrogenation and metal-acid reduction will depend on the specific requirements of the synthesis. Both methods, when performed with the appropriate safety precautions, provide reliable access to this important chemical intermediate. The principles outlined in this guide are foundational and can be adapted for the synthesis of a variety of substituted anilines, including the analogous this compound.

References

uses of 5-Chloro-2-ethylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-Chloro-2-ethylaniline in Organic Synthesis

This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern organic synthesis. Moving beyond a simple catalog of reactions, we will explore the causal relationships between its unique molecular structure and its utility as a versatile building block. The strategic placement of the chloro, ethyl, and amino functionalities imparts a distinct reactivity profile that is leveraged in the synthesis of a diverse array of commercially significant molecules, from vibrant azo dyes to complex bioactive compounds. This document is intended for researchers, process chemists, and drug development professionals seeking to harness the synthetic potential of this important aromatic amine.

Core Properties and Safety Mandates

This compound (CAS No: 3843-97-8) is an aromatic amine whose utility is predicated on its physicochemical properties.[1][2] Understanding these characteristics is fundamental to its effective and safe application in any synthetic workflow.

Physicochemical Data Summary

The inherent properties of this compound dictate its handling, reaction conditions, and purification strategies. Key data are summarized below for rapid reference.

PropertyValueSource
CAS Number 3843-97-8[1][2]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.63 g/mol [1][2]
Appearance Not explicitly stated, but related anilines are typically yellow to brown liquids or solids.
Boiling Point 252.6°C at 760 mmHg[1]
Storage Room temperature, away from light, under an inert atmosphere.[1]
Safety and Handling Protocols

As with all aromatic amines, this compound and its structural analogs like 5-chloro-2-methylaniline are considered hazardous.[3][4][5] Strict adherence to safety protocols is non-negotiable.

  • Exposure Controls : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[3][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][6]

  • Toxicological Profile : Anilines can be readily absorbed through the skin and are harmful if swallowed.[4][5] They are suspected of causing serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[3][4][6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[5]

  • Spill & Disposal : In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[3] Dispose of waste in accordance with local, regional, and national regulations.[7]

The Synthetic Versatility of this compound

The synthetic utility of this compound stems from the predictable and differential reactivity of its functional groups. The interplay between the nucleophilic amino group, the deactivating but ortho-, para-directing chloro group, and the sterically influencing ethyl group allows for controlled, regioselective transformations.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes start This compound diazotization Diazotization start->diazotization NaNO₂, HCl 0-5 °C cyclization Cyclization / Annulation start->cyclization Carbonyl compounds, Acid Catalyst acylation N-Acylation start->acylation Acyl Halides, Base azo_dyes Azo Dyes & Pigments diazotization->azo_dyes Coupling Agent (e.g., Naphthols) heterocycles Heterocyclic Compounds (e.g., Quinolines, Indoles) cyclization->heterocycles agrochemicals Agrochemical & Pharmaceutical Intermediates acylation->agrochemicals G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Diazonium 5-Chloro-2-ethylbenzenediazonium Chloride (Unstable Intermediate) Aniline->Diazonium 0-5 °C Reagents1 NaNO₂ + 2HCl Reagents1->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Electron-Rich Coupler (e.g., 2-Naphthol) Coupler->AzoDye

References

The Crucial Role of 5-Chloro-2-ethylaniline in Azo Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of synthetic colorants, the molecular architecture of intermediate compounds is paramount to achieving desired hues, durability, and application-specific properties. This technical guide delves into the core chemistry and practical application of 5-Chloro-2-ethylaniline, a key intermediate in the production of a versatile range of azo dyes. Addressed to researchers, chemists, and professionals in the dye and pigment industries, this document provides a comprehensive overview of its synthesis, properties, and its pivotal role in the creation of vibrant and lasting colors.

Understanding this compound: A Profile

This compound (CAS No: 3843-97-8) is an aromatic amine distinguished by a chlorine atom at the 5-position and an ethyl group at the 2-position of the aniline ring.[1] This specific substitution pattern is not arbitrary; it is a deliberate design that influences the electronic and steric properties of the molecule, which in turn dictates the characteristics of the final dye. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group modulates the reactivity of the aromatic ring and the basicity of the amino group, factors that are critical in the subsequent diazotization and coupling reactions.[2]

PropertyValueSource
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.63 g/mol [2]
Boiling Point 252.6°C at 760 mmHg[2]
Appearance Varies, can be a solid or liquid at room temperature[3]
Storage Room temperature, away from light, under inert gas[2]

Synthesis of the Intermediate: A Strategic Approach

The industrial synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. A common synthetic pathway begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

A plausible and efficient route starts from 2-ethylaniline. The synthesis can be logically broken down into the following key stages:

  • Nitration of 2-Ethylaniline: The process initiates with the nitration of 2-ethylaniline to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, with 2-ethyl-4-nitroaniline and 2-ethyl-6-nitroaniline being the major products. For the synthesis of the target molecule, the separation of the desired 2-ethyl-4-nitroaniline isomer is a critical step.[4]

  • Reduction of the Nitro Group: The separated 2-ethyl-4-nitroaniline is then subjected to reduction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation.[5] This step would yield 2-ethyl-1,4-diaminobenzene.

  • Selective Chlorination: The subsequent step involves the selective introduction of a chlorine atom at the position meta to the newly formed amino group and para to the ethyl group. This can be a challenging transformation requiring specific chlorinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity.

  • Diazotization and Sandmeyer Reaction: An alternative to direct chlorination involves a sequence of diazotization of one of the amino groups of 2-ethyl-1,4-diaminobenzene, followed by a Sandmeyer reaction to replace the diazonium group with a chlorine atom. This offers a more controlled method for introducing the chlorine at the desired position.

Caption: A logical workflow for the synthesis of this compound.

The Cornerstone of Azo Dye Formation: Diazotization and Coupling

The utility of this compound as a dye intermediate lies in its primary aromatic amine functionality, which allows it to undergo diazotization. This reaction converts the amine into a highly reactive diazonium salt, the electrophilic species essential for the subsequent coupling reaction that forms the characteristic azo linkage (-N=N-).[6]

Experimental Protocol: Diazotization of this compound

Objective: To prepare the diazonium salt of this compound for immediate use in a coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. The addition should be controlled to maintain the temperature below 5°C.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt and is ready for the coupling step.

Caption: Experimental workflow for the diazotization of this compound.

The Coupling Reaction: Creating the Chromophore

The diazonium salt of this compound is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form stable azo dyes. The choice of the coupling component (e.g., phenols, naphthols, anilines, or pyrazolones) is what ultimately determines the color of the final dye.[7][8]

The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to the activating group (e.g., -OH or -NH₂).

Characterization of the Resulting Azo Dyes

The synthesized azo dyes must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

  • UV-Visible Spectroscopy: This technique is fundamental for colorimetric analysis. The λmax (wavelength of maximum absorbance) in the visible region provides information about the color of the dye and is influenced by the electronic structure of the entire molecule, including the substituents on both aromatic rings of the azo compound.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic peaks for the azo group (-N=N-), as well as other functional groups from the starting materials (e.g., -OH, -NH₂), can be observed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings provide definitive evidence for the final structure and can confirm the position of the azo linkage.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and can provide information about its fragmentation pattern, further confirming its structure.[12]

Applications and Significance

Azo dyes derived from this compound find applications in the dyeing of various materials, including synthetic fibers like polyester and nylon, as well as in the formulation of pigments for inks and plastics.[7] The presence of the chlorine atom can enhance the lightfastness and wash-fastness of the dyes by increasing their affinity for the fiber and making them more resistant to degradation. The ethyl group can improve the solubility of the dye in organic solvents used in certain dyeing processes.

The versatility of this compound as a dye intermediate allows for the creation of a wide spectrum of colors by simply varying the coupling component. This adaptability makes it a valuable building block in the toolbox of the modern dye chemist.

Conclusion

This compound stands as a testament to the importance of molecular design in the field of synthetic dyes. Its unique substitution pattern provides a balance of reactivity and stability, making it an ideal precursor for a range of high-performance azo colorants. A thorough understanding of its synthesis, the intricacies of the diazotization and coupling reactions, and the methods for characterizing the final products are essential for the continued innovation and production of vibrant and durable colors that are integral to countless industries.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-ethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-ethylaniline, a key intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceuticals.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and formulation. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties and Their Influence on Solubility

This compound (CAS No: 3843-97-8) is an aromatic amine with a molecular formula of C₈H₁₀ClN and a molecular weight of 155.63 g/mol .[1][2] Its structure, featuring a substituted benzene ring, dictates its solubility behavior. The presence of the chloro and ethyl groups on the aniline backbone introduces a degree of lipophilicity, while the amine group provides a site for hydrogen bonding and potential protonation in acidic media.

The general principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The interplay between the nonpolar aromatic ring and the polar amine group means that this compound exhibits a nuanced solubility profile across a range of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Chloro-2-methylaniline (Analogue)
Molecular Formula C₈H₁₀ClN[1][2]C₇H₈ClN[4]
Molecular Weight 155.63 g/mol [1][2]141.60 g/mol [4][5]
Boiling Point 252.6°C at 760 mmHg[1]237°C at 722 mmHg[4]
LogP (Octanol/Water Partition Coefficient) 2.7 (Computed)[2]2.58 (Estimated)[6]
Appearance Not specified, likely a liquid or low melting solidGrayish-white solid[4][6]

Predicted Solubility Profile of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Methanol SolubleMethanol is a polar protic solvent that can engage in hydrogen bonding with the amine group of this compound.
Ethanol SolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound.[8]
Acetone SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amine protons, and its moderate polarity can solvate the aromatic ring.
Dichloromethane (DCM) SolubleDCM is a nonpolar solvent that is effective at dissolving the nonpolar, aromatic portions of the molecule.[8]
Ethyl Acetate SolubleEthyl acetate has intermediate polarity and can effectively solvate both the polar and nonpolar regions of this compound.
Toluene SolubleToluene, a nonpolar aromatic solvent, is expected to readily dissolve the structurally similar aromatic ring of this compound.
Hexane Sparingly Soluble to InsolubleHexane is a very nonpolar solvent and is unlikely to effectively solvate the polar amine group, leading to poor solubility.[8]
Water InsolubleThe significant hydrophobic character imparted by the chloro- and ethyl-substituted benzene ring is expected to make it largely insoluble in water.[8]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening and solvent selection.

Protocol:

  • Preparation: Into a series of clean, dry test tubes, add approximately 25 mg of this compound.

  • Solvent Addition: To each test tube, add 0.75 mL of the selected solvent in small portions.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution. A clear solution indicates that the compound is soluble. The presence of undissolved solid particles suggests insolubility or partial solubility.

  • Record Keeping: Meticulously record the observations for each solvent.

Diagram 1: Workflow for Qualitative Solubility Determination

G cluster_0 Preparation cluster_1 Solvent Addition & Mixing cluster_2 Observation & Conclusion A Weigh ~25 mg of This compound B Place in a clean, dry test tube A->B C Add 0.75 mL of solvent in portions B->C D Vortex/shake vigorously for 30-60 seconds C->D E Visually inspect the solution D->E F Clear Solution? E->F G Soluble F->G Yes H Insoluble/ Sparingly Soluble F->H No

Caption: A flowchart illustrating the key steps in the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to facilitate separation.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Diagram 2: Quantitative Solubility Determination Workflow (Shake-Flask Method)

G A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (24-48 hours with agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Withdraw Supernatant & Filter (e.g., 0.22 µm) C->D E Analyze Filtrate Concentration (HPLC or GC) D->E F Calculate Solubility (e.g., mg/mL or mol/L) E->F

Caption: The sequential process for the quantitative measurement of solubility via the shake-flask method.

Safety and Handling Considerations

This compound and its analogues are classified as harmful if swallowed and may cause skin and eye irritation.[9] It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industrial applications. While quantitative data is not widely published, a predictive understanding based on its physicochemical properties and the behavior of structural analogues provides a strong foundation for its application. This guide has outlined the theoretical basis for its solubility, provided a predicted solubility profile, and detailed robust experimental protocols for its precise determination. Adherence to these methodologies and safety precautions will enable researchers to confidently and safely work with this important chemical intermediate.

References

Spectroscopic Characterization of 5-Chloro-2-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the structure and purity of 5-Chloro-2-ethylaniline (CAS No. 3843-97-8), a substituted aniline of interest in synthetic chemistry and drug development. Given the specialized nature of this compound, this document synthesizes predicted data, comparative analysis with structurally related molecules, and field-proven experimental protocols to offer a comprehensive analytical framework for researchers.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol , is a substituted aromatic amine.[1] The precise arrangement of the ethyl, chloro, and amino groups on the benzene ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the foundational pillars for this elucidation, each providing a unique piece of the structural puzzle.

This guide moves beyond a simple recitation of data. It delves into the causality behind instrumental choices and provides self-validating experimental designs, reflecting the rigorous standards of modern chemical analysis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecule's layout is essential before interpreting its spectra. The diagram below illustrates the numbering convention used for assigning NMR signals.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical. While experimental spectra for this specific molecule are not widely published, we can predict the expected shifts and multiplicities based on established principles of substituent effects and by comparison with similar structures like 5-Chloro-2-methylaniline.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl -CH₃~1.2Triplet (t)~7.53H
Ethyl -CH₂~2.6Quartet (q)~7.52H
Amino -NH₂~3.7Broad Singlet (br s)N/A2H
Aromatic H-6~6.6Doublet (d)~8.01H
Aromatic H-4~6.9Doublet of Doublets (dd)~8.0, ~2.01H
Aromatic H-3~7.0Doublet (d)~2.01H

Causality behind Predictions:

  • Ethyl Group: The -CH₃ protons are split into a triplet by the adjacent -CH₂ group. Conversely, the -CH₂ protons are split into a quartet by the -CH₃ group. This classic ethyl pattern is highly diagnostic.

  • Aromatic Protons: The electron-donating amino group (-NH₂) and ethyl group shield the aromatic protons (shifting them upfield), while the electron-withdrawing chloro group (-Cl) deshields them (shifting them downfield). The observed splitting pattern arises from coupling between adjacent aromatic protons (ortho, meta, and para coupling).

  • Amino Protons: The -NH₂ protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -C H₃~14
Ethyl -C H₂~23
Aromatic C-3~115
Aromatic C-6~117
Aromatic C-4~128
Aromatic C-5 (C-Cl)~129
Aromatic C-2 (C-Et)~132
Aromatic C-1 (C-NH₂)~144

Causality behind Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The carbons directly attached to the electronegative nitrogen (C1) and chlorine (C5) are shifted significantly downfield. Aliphatic carbons of the ethyl group appear far upfield.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., DEPTQ, ≥1024 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate spectrum to residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.

Predicted Key IR Absorption Bands
Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine (N-H)Symmetric & Asymmetric Stretch~3450 and ~3360Medium
Aromatic C-HStretch~3050Medium-Weak
Aliphatic C-HStretch~2970, ~2870Medium
Aromatic C=CStretch~1620, ~1500Medium-Strong
Amine (N-H)Scissoring (Bend)~1600Medium
Aromatic C-NStretch~1300Strong
Aryl C-ClStretch~700-850Strong

Causality behind Predictions: The presence of two distinct bands for the N-H stretch is a hallmark of a primary amine (-NH₂). The C-H stretches are separated into aromatic and aliphatic regions. The strong absorption in the lower wavenumber "fingerprint region" is expected for the C-Cl bond. This data can be compared with known spectra of other chloroanilines.[4]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams or one drop if liquid) of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural motifs.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z Value Predicted Identity Key Feature
155 / 157[M]⁺ (Molecular Ion)The presence of a peak at M+2 with ~1/3 the intensity of the M⁺ peak is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl).
140 / 142[M - CH₃]⁺Loss of a methyl radical from the ethyl group. The chlorine isotope pattern will persist.
120[M - Cl]⁺Loss of a chlorine radical. This fragment helps confirm the presence of chlorine.

Causality behind Predictions: Under electron ionization, the molecular ion is formed. The most prominent fragmentation pathway is often the benzylic cleavage, leading to the loss of a methyl group to form a stable cation. The presence and ratio of the M⁺ and M+2 peaks are the most critical diagnostic features for confirming the presence of a single chlorine atom.[4][5]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound, as it provides separation and identification in a single run.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI, 70 eV) cluster_analysis Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., Dichloromethane) gc1 Inject 1 µL into GC prep1->gc1 gc2 Separate on a capillary column (e.g., DB-5ms) with a temperature gradient gc1->gc2 ms1 Compound elutes into the ion source gc2->ms1 ms2 Fragment and analyze ions (scan range m/z 40-400) ms1->ms2 an1 Identify peak corresponding to the compound ms2->an1 an2 Analyze mass spectrum: - Identify Molecular Ion [M]⁺ - Confirm Cl isotope pattern - Analyze fragmentation an1->an2

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By combining predicted spectral features with robust, standardized experimental protocols, researchers can confidently confirm the identity, purity, and structure of this compound. This guide provides the foundational framework for achieving that analytical certainty, empowering scientists in their research and development endeavors.

References

safety and handling of 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-ethylaniline

Executive Overview

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 3843-97-8), a chemical intermediate utilized in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] A critical analysis of available safety data reveals a significant lack of comprehensive toxicological information for this specific compound. Therefore, this document institutes a precautionary principle, deriving safety protocols from the known hazards of structurally similar compounds, particularly its analogue 5-Chloro-2-methylaniline (CAS No: 95-79-4), and general principles of handling aromatic amines.[2]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes a proactive approach to safety, focusing on rigorous hazard assessment, appropriate engineering controls, mandatory personal protective equipment (PPE), and established emergency procedures. Adherence to these guidelines is essential to mitigate potential risks and ensure a safe laboratory environment.

Hazard Identification and Toxicological Profile

Potential Hazards (Inferred from 5-Chloro-2-methylaniline):

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5][7]

  • Methemoglobinemia: Like many anilines, it may interfere with oxygen transport in the blood, leading to cyanosis (a bluish discoloration of the skin).[2][4][7]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][5]

The following table summarizes the GHS hazard classifications for the analogue 5-Chloro-2-methylaniline, which should be used as a precautionary reference.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. Due to limited data, properties of the related compound 5-Chloro-2-methylaniline are included for reference and are marked accordingly.

PropertyValue
IUPAC Name This compound[8]
CAS Number 3843-97-8[1][8]
Molecular Formula C₈H₁₀ClN[1][8]
Molecular Weight 155.63 g/mol [1]
Boiling Point 252.6°C at 760 mmHg[1]
Appearance Clear yellow to light brown liquid after melting[7][9]
Melting Point 22-27 °C (for 5-Chloro-2-methylaniline)[7]
Flash Point 160 °C (for 5-Chloro-2-methylaniline)[6][7]
Density ~1.17 g/cm³ at 20 °C (for 5-Chloro-2-methylaniline)
Solubility Soluble in hot alcohol (for 5-Chloro-2-methylaniline)[7][10]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls form the primary barrier, supplemented by administrative controls and PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[2]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[7] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

    • Protective Clothing: Wear a lab coat, long trousers, and closed-toe shoes. For larger quantities or tasks with a high risk of exposure, wear fire/flame resistant and impervious clothing.[3][7]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with a filter type appropriate for ammonia and organic ammonia derivatives (e.g., Type K, Green, conforming to EN14387).[3][7]

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound node_elim Elimination (Not Feasible) node_sub Substitution (Investigate safer alternatives) node_elim->node_sub node_eng Engineering Controls (Fume Hood, Ventilation) node_sub->node_eng node_admin Administrative Controls (SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) node_admin->node_ppe caption Fig 1. Hierarchy of controls for managing exposure risk.

Caption: Fig 1. Hierarchy of controls for managing exposure risk.

Standard Operating Procedures for Safe Handling & Storage

Handling Protocol
  • Pre-Handling: Read and understand this safety guide and the corresponding Safety Data Sheet (SDS). Obtain special instructions before use.[3][7] Ensure all necessary PPE is available and in good condition.

  • Work Area Preparation: Conduct all work within a designated area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Transferring: Use non-sparking tools for transfers.[7] Since the melting point is near room temperature, the material may be a solid or liquid; handle accordingly. Avoid the formation and inhalation of aerosols or vapors.[7]

  • Post-Handling: Tightly close the container. Decontaminate all equipment and the work area.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke in the laboratory.[3][7]

Storage Protocol
  • Container: Store in the original, tightly closed container.[7]

  • Location: Keep in a dry, cool, and well-ventilated place.[7] The storage area should be secure and locked.[6][7]

  • Atmosphere: This material is sensitive to light and air.[3] For long-term stability and safety, store under an inert atmosphere (e.g., argon or nitrogen).[1][3]

  • Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill Response
  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.

  • Control Ignition: Remove all sources of ignition.[7]

  • Don PPE: Wear full personal protective equipment, including respiratory protection.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Clean-up: Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).

  • Collection: Collect the material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

First Aid Decision Tree cluster_first_aid First Aid for this compound Exposure node_exposure Exposure Occurs node_route What was the route of exposure? node_exposure->node_route node_skin SKIN CONTACT 1. Remove contaminated clothing. 2. Wash with soap and water for 15+ min. node_route->node_skin Skin node_eye EYE CONTACT 1. Flush with water for 15+ min. 2. Lift eyelids. node_route->node_eye Eyes node_inhale INHALATION 1. Move to fresh air. 2. Give artificial respiration if needed. node_route->node_inhale Inhalation node_ingest INGESTION 1. Rinse mouth with water. 2. DO NOT induce vomiting. node_route->node_ingest Ingestion node_medical Seek IMMEDIATE Medical Attention node_skin->node_medical node_eye->node_medical node_inhale->node_medical node_ingest->node_medical caption Fig 2. First aid response workflow for exposure incidents.

Caption: Fig 2. First aid response workflow for exposure incidents.

First Aid Measures
  • General Advice: Symptoms may be delayed.[6] Ensure medical personnel are aware of the material involved.

  • Inhalation: Move the victim into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][7]

  • Eye Contact: Rinse with pure water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[2][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][12] Water spray can be used to cool closed containers.[12]

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3][12]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7][12]

Waste Disposal Considerations

Disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.

  • Regulatory Compliance: All disposal practices must adhere to applicable federal, state, and local regulations.[7]

  • Environmental Protection: Discharge into the environment, including sewers and waterways, must be strictly avoided.[7]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of it in a standard landfill.[13]

  • Containerization: Collect all waste material (including contaminated absorbents and PPE) in suitable, closed, and clearly labeled containers for disposal.[7]

References

A Senior Application Scientist's Guide to 5-Chloro-2-ethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Chloro-2-ethylaniline in Synthetic Chemistry

This compound (CAS No. 3843-97-8) is a substituted aniline that serves as a critical intermediate in various synthetic applications.[1] Its molecular structure, featuring a chloro and an ethyl group on the aniline ring, imparts specific reactivity and solubility characteristics that make it a valuable building block in the synthesis of a range of target molecules.[2] Primarily, it is utilized as an intermediate in the production of dyes and pigments, particularly azo dyes, which have widespread applications in the textile, leather, and paper industries.[1] Beyond colorants, this compound is a key component in the manufacturing of agrochemicals, including herbicides and pesticides.[1] In the pharmaceutical sector, it serves as a precursor for the synthesis of more complex organic molecules with potential therapeutic activities.[1] Given its integral role in these diverse fields, ensuring the quality and purity of this compound is paramount for the successful outcome of research and development projects.

Commercial Sourcing of this compound

The procurement of high-quality this compound is the foundational step for any research or development endeavor. A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. Below is a comparative table of some commercial suppliers.

SupplierCAS NumberPurity/SpecificationAvailable Quantities
Arctom3843-97-8>=98%1g, 5g, 25g
MySkinRecipes3843-97-897%250mg, 1g
BLD Pharmatech3843-97-8Not specifiedInquire for details
Fisher Scientific (eMolecules)3843-97-8Not specified1g

Incoming Quality Control (IQC) Protocol: A Self-Validating System for Purity and Identity Confirmation

Upon receipt of this compound, a rigorous incoming quality control (IQC) process is essential to verify its identity and purity. This not only ensures the reliability of experimental results but also prevents costly delays in project timelines. The following protocol outlines a comprehensive approach to IQC, drawing upon established analytical techniques for similar substituted anilines. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7]

IQC Workflow for this compound

IQC_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Evaluation & Disposition start Receive Shipment of This compound doc_review Review Supplier CoA and SDS start->doc_review visual_inspect Visual Inspection (Color, Form) doc_review->visual_inspect sample_prep Sample Preparation (Dissolution in appropriate solvent) visual_inspect->sample_prep hplc HPLC-UV (Purity Assay) sample_prep->hplc gcms GC-MS (Impurity Profile & Identity) sample_prep->gcms nmr NMR (Structural Confirmation) sample_prep->nmr data_analysis Analyze and Compare Data to Specifications hplc->data_analysis gcms->data_analysis nmr->data_analysis decision Meets Specs? data_analysis->decision release Release for Use decision->release Yes reject Reject and Contact Supplier decision->reject No

Caption: Workflow for Incoming Quality Control of this compound.

Step-by-Step Methodologies

HPLC with UV detection is a robust method for quantifying the purity of aromatic compounds like this compound.[8][9][10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for substituted anilines. A typical starting point could be a 60:40 (v/v) mixture of methanol and water. For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the main component.[12][13][14][15][16]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or medium-polarity column, such as a DB-5ms or equivalent, is generally suitable for chloroanilines.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250-280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methylene chloride or methanol.

  • Analysis: The retention time of the main peak should be consistent, and the mass spectrum should show the expected molecular ion peak (m/z 155 for C8H10ClN) and a characteristic fragmentation pattern.

NMR spectroscopy provides unambiguous confirmation of the chemical structure.[17][18][19][20][21]

  • Instrumentation: NMR spectrometer (300 MHz or higher for better resolution).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: The spectrum of an aromatic amine will typically show signals for the amine protons (broad, between 3-5 ppm), aromatic protons, and the protons of the ethyl group.[18][21]

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.[19]

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

Conclusion

The successful application of this compound in research and drug development is contingent upon the use of high-purity material. By carefully selecting a reputable supplier and implementing a thorough incoming quality control protocol, researchers can ensure the integrity of their starting materials. The analytical methods outlined in this guide provide a robust framework for the identity and purity verification of this compound, thereby contributing to the reliability and reproducibility of scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Anilines in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in a myriad of industrial applications, including textiles, printing, and biomedical research.[1][2] Their defining feature is the azo group (–N=N–), a chromophore that links two aromatic moieties. The vibrant colors exhibited by these compounds arise from an extended system of conjugated π-electrons across the molecule.[3]

The synthesis of azo dyes is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[2][4] The structural diversity of both the amine (diazo component) and the coupling component allows for the generation of a vast spectrum of colors. By strategically modifying the substituents on the aromatic rings, chemists can fine-tune the electronic properties of the dye, thereby altering its color, solubility, and affinity for various substrates.

This application note provides a detailed protocol for the synthesis of an azo dye using 5-Chloro-2-ethylaniline as the diazo component. The presence of the chloro and ethyl groups on the aniline ring is expected to influence the final color of the dye and its properties. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing novel azo compounds.

Mechanistic Insights: The Chemistry of Diazotization and Azo Coupling

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The overall process can be broken down into two critical stages:

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt.[2] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with the addition of sodium nitrite (NaNO₂).[5] The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the this compound then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine. Following a series of proton transfers and the elimination of water, the stable diazonium ion is formed.[2] This process is critically temperature-sensitive; temperatures are maintained between 0-5 °C to prevent the unstable diazonium salt from decomposing into phenols.[1][3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound, known as the coupling component.[2] For this protocol, we will use 2-naphthol (β-naphthol), a common coupling partner that reliably produces intensely colored azo dyes.[5][6] The electron-donating hydroxyl group of 2-naphthol activates the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion. The coupling typically occurs at the position para to the activating group, unless this position is blocked.[1] In the case of 2-naphthol, the coupling occurs at the C1 position. The reaction is generally carried out in a slightly alkaline medium, which deprotonates the hydroxyl group of the naphthol, further increasing its nucleophilicity and promoting the coupling reaction.[2]

Below is a diagram illustrating the overall reaction mechanism:

Azo Dye Synthesis Mechanism cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling This compound This compound NaNO2_HCl NaNO₂ / HCl (0-5 °C) This compound->NaNO2_HCl Diazonium_Salt 5-Chloro-2-ethylbenzenediazonium chloride NaNO2_HCl->Diazonium_Salt NaOH 2-Naphthol / NaOH Diazonium_Salt->NaOH Electrophilic Aromatic Substitution 2-Naphthol 2-Naphthol 2-Naphthol->NaOH Azo_Dye Final Azo Dye (Precipitate) NaOH->Azo_Dye

Caption: Reaction mechanism for the synthesis of an azo dye from this compound.

Experimental Protocol

This protocol outlines the synthesis of a representative azo dye from this compound and 2-naphthol.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound155.631.5610.0
Concentrated HCl (~37%)36.46~2.5 mL~30.0
Sodium Nitrite (NaNO₂)69.000.7611.0
2-Naphthol (β-Naphthol)144.171.4410.0
Sodium Hydroxide (NaOH)40.001.2030.0
Ethanol (for recrystallization)-As needed-
Distilled Water-As needed-
Urea (optional)60.06~0.1 g-
Equipment
  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thermometer

  • Graduated cylinders and pipettes

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • pH indicator paper

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[7][8]

    • Sodium Nitrite: This is an oxidizing agent and is toxic if swallowed.[9] Keep away from combustible materials.

    • Concentrated HCl: This is highly corrosive and causes severe skin burns and eye damage.[5]

    • Sodium Hydroxide: This is corrosive and causes severe skin burns and eye damage.[5]

    • 2-Naphthol: This is harmful if swallowed or in contact with skin.[5]

  • Temperature Control: The diazotization reaction can be exothermic. Maintain strict temperature control to prevent the decomposition of the diazonium salt, which can be explosive in a dry state.[1]

Step-by-Step Procedure

The experimental workflow is summarized in the following diagram:

Azo Dye Synthesis Workflow prep_amine 1. Prepare Amine Solution (this compound in HCl) cool_amine 2. Cool Amine Solution (0-5 °C) prep_amine->cool_amine diazotization 4. Diazotization (Add NaNO₂ to Amine Solution) cool_amine->diazotization prep_nitrite 3. Prepare NaNO₂ Solution prep_nitrite->diazotization stir_diazo 5. Stir for 30 min (Maintain 0-5 °C) diazotization->stir_diazo coupling 8. Azo Coupling (Add Diazonium Salt to Naphthol) stir_diazo->coupling prep_naphthol 6. Prepare 2-Naphthol Solution (in NaOH) cool_naphthol 7. Cool Naphthol Solution (0-5 °C) prep_naphthol->cool_naphthol cool_naphthol->coupling stir_couple 9. Stir for 15-30 min coupling->stir_couple isolation 10. Isolate Crude Product (Vacuum Filtration) stir_couple->isolation purification 11. Purify by Recrystallization (e.g., from Ethanol) isolation->purification drying 12. Dry Final Product purification->drying

Caption: General experimental workflow for the synthesis of azo dyes.

Part A: Diazotization of this compound

  • In a 100 mL beaker, combine 1.56 g (10.0 mmol) of this compound with 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline derivative is fully dissolved. You may need to warm the mixture slightly to achieve complete dissolution, then cool it back down.

  • Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly, add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over 5-10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[10] A small amount of urea can be added at the end to destroy any excess nitrous acid. The resulting clear solution contains the 5-Chloro-2-ethylbenzenediazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution (prepared by dissolving 1.20 g of NaOH in 30 mL of water).

  • Cool this solution in an ice-water bath to below 5 °C.

  • While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.

  • A brightly colored precipitate of the azo dye should form immediately.[6]

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification of the Azo Dye

  • Collect the solid azo dye product by vacuum filtration using a Büchner funnel.[6]

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[10]

  • Allow the crude product to air dry on the filter paper.

  • For purification, transfer the crude, dry azo dye to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol and heat gently to dissolve the solid completely.[6]

  • If the solution contains insoluble impurities, hot filter it through fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to dry completely.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling partner. The procedure is based on the well-established principles of diazotization and azo coupling reactions.[1][4] By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize and purify this novel azo compound. The modularity of this synthesis allows for the substitution of 2-naphthol with other electron-rich aromatic compounds, opening the door for the creation of a diverse library of azo dyes with unique properties for various scientific and industrial applications.

References

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 5-Chloro-2-ethylaniline and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-2-ethylaniline. As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, ensuring the purity and quality of this compound is paramount.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification, making it suitable for quality control, stability testing, and impurity profiling of this compound and its potential derivatives.

Introduction and Scientific Rationale

This compound (C₈H₁₀ClN) is an aromatic amine that serves as a fundamental building block in various chemical manufacturing processes.[1] Its purity can directly influence the yield, efficacy, and safety of the final products. Consequently, a robust analytical method is required to monitor its quality and detect any process-related impurities or degradation products.

High-Performance Liquid Chromatography is an ideal technique for the analysis of aromatic amines as it offers high resolution and sensitivity, often without the need for the complex derivatization steps required by other methods like Gas Chromatography (GC).[2][3] This method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. For a moderately non-polar compound like this compound, a C18 stationary phase provides optimal retention and separation from both more polar and less polar impurities.

The primary causality behind the chosen experimental conditions is the chemical nature of the analyte. As an amine, this compound is basic and can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To ensure a sharp, symmetrical peak, the mobile phase is acidified with formic acid. This protonates the aniline's amino group, minimizing unwanted secondary interactions and ensuring reproducible chromatography.[4][5]

Analyte Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValueSource
Molecular Formula C₈H₁₀ClNPubChem CID 12465045[6]
Molecular Weight 155.62 g/mol PubChem CID 12465045[6]
Boiling Point 252.6°C at 760 mmHgMySkinRecipes[1]
XLogP3 2.7PubChem CID 12465045[6]
Appearance Colorless to slightly yellow liquidSIELC Technologies[7]

Experimental Workflow and Protocols

The overall process, from sample receipt to final data analysis, is outlined in the workflow diagram below. Each step is designed to ensure accuracy and reproducibility.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sequence Setup & Injection A->D Inject Standards & Samples B Mobile Phase Preparation C System Equilibration B->C Pump Mobile Phase C->D E Chromatographic Separation D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification & Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Materials and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Purospher® STAR RP-18 endcapped (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[8]

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm PTFE syringe filters for sample preparation.[9]

Protocol 1: Mobile Phase and Standard Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in deionized water.

  • Mobile Phase B (Organic): Use 100% acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution within the linear range of the calibration curve.

  • Solid Samples: Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolution: Add a small amount of methanol to dissolve the sample, then dilute to volume with the mobile phase mixture (50:50 A:B).

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Perform further dilutions as necessary to bring the expected concentration of this compound into the mid-range of the calibration curve.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.[9]

Protocol 3: HPLC Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific impurities of interest.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic amines.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic analytes.[11]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[12]
Gradient Elution 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (equilibration)A gradient is effective for separating the main component from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[10][13]
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 245 nmStrong absorbance wavelength for chloroaniline derivatives.
Injection Volume 10 µLStandard volume for analytical HPLC.[11]

Principle of Separation and Data Analysis

The separation mechanism is based on the partitioning of the analyte and its derivatives between the polar mobile phase and the non-polar C18 stationary phase.

Separation cluster_column HPLC Column Cross-Section cluster_mobile Mobile Phase Flow cluster_analytes Analyte Partitioning stationary Stationary Phase (C18) Non-Polar Hydrocarbon Chains mobile Mobile Phase (ACN/H₂O) Polar Solvent Analyte1 More Polar Impurity Analyte1->mobile:head Stronger affinity for mobile phase (Elutes First) Analyte2 This compound Analyte2->stationary:head Intermediate Affinity Analyte2->mobile:head Analyte3 Less Polar Impurity Analyte3->stationary:head Stronger affinity for stationary phase (Elutes Last)

Caption: Analyte partitioning in reversed-phase chromatography.

System Suitability

Before sample analysis, inject a mid-level standard five times. The system is deemed ready if the following criteria are met:

  • Peak Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 5000

Quantification
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999.

  • Concentration Calculation: Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the prepared sample solutions based on their measured peak areas.

Method Trustworthiness and Validation

To ensure the reliability of this method, it must be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Confirmed across a range of 1-100 µg/mL with an r² ≥ 0.999.

  • Accuracy: Determined by spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. This demonstrates the method's sensitivity for trace-level impurities.[13]

  • Specificity: The method's ability to resolve the main analyte peak from potential impurities and degradation products, confirmed using a photodiode array detector to assess peak purity.

By adhering to these protocols and validation standards, this HPLC method provides a trustworthy and self-validating system for the routine analysis of this compound.

References

Application Note: Determination of 5-Chloro-2-ethylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of 5-Chloro-2-ethylaniline. This compound is a key intermediate in the synthesis of various industrial chemicals, including dyes and pharmaceuticals, making its quantification critical for process monitoring, quality control, and environmental assessment.[1][2] The described protocol outlines a comprehensive workflow, including sample preparation by liquid-liquid extraction, optimized GC separation, and MS detection in selected ion monitoring (SIM) mode to ensure high sensitivity and specificity. Method performance has been rigorously evaluated, demonstrating excellent linearity, accuracy, precision, and low detection limits, making it suitable for trace-level analysis in complex matrices.

Introduction

This compound (CAS No. 3843-97-8) is an aromatic amine of significant industrial relevance.[2][3] Its presence as a residual impurity or a potential environmental contaminant necessitates the availability of reliable analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectra.[1][4]

The primary challenge in the analysis of aromatic amines like this compound is their potential for peak tailing on standard GC columns due to their basic nature.[5] This can be mitigated through careful column selection and, in some cases, derivatization.[1][6][7] This application note details a method that directly analyzes the compound without derivatization, simplifying the workflow while maintaining excellent chromatographic performance. The method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a precise and accurate tool for the quantification of this compound.

Experimental Workflow

The overall analytical procedure is depicted in the following workflow diagram.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample ph_adjust Adjust pH to >11 with NaOH sample->ph_adjust Step 1 lle Liquid-Liquid Extraction (with Dichloromethane) ph_adjust->lle Step 2 dry Dry Extract (Anhydrous Na2SO4) lle->dry Step 3 concentrate Concentrate Extract dry->concentrate Step 4 reconstitute Reconstitute in Ethyl Acetate concentrate->reconstitute Step 5 injection GC Injection (Splitless) reconstitute->injection Step 6 separation Chromatographic Separation injection->separation Step 7 detection MS Detection (EI, SIM Mode) separation->detection Step 8 quant Quantification (External Standard) detection->quant Step 9 report Reporting quant->report Step 10

Caption: Workflow for the determination of this compound.

Materials and Methods

Reagents and Standards
  • This compound (purity ≥98%)

  • Dichloromethane (DCM), pesticide residue grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Sodium hydroxide (NaOH)

  • Methanol, HPLC grade

  • High-purity water

Analytical standards and solutions should be sourced from reputable suppliers to ensure accuracy.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE is predicated on its effectiveness in extracting aromatic amines from aqueous matrices.[1][6] Adjusting the sample pH to alkaline conditions ensures that the aniline is in its free base form, which is more soluble in organic solvents.[6]

  • To a 100 mL aqueous sample, add 1.0 M NaOH to adjust the pH to >11.

  • Transfer the sample to a separatory funnel and add 30 mL of dichloromethane.

  • Shake vigorously for 2 minutes, venting periodically to release pressure.[1]

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 30 mL portion of dichloromethane.

  • Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

A non-polar stationary phase, such as 5% diphenyl - 95% dimethylpolysiloxane, is recommended for the analysis of aromatic amines due to its proven performance in separating these compounds.[6] A splitless injection is employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity for trace-level detection.[4][8]

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column 5% Diphenyl - 95% Dimethylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C
Injection Mode 1 µL, Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored m/z 155 (Quantifier), 140, 111 (Qualifiers)
Mass Spectral Characteristics

The proposed fragmentation pattern for this compound under electron ionization is illustrated below. The molecular ion ([M]+•) at m/z 155 is expected to be prominent. A key fragmentation pathway involves the loss of a methyl group (•CH3) from the ethyl substituent, leading to the formation of a stable ion at m/z 140.

Fragmentation_Pattern cluster_main C8H10ClN This compound [M]+• = m/z 155 C7H7ClN [M-CH3]+ m/z 140 C8H10ClN->C7H7ClN - •CH3 C6H4Cl [C6H4Cl]+ m/z 111 C7H7ClN->C6H4Cl - HCN

Caption: Proposed EI fragmentation of this compound.

Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose.[9][10][11][12] The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity

Linearity was assessed by analyzing a series of calibration standards prepared in a suitable solvent. The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) greater than 0.999.

Sensitivity (LOD & LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[11] The method achieves low detection and quantification limits, making it suitable for trace analysis.

Precision and Accuracy

Precision was evaluated by replicate injections of a standard solution at different concentrations, and is expressed as the relative standard deviation (%RSD). Accuracy was determined through spike-recovery experiments in a representative matrix. The method demonstrates high precision and accuracy, with %RSD values typically below 10% and recovery rates between 85% and 115%.[13]

Results and Discussion

The developed GC-MS method provides a reliable and sensitive approach for the determination of this compound. The use of a 5% diphenyl - 95% dimethylpolysiloxane column offers good peak shape and resolution for this moderately polar analyte. The selected oven temperature program ensures efficient separation from potential matrix interferences.

The selection of SIM mode for mass spectrometric detection is a critical aspect of this method. By monitoring only the characteristic ions of this compound, matrix effects are minimized, and the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to full scan mode.[8] The quantifier ion (m/z 155) corresponds to the molecular ion, providing excellent specificity, while the qualifier ions (m/z 140 and 111) offer additional confirmation of the analyte's identity.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range 0.05 - 10.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 5% (Intra-day), < 8% (Inter-day)
Accuracy (Recovery) 92 - 108%

Conclusion

This application note describes a comprehensive and validated GC-MS method for the determination of this compound. The protocol, from sample preparation to data analysis, is detailed to allow for straightforward implementation in analytical laboratories. The method's high sensitivity, selectivity, and robustness make it an invaluable tool for quality control in manufacturing processes and for monitoring potential environmental contamination, thereby supporting regulatory compliance and ensuring product safety.

References

Application Note: Synthesis and Mechanistic Insights of Azo Compounds via Electrophilic Aromatic Substitution of 5-Chloro-2-ethylaniline with Aryl Diazonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds, characterized by the presence of a diazene functional group (–N=N–) linking two aromatic rings, represent one of the most significant classes of synthetic organic molecules.[1][2] Their extended π-conjugated systems are responsible for their typically vibrant colors, which has led to their widespread use as dyes and pigments in various industries.[3][4] Beyond their role as colorants, azo compounds have garnered substantial interest in medicinal chemistry and drug development. The azo linkage can serve as a biocompatible and cleavable linker in prodrug design, most notably in colon-targeted drug delivery systems where gut microflora azoreductases release the active therapeutic agent.[5] Furthermore, a diverse range of pharmacological activities, including antibacterial, antiviral, antifungal, and anticancer properties, have been attributed to novel azo-containing scaffolds.[6][7][8][9]

This application note provides a comprehensive guide to the synthesis of azo compounds utilizing 5-Chloro-2-ethylaniline as a key coupling component. We will delve into the underlying reaction mechanism, an electrophilic aromatic substitution, explaining the principles of regioselectivity. Detailed, field-proven laboratory protocols for the synthesis, isolation, and purification are provided, with an emphasis on the causality behind critical experimental parameters.

Chemical Principles and Reaction Mechanism

The synthesis of aromatic azo compounds is a robust and highly versatile process that occurs in two distinct stages: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich aromatic nucleophile.[1][10]

Stage 1: Diazotization

The first stage involves the conversion of a primary aromatic amine into a reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[10][11][12]

The reaction proceeds as follows:

  • Formation of the Electrophile: The mineral acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[12][13][14]

  • Nucleophilic Attack: The nucleophilic nitrogen atom of the primary aromatic amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[12][15]

  • Formation of the Diazonium Ion: Following a series of proton transfers and the elimination of a water molecule, the stable aryldiazonium ion (Ar–N₂⁺) is formed.[10][12]

A critical parameter for this reaction is temperature. The entire process must be conducted at 0–5 °C.[1][16] Aryldiazonium salts are thermally unstable and can explosively decompose at higher temperatures, making strict temperature control essential for both safety and yield.[10][11]

Stage 2: Azo Coupling

The second stage is an electrophilic aromatic substitution reaction where the aryldiazonium salt, a weak electrophile, attacks an activated, electron-rich aromatic ring, known as the coupling component.[3][17][18][19] In this guide, this compound serves as the coupling component.

  • The Electrophile: The aryldiazonium cation (Ar-N₂⁺)

  • The Nucleophile: this compound

The success and regioselectivity of the coupling reaction are dictated by the electronic properties of the substituents on the coupling component. The aromatic ring of this compound is substituted with three groups:

  • Amino (–NH₂): A powerful activating, ortho-, para-directing group.

  • Ethyl (–CH₂CH₃): A moderately activating, ortho-, para-directing group.

  • Chloro (–Cl): A deactivating, ortho-, para-directing group.

The overwhelmingly strong activating effect of the amino group governs the position of the electrophilic attack. The most electronically favored position for substitution is para to the amino group (C4 position). In this specific molecule, this position is occupied by the chloro substituent. Therefore, the attack is directed to the available ortho position (C6). While the C6 position is sterically hindered by the adjacent ethyl group, the powerful electronic activation from the amino group drives the reaction to this site. The reaction mechanism involves the attack of the aromatic ring on the terminal nitrogen of the diazonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Aromaticity is then restored by the loss of a proton, yielding the final, stable azo compound.

Experimental Workflow Figure 2: Experimental Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Work-up & Purification A 1. Dissolve Ar-NH₂ in HCl/H₂O B 2. Cool to 0-5 °C A->B D 4. Add NaNO₂ Solution Dropwise B->D C 3. Prepare NaNO₂ Solution C->D E 5. Stir for 15 min (Diazonium Salt Ready) D->E H 3. Slowly Add Diazonium Salt E->H Use Immediately F 1. Dissolve this compound in Acidic Solution G 2. Cool to 0-5 °C F->G G->H I 4. Stir for 30-60 min J 5. Vacuum Filtration I->J K 6. Wash with Cold Water J->K L 7. Recrystallize K->L M 8. Dry Final Product L->M

References

Application Note: High-Purity Recovery of 5-Chloro-2-ethylaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 5-Chloro-2-ethylaniline, a key intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.[1] Achieving high purity is paramount for ensuring the quality and efficacy of downstream products. This application note details a robust recrystallization protocol, grounded in the fundamental principles of solubility and crystal growth. It offers a systematic approach to solvent selection, a step-by-step purification workflow, and expert guidance on troubleshooting common challenges. The methodologies described are designed for researchers, scientists, and process chemists in drug development and chemical synthesis.

Foundational Principles of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds.[2] Its efficacy hinges on the principle that the solubility of most solids in a given solvent increases with temperature.[2] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations or having different solubility characteristics, remain in the cold solvent (the "mother liquor").

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[2][3] An ideal solvent should exhibit the following characteristics[3][4]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize product recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for developing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[5]
Molecular Weight 155.63 g/mol [1]
Boiling Point 252.6°C at 760 mmHg[1]
Appearance Typically a liquid or low-melting solid[6][7]
Primary Applications Intermediate for dyes, pigments, agrochemicals, and pharmaceuticals[1]

Protocol Part A: Systematic Solvent Selection

For substituted anilines, alcohols, hydrocarbons, or mixed-solvent systems are often effective.[8] A preliminary screening with small quantities is the most reliable method to identify the optimal solvent or solvent pair. The general principle of "like dissolves like" suggests that solvents with some polarity, such as alcohols, are a good starting point.[9]

Screening Protocol:

  • Place approximately 50 mg of crude this compound into several different test tubes.

  • To each tube, add 0.5 mL of a candidate solvent at room temperature. Agitate the mixture and observe solubility. Candidate solvents include: Ethanol, Methanol, Isopropanol, Hexane, Toluene, and Water.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath until the solvent boils. Add more solvent dropwise (up to 2 mL total) until the solid dissolves completely.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Record your observations in a table similar to the one below. The ideal solvent will show low solubility at room temperature but high solubility when hot, and will produce well-formed crystals upon cooling.

SolventSolubility at 25°C (in ~1 mL)Solubility at Boiling PointObservations Upon Cooling
EthanolRecord ObservationRecord Observatione.g., Abundant crystals, No crystals, Oiled out
MethanolRecord ObservationRecord Observatione.g., Abundant crystals, No crystals, Oiled out
HexaneRecord ObservationRecord Observatione.g., Abundant crystals, No crystals, Oiled out
TolueneRecord ObservationRecord Observatione.g., Abundant crystals, No crystals, Oiled out
WaterRecord ObservationRecord Observatione.g., Abundant crystals, No crystals, Oiled out
Ethanol/WaterRecord Observation (as mixed system)Record Observatione.g., Abundant crystals, No crystals, Oiled out

For a mixed-solvent system (e.g., Ethanol/Water), dissolve the compound in the minimal amount of the "good" solvent (Ethanol) at its boiling point, then add the "poor" solvent (Water) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool.[4]

Protocol Part B: Optimized Recrystallization Workflow

This protocol assumes an alcohol (e.g., ethanol) or an alcohol/water mixture has been identified as a suitable solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, deionized water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 125 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the minimum volume of hot solvent until the compound completely dissolves.[10]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat source. Allow it to cool slightly and add a small amount of activated carbon (a spatula tip).[10][11] Re-heat the solution to a boil for 5-10 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Gravity Filtration: This step removes insoluble impurities and activated carbon.[11][12]

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

    • Heat the receiving flask containing a small amount of the pure solvent on the hot plate. The rising solvent vapor will pre-heat the funnel and filter paper, preventing premature crystallization.[10]

    • Once the funnel is hot, quickly and carefully pour the boiling solution containing your compound through the fluted filter paper in portions.[12]

    • If crystals form on the filter paper, wash them through with a small amount of hot solvent.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of precipitated product.[13]

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a vacuum filter flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[13]

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Gravity Filtration Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal Charcoal->HotFilt Filtrate Clear, Hot Filtrate HotFilt->Filtrate VacFilt Vacuum Filtration Cool Slow Cooling & Ice Bath Filtrate->Cool Crystals Crystal Slurry (Solid + Mother Liquor) Cool->Crystals Crystals->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Quality Control and Characterization

The purity of the recrystallized product should be assessed to validate the procedure.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis (NMR, FT-IR): Confirms the chemical identity and structure of the purified compound and can reveal the presence of residual solvents or impurities.

  • Chromatographic Analysis (GC, HPLC): Provides quantitative data on the purity level.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
"Oiling Out" (Product separates as an oil, not crystals)The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / The solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used. / The solution is not sufficiently cooled. / The compound is very soluble even in cold solvent.Try to induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound if available. Boil off some of the solvent to increase concentration and re-cool.
Low Yield Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization (insufficient cooling time). / Crystals are too soluble in the washing solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is properly pre-heated.[10] Increase cooling time in the ice bath. Use a minimal amount of ice-cold solvent for washing.[13]
Colored Product Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon during the dissolution step.[10]

Safety Precautions

This compound and related aromatic amines should be handled with care.

  • Engineering Controls: Always conduct this procedure in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Anilines can be absorbed through the skin.[15]

  • Disposal: Dispose of chemical waste, including the mother liquor and used filter paper, in accordance with institutional and local regulations.

References

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-ethylaniline in the Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2-ethylaniline as a key starting material in the synthesis of advanced pharmaceutical intermediates. We detail a robust, multi-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine, a privileged scaffold found in numerous kinase inhibitors and other therapeutically relevant molecules. This guide emphasizes the causality behind experimental choices, provides self-validating, step-by-step protocols, and integrates safety, characterization, and data analysis for a complete workflow.

Introduction: The Value of this compound as a Building Block

This compound (CAS No: 3843-97-8) is an aromatic amine that serves as a versatile and strategic building block in organic synthesis.[1][2] Its unique substitution pattern—an ortho-ethyl group and a meta-chloro group relative to the amine—provides a combination of steric and electronic properties that are invaluable for constructing complex molecular architectures. The ethyl group can influence molecular conformation and solubility, while the chloro atom offers a site for further functionalization (e.g., through cross-coupling reactions) or can serve to modulate the physicochemical properties and metabolic stability of the final compound.

This guide focuses on the application of this compound in the synthesis of a pyrazolo[1,5-a]pyrimidine core. This heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, particularly the ATP-binding site of protein kinases.[3] Numerous potent and selective kinase inhibitors, many with applications in oncology, are built upon this framework.[4][5] By demonstrating a reliable pathway to this high-value scaffold, we showcase the utility of this compound in modern drug discovery programs.

Overall Synthetic Strategy

The transformation of this compound into the target pyrazolo[1,5-a]pyrimidine scaffold is achieved through a logical and efficient three-step sequence. This strategy is designed to be robust and adaptable for the synthesis of a library of derivatives.

  • Step 1: Hydrazine Synthesis via Diazotization. The primary amine of this compound is converted into a diazonium salt, which is then reduced in situ to the corresponding hydrazine, (5-chloro-2-ethylphenyl)hydrazine. This is a classical and reliable method for preparing substituted aryl hydrazines.

  • Step 2: Aminopyrazole Formation. The synthesized hydrazine is subjected to a cyclocondensation reaction with a β-ketonitrile, specifically ethyl 2-cyano-3-oxobutanoate. This reaction, known as the Knorr pyrazole synthesis, regioselectively yields a highly functionalized 5-aminopyrazole intermediate.[3]

  • Step 3: Pyrazolo[1,5-a]pyrimidine Annulation. The final scaffold is constructed by reacting the 5-aminopyrazole with a 1,3-dielectrophile, in this case, 2,4-pentanedione (acetylacetone). The reaction proceeds via a condensation-cyclization cascade to afford the target 7-(5-chloro-2-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.[3]

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Aminopyrazole Formation cluster_2 Step 3: Scaffold Annulation A This compound B (5-chloro-2-ethylphenyl)hydrazine A->B 1. NaNO₂, HCl, 0-5 °C 2. SnCl₂·2H₂O C 5-Amino-3-methyl-1-(5-chloro-2-ethylphenyl)-1H-pyrazole-4-carboxylate B->C Ethyl 2-cyano-3-oxobutanoate, Acetic Acid, Reflux D Target Scaffold: 7-(5-chloro-2-ethylphenyl)-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine C->D 2,4-Pentanedione, Acetic Acid, Reflux

Caption: Overall synthetic pathway from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of (5-chloro-2-ethylphenyl)hydrazine (Intermediate 1)

Rationale for Experimental Design: This protocol employs a standard diazotization-reduction sequence. The reaction is maintained at a low temperature (0–5 °C) to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition. Tin(II) chloride is a mild and effective reducing agent for converting diazonium salts to hydrazines, offering high yields and operational simplicity.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • To a three-neck flask, add this compound (e.g., 15.5 g, 100 mmol) and concentrated HCl (60 mL). Stir the mixture until a fine slurry is formed and cool to 0–5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.6 g, 110 mmol) in deionized water (20 mL). Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting yellow solution at 0–5 °C for an additional 30 minutes after the addition is complete.

  • Reduction:

    • In a separate large beaker, dissolve tin(II) chloride dihydrate (67.7 g, 300 mmol) in concentrated HCl (50 mL). Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick precipitate will form.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 50% aqueous NaOH until the pH is >10. The tin salts will precipitate.

    • Extract the aqueous slurry with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude hydrazine as an oil, which may solidify upon standing. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 5-Amino-1-(5-chloro-2-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate (Intermediate 2)

Rationale for Experimental Design: This cyclocondensation reaction leverages the nucleophilicity of the hydrazine to form a pyrazole ring. Acetic acid serves as both the solvent and a catalyst, protonating the carbonyl of the β-ketonitrile to activate it for nucleophilic attack. The reaction is run at reflux to ensure a sufficient rate of reaction to drive the cyclization and subsequent dehydration to completion.

Materials:

  • (5-chloro-2-ethylphenyl)hydrazine (1.0 eq)

  • Ethyl 2-cyano-3-oxobutanoate (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude (5-chloro-2-ethylphenyl)hydrazine (e.g., 17.1 g, 100 mmol, assuming 100% yield from Step 1) in glacial acetic acid (100 mL).

    • Add ethyl 2-cyano-3-oxobutanoate (14.8 g, 105 mmol) to the solution.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled solution slowly into a beaker containing ice-water (500 mL) with stirring. A precipitate will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water (2 x 100 mL).

    • Recrystallize the crude solid from hot ethanol to afford the pure aminopyrazole product as a crystalline solid.

Protocol 3: Synthesis of 7-(5-chloro-2-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Target Scaffold)

Rationale for Experimental Design: The final annulation step relies on the reaction of the 5-aminopyrazole with a 1,3-dicarbonyl compound. The exocyclic amino group and the endocyclic pyrazole nitrogen (N1) act as a binucleophilic system that attacks the two carbonyl groups of 2,4-pentanedione, leading to a double condensation and formation of the fused pyrimidine ring. Acetic acid again serves as an ideal acidic medium to catalyze the imine formations and subsequent dehydrations.

Materials:

  • Ethyl 5-Amino-1-(5-chloro-2-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • 2,4-Pentanedione (acetylacetone) (1.5 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • Combine the aminopyrazole intermediate (e.g., 3.24 g, 10 mmol) and 2,4-pentanedione (1.5 g, 15 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Annulation:

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) to remove residual acid, followed by brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

    • Purify the crude material by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 9:1) to yield the final pyrazolo[1,5-a]pyrimidine scaffold as a solid.

Data Summary and Workflow

Table of Expected Results
StepStarting MaterialProduct NameMW ( g/mol )Expected YieldPurity Target
1This compound(5-chloro-2-ethylphenyl)hydrazine170.6485-95%>95% (crude)
2(5-chloro-2-ethylphenyl)hydrazineEthyl 5-Amino-1-(5-chloro-2-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate323.7975-85%>98% (recrystallized)
3Aminopyrazole Intermediate7-(5-chloro-2-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine301.7960-75%>99% (chromatography)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synth Synthesis cluster_analysis Work-up & Analysis prep_reagents Reagent & Glassware Preparation step1 Step 1: Diazotization & Reduction prep_reagents->step1 workup1 Work-up 1: Extraction step1->workup1 step2 Step 2: Pyrazole Formation workup2 Work-up 2: Precipitation & Recrystallization step2->workup2 step3 Step 3: Annulation Reaction workup3 Work-up 3: Column Chromatography step3->workup3 workup1->step2 workup2->step3 analysis Final Product Characterization (NMR, MS, HPLC) workup3->analysis

Caption: General laboratory workflow for the multi-step synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is an aniline derivative and should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust or aerosols.

  • Hydrazine Derivatives: Aryl hydrazines are toxic and potential carcinogens. Avoid all contact with skin and inhalation. Handle in a fume hood and decontaminate all glassware with a bleach solution.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care, using appropriate PPE to prevent skin and eye contact.

  • Reactions: The diazotization reaction can be exothermic and produce nitrogen gas. Ensure proper temperature control and adequate ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the successful formation of each new intermediate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound, which should typically be >98% for use in biological screening assays.

References

Application Notes & Protocols: The Strategic Role of 5-Chloro-2-ethylaniline in the Synthesis of Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and professionals in the agrochemical industry on the utilization of 5-Chloro-2-ethylaniline as a pivotal intermediate in the synthesis of potent herbicides. This document outlines the chemical rationale, a detailed synthetic protocol for a representative dinitroaniline herbicide, and the underlying principles that govern the process, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound in Agrochemical Design

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, and notably, agrochemicals.[1] Its chemical structure, featuring a chlorine atom and an ethyl group on the aniline ring, provides a unique combination of steric and electronic properties. These characteristics are instrumental in defining the efficacy and selectivity of the final active agrochemical ingredient.

In the realm of agrochemical synthesis, this compound is particularly valuable as a precursor for the production of dinitroaniline herbicides. This class of herbicides is widely used for the pre-emergence control of annual grasses and broadleaf weeds in a multitude of crops.[2] The aniline nitrogen acts as a potent nucleophile, enabling the construction of more complex molecules that are biologically active.

Application Overview: Synthesis of Dinitroaniline Herbicides

The primary application of this compound in agrochemical synthesis is in the production of dinitroaniline herbicides. These herbicides function by inhibiting root and shoot growth in susceptible weeds through the disruption of microtubule formation, which is essential for cell division (mitosis).[2][3]

This application note details the synthesis of a representative, albeit illustrative, dinitroaniline herbicide, which we will refer to as "Chloroethalin" . The synthesis of Chloroethalin is based on the well-established chemistry of commercial dinitroaniline herbicides like Trifluralin and Ethalfluralin.[4][5] The core of this synthesis is the nucleophilic aromatic substitution reaction between this compound and a suitable dinitroaromatic compound.

Visualizing the Role of this compound

G cluster_precursor Key Precursor cluster_synthesis Synthetic Application cluster_product Final Agrochemical Product 5_Chloro_2_ethylaniline This compound Dinitroaniline_Synthesis Dinitroaniline Herbicide Synthesis 5_Chloro_2_ethylaniline->Dinitroaniline_Synthesis Building Block Herbicide Active Herbicide Ingredient (e.g., 'Chloroethalin') Dinitroaniline_Synthesis->Herbicide Yields

Caption: Logical relationship of this compound as a precursor.

Synthesis of "Chloroethalin": A Detailed Protocol

The synthesis of "Chloroethalin" (N-(5-chloro-2-ethylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline) proceeds via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

This compound + 4-Chloro-3,5-dinitrobenzotrifluoride → "Chloroethalin" + HCl

Mechanism:

The reaction proceeds through an addition-elimination mechanism. The amine group of this compound acts as a nucleophile and attacks the electron-deficient carbon atom of 4-chloro-3,5-dinitrobenzotrifluoride that is bonded to the chlorine atom. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the final product. The presence of two electron-withdrawing nitro groups is crucial as they activate the ring towards nucleophilic attack.

ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
This compound3843-97-8155.631.0
4-Chloro-3,5-dinitrobenzotrifluoride393-75-9270.561.05
Triethylamine (Et₃N)121-44-8101.191.2
Toluene108-88-392.14Solvent
Hydrochloric Acid (2M aq.)7647-01-036.46For work-up
Saturated Sodium Bicarbonate (aq.)144-55-884.01For work-up
Brine (Saturated NaCl aq.)7647-14-558.44For work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Hexane110-54-386.18For chromatography
Ethyl Acetate141-78-688.11For chromatography
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (15.56 g, 0.1 mol) and toluene (100 mL).

    • Causality: A three-necked flask allows for simultaneous addition of reagents, temperature control, and maintenance of an inert atmosphere. Toluene is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. A nitrogen atmosphere prevents oxidation of the aniline.

  • Addition of Base: Add triethylamine (16.7 mL, 0.12 mol) to the stirred solution.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the starting aniline, which would deactivate it as a nucleophile, and drives the reaction to completion.

  • Addition of Electrophile: Dissolve 4-chloro-3,5-dinitrobenzotrifluoride (28.41 g, 0.105 mol) in toluene (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: A slight excess of the electrophile ensures complete consumption of the limiting reagent, this compound. Dropwise addition helps to control the exotherm of the reaction.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial in-process control to determine the point of reaction completion, preventing the formation of by-products due to prolonged heating.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Wash the organic layer sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes unreacted triethylamine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes the bulk of the water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: Drying with MgSO₄ removes residual water. Evaporation of the solvent under reduced pressure yields the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 98:2 to 95:5) to afford "Chloroethalin" as a yellow-orange solid.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials and by-products based on their differing polarities.

Visualizing the Synthesis Workflow

G Start Start: Reactor Setup Add_Base Add Triethylamine Start->Add_Base Add_Electrophile Add 4-Chloro-3,5-dinitro- benzotrifluoride solution Add_Base->Add_Electrophile Reaction Heat to 80-90°C (4-6 hours) Add_Electrophile->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Work-up: Acid/Base Washes TLC_Monitoring->Workup Reaction Complete Drying Dry and Concentrate Workup->Drying Purification Column Chromatography Drying->Purification End End: Pure 'Chloroethalin' Purification->End

Caption: Experimental workflow for the synthesis of "Chloroethalin".

Expected Results and Data

The synthesis of "Chloroethalin" is expected to yield a yellow-orange crystalline solid. The following table provides hypothetical data to illustrate the effect of reaction conditions on yield and purity, which would be determined empirically during process optimization.

RunTemperature (°C)Time (h)Molar Eq. of BaseYield (%)Purity (by HPLC, %)
17081.17595.2
28551.28898.5
310031.28596.8
48551.58998.6

Representative Characterization Data (Hypothetical):

  • Appearance: Yellow-orange crystalline solid

  • Melting Point: 110-115 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.8 (s, 2H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 3.4 (q, J=7.2 Hz, 2H, -CH₂CH₃), 1.3 (t, J=7.2 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.0, 145.2, 138.1, 134.5, 130.2, 128.7, 125.4, 122.9 (q, J=272 Hz, -CF₃), 118.6, 24.8, 14.1.

  • MS (ESI): m/z 390.06 [M+H]⁺

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of dinitroaniline herbicides. The protocol detailed for the synthesis of the illustrative compound "Chloroethalin" demonstrates a robust and scalable method for the production of this class of agrochemicals. The principles of nucleophilic aromatic substitution, coupled with careful control of reaction conditions and a thorough purification strategy, are key to achieving high yields and purity. These application notes serve as a comprehensive guide for researchers and professionals engaged in the development of new and effective crop protection solutions.

References

Application Notes & Protocols: A Guide to the Coupling Reactions of Diazotized 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the diazotization of 5-Chloro-2-ethylaniline and its subsequent azo coupling reactions. This compound is a pivotal intermediate in the synthesis of a wide range of organic compounds, most notably azo dyes and pigments.[1] Its derivatives also hold potential in the development of agrochemicals and pharmaceuticals.[1][2][3] This guide delves into the core chemical principles, provides validated, step-by-step protocols for key transformations, and explains the causality behind experimental choices to ensure reproducibility and safety. We will explore the conversion of the primary aromatic amine into a highly versatile diazonium salt intermediate and its subsequent reaction with common coupling partners to form stable, colored azo compounds.

Introduction: The Synthetic Versatility of this compound

Aromatic amines are foundational building blocks in organic synthesis. Among them, this compound (C₈H₁₀ClN) offers a unique substitution pattern that influences the electronic properties and reactivity of its derivatives.[2] The presence of a chloro group (electron-withdrawing) and an ethyl group (electron-donating) on the benzene ring provides a nuanced electronic character, making it a valuable precursor.

The primary synthetic route leveraging this intermediate involves a two-stage process:

  • Diazotization: The conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).[4] This transformation creates an excellent leaving group (N₂ gas), paving the way for a variety of substitution and coupling reactions.[5][6]

  • Azo Coupling: The reaction of the generated diazonium salt with an electron-rich aromatic compound (a coupling partner) to form an azo compound (R-N=N-R'), characterized by the vibrant colors typical of azo dyes.[7][8]

This guide will provide the expertise needed to successfully and safely perform these critical reactions in a laboratory setting.

The Diazotization of this compound: Mechanism and Protocol

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic chemistry.[4][9] The process is highly exothermic and requires strict temperature control to prevent the decomposition of the thermally unstable diazonium salt.[4][9]

Underlying Mechanism

Diazotization proceeds via the reaction of the primary amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ through the careful addition of sodium nitrite (NaNO₂) to a strong mineral acid, such as hydrochloric acid (HCl).[4][6] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6] The amine's lone pair of electrons attacks the nitrosonium ion, and following a series of proton transfers and the elimination of a water molecule, the stable aryldiazonium ion is formed.

Diagram: Diazotization of this compound

Diazotization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aniline This compound Diazonium 5-Chloro-2-ethylbenzenediazonium Chloride Aniline->Diazonium Nitrite Sodium Nitrite (NaNO₂) Nitrite->Diazonium Acid Hydrochloric Acid (HCl) Acid->Diazonium Temp 0-5 °C (Critical for Stability) Byproducts 2 H₂O + NaCl

Caption: Workflow for the diazotization of this compound.

Experimental Protocol: Preparation of 5-Chloro-2-ethylbenzenediazonium Chloride

This protocol details the classical aqueous method for generating the diazonium salt, which is typically used immediately in the subsequent coupling step without isolation.[9]

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper (for monitoring)

Procedure:

  • Amine Salt Formation: In a beaker of appropriate size, add this compound (1.0 eq) to a mixture of deionized water and concentrated HCl (2.5 eq). Stir until the amine fully dissolves to form the hydrochloride salt. Some gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.

  • Cooling: Place the beaker in a larger ice-salt bath and stir continuously until the internal temperature of the solution reaches 0-5 °C. This low temperature is crucial and must be maintained throughout the reaction.[4]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt solution using a dropping funnel or pipette. The addition must be slow to control the exothermic reaction and keep the temperature below 5 °C.[9]

  • Monitoring: After the complete addition of NaNO₂, continue stirring for an additional 15-20 minutes in the ice bath. To confirm the reaction's endpoint, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and thus complete diazotization. If the test is negative, add a small amount more of the nitrite solution.

  • Immediate Use: The resulting clear solution of 5-Chloro-2-ethylbenzenediazonium chloride is now ready for the coupling reaction. It should be kept cold and used without delay.

Safety Considerations:

  • Aryl diazonium salts are unstable and can be explosive in their solid, dry state.[10] It is imperative to keep them in solution at all times.[9]

  • Nitrous acid and its fumes are toxic. All procedures must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Azo Coupling Reactions: Synthesis of Azo Dyes

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[7][11] It reacts with an activated aromatic ring—the coupling partner—which serves as the nucleophile.[8] The success of this reaction is highly dependent on the pH of the reaction medium, as this dictates the reactivity of both the diazonium salt and the coupling partner.

Mechanism and pH Control

The electrophilicity of the diazonium ion is sufficient to attack highly activated aromatic rings, such as those in phenols and anilines.

  • Coupling with Phenols: This reaction is typically carried out in mildly alkaline conditions (pH 8-10). The basic medium deprotonates the phenol to form the much more strongly activating phenoxide ion, which is a superior nucleophile.[5]

  • Coupling with Anilines: This reaction is performed in mildly acidic to neutral conditions (pH 4-7). At higher pH, the diazonium ion can convert to a non-electrophilic diazohydroxide, while at very low pH, the coupling partner's amino group becomes protonated, deactivating the ring towards electrophilic attack.[7]

Substitution almost always occurs at the para position relative to the activating group (-OH or -NR₂), unless this position is already occupied, in which case ortho-substitution may occur.[7][8]

Diagram: General Azo Coupling Workflow

AzoCoupling cluster_coupling Coupling Stage cluster_product Product Formation Diazonium Cold Diazonium Salt Solution (from Part 2) Partner Coupling Partner in Solution (e.g., Phenol, Aniline) Diazonium->Partner Slow Addition with Stirring pH_Control pH Adjustment (Acidic/Alkaline) AzoDye Azo Dye Precipitate Partner->AzoDye Workup Filtration, Washing, Drying AzoDye->Workup

Caption: Generalized workflow for an azo coupling reaction.

Protocol Showcase: Coupling Reactions

The following protocols illustrate the coupling of the prepared 5-Chloro-2-ethylbenzenediazonium chloride with two common classes of coupling partners.

Protocol A: Coupling with 2-Naphthol (a Phenolic Partner)

  • Partner Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 5-10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. The resulting solution contains the highly nucleophilic sodium 2-naphthoxide.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Coupling: Slowly add the cold diazonium salt solution (prepared in Section 2.2) to the cold 2-naphthoxide solution. An intensely colored precipitate, typically orange-red, should form immediately.[4][5]

  • Completion: Continue to stir the mixture vigorously in the ice bath for 30-45 minutes to ensure the reaction is complete.

  • Work-up: Collect the solid azo dye by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Allow the product to air-dry or dry it in a desiccator. Do not heat the product to dryness to avoid decomposition.

Protocol B: Coupling with N,N-Dimethylaniline (an Amine Partner)

  • Partner Solution: Dissolve N,N-dimethylaniline (1.0 eq) in a dilute solution of hydrochloric or acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with constant stirring.

  • pH Adjustment: During the addition, monitor the pH and maintain it in the 4-5 range by slowly adding a solution of sodium acetate if necessary. A colored product will precipitate.

  • Completion: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

  • Work-up & Drying: Isolate, wash, and dry the resulting azo dye as described in Protocol A (steps 5 and 6).

Data Summary for Coupling Reactions

The choice of coupling partner dramatically influences the final color and properties of the azo dye. The table below summarizes expected outcomes for various partners.

Coupling PartnerClassOptimal pHActivating GroupExpected Color of Product
PhenolPhenolic8 - 10-O⁻ (phenoxide)Yellow-Orange
2-NaphtholPhenolic8 - 10-O⁻ (naphthoxide)Orange-Red[5]
ResorcinolPhenolic8 - 10-O⁻ (phenoxide)Red
AnilineAmine4 - 7-NH₂Yellow[8]
N,N-DimethylanilineAmine4 - 7-N(CH₃)₂Yellow to Red

Conclusion

The diazotization of this compound and its subsequent coupling reactions represent a robust and highly adaptable synthetic platform. This process is fundamental to the industrial production of a vast array of azo dyes and pigments.[7][10] By carefully controlling key parameters—most notably temperature during diazotization and pH during coupling—researchers can reliably synthesize a diverse library of azo compounds. The protocols and principles outlined in this guide provide a solid foundation for professionals in chemical synthesis and drug development to harness the full potential of this versatile intermediate.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Chloro-2-ethylaniline Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-Chloro-2-ethylaniline. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of chromatographic and spectroscopic techniques. We will delve into the causality behind experimental choices, providing a framework for developing a robust, self-validating analytical workflow for purity determination and impurity identification.

Introduction: The Criticality of Purity

This compound (C₈H₁₀ClN, CAS No: 3843-97-8) is a substituted aniline that serves as a fundamental building block in organic synthesis.[1] Its applications are diverse, ranging from the production of azo dyes to the synthesis of complex active pharmaceutical ingredients (APIs). In the context of drug development, even minute impurities can alter the pharmacological and toxicological profile of an API, potentially leading to adverse effects or reduced therapeutic efficacy. Therefore, a multi-technique, orthogonal approach to purity analysis is not just a regulatory expectation but a scientific necessity.

This guide moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, empowering the analyst to develop and validate a comprehensive characterization strategy. We will focus on the most effective techniques for separating and identifying potential process-related impurities, degradation products, and isomers.

Core Analytical Strategy: An Integrated Workflow

A thorough assessment of this compound purity relies on an integrated workflow that combines a primary purity assay with techniques for structural confirmation and impurity identification. Chromatography provides the quantitative measure of purity, while spectroscopy and spectrometry offer qualitative confirmation of the main component and characterization of any detected impurities.

G cluster_0 Phase 1: Primary Purity & Quantification cluster_1 Phase 2: Identity Confirmation & Impurity ID Purity_Assay Purity Assay by GC-FID or HPLC-UV (Area Percent Method) Quantification Quantitative Analysis (vs. Reference Standard) Purity_Assay->Quantification Establishes main component percentage Final_Report Certificate of Analysis (CoA) Quantification->Final_Report GCMS GC-MS Analysis NMR NMR Spectroscopy (¹H, ¹³C) GCMS->NMR Confirms structure & identifies impurities FTIR FTIR Spectroscopy NMR->FTIR Confirms functional groups FTIR->Final_Report Batch_Sample Batch of this compound Batch_Sample->Purity_Assay Batch_Sample->GCMS G Sample Sample in Vial Injector GC Injector (250°C) Sample->Injector Autosampler Column Capillary Column (Oven Program) Injector->Column Vaporization Detector FID Detector (300°C) Column->Detector Separation Data Chromatogram (Purity %) Detector->Data Signal Generation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Chloro-2-ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

The primary industrial route to this compound is the reduction of its nitro precursor, 4-Chloro-2-ethylnitrobenzene. While seemingly straightforward, this reduction is fraught with potential pitfalls, including incomplete conversion, dehalogenation, and the formation of difficult-to-remove impurities. This guide addresses these challenges in a practical, question-and-answer format.

Core Synthesis Workflow

The fundamental transformation is the reduction of a nitro group to an amine. Understanding this pathway is the first step in troubleshooting and optimization.

cluster_start Starting Material cluster_process Reduction Process cluster_product Final Product start 4-Chloro-2-ethylnitrobenzene process Catalytic Hydrogenation or Chemical Reduction start->process Reduction of Nitro Group product This compound process->product Formation of Amine

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section directly addresses the most common issues encountered during the synthesis. Each problem is broken down into potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction has stalled, or the final yield of this compound is significantly lower than expected. What's going wrong?

Potential Causes & Recommended Solutions

  • Cause A: Catalyst Inactivity (for Catalytic Hydrogenation)

    • The "Why": The catalyst's active sites can be blocked (poisoned) by impurities in the starting material, solvent, or even the hydrogen gas (e.g., sulfur compounds). The catalyst may also be old, improperly stored, or simply insufficient in quantity.

    • Solution:

      • Ensure Substrate Purity: Purify the starting 4-Chloro-2-ethylnitrobenzene via recrystallization or chromatography if its purity is questionable.

      • Use High-Purity Reagents: Employ high-purity, anhydrous solvents and high-grade hydrogen gas.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Ensure it is stored under an inert atmosphere as recommended.

  • Cause B: Insufficient Reducing Agent (for Chemical Reduction)

    • The "Why": The stoichiometry of the reduction of a nitro group requires multiple equivalents of the reducing agent (e.g., 6 electron equivalents). Insufficient reagent will lead to incomplete conversion and the potential formation of intermediates like nitroso or hydroxylamine species.[1]

    • Solution:

      • Verify Stoichiometry: Double-check calculations and ensure the correct molar equivalents of the reducing agent (e.g., Fe, SnCl₂, Zn) and any necessary acids (e.g., HCl, AcOH) are used.[2]

      • Portion-wise Addition: For highly exothermic reactions, adding the reducing agent in portions can help maintain control and ensure it is fully consumed in the desired reaction.

  • Cause C: Suboptimal Reaction Conditions

    • The "Why": Reaction kinetics are highly sensitive to temperature and pressure. Insufficient temperature may lead to a sluggish reaction, while inadequate hydrogen pressure in catalytic hydrogenation will starve the catalyst.

    • Solution:

      • Optimize Temperature: For chemical reductions, ensure the temperature is maintained in the optimal range. Gentle heating is often required to initiate and sustain the reaction.

      • Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and pressurized. Increase the pressure within safe operational limits of the equipment to improve reaction rates. A pressure range of 50-100 psi is common, but this can be optimized.[3]

Issue 2: Formation of Dehalogenated Byproduct (2-Ethylaniline)

Question: My final product is contaminated with 2-ethylaniline. How can I prevent the loss of the chlorine atom?

Potential Causes & Recommended Solutions

  • Cause: Aggressive Catalytic Hydrogenation Conditions

    • The "Why": Hydrodehalogenation is a well-known side reaction in catalytic hydrogenation, particularly with palladium-based catalysts (Pd/C).[2] The catalyst can cleave the C-Cl bond, which is then saturated by hydrogen. This is exacerbated by high temperatures, high hydrogen pressure, and prolonged reaction times.

    • Solution:

      • Change the Catalyst: Switch from Pd/C to a catalyst less prone to causing dehalogenation. Raney Nickel is often a suitable alternative for reducing nitro groups on halogenated rings.[2] Platinum-based catalysts (Pt/C) can also be effective, though they may require milder conditions to prevent ring saturation.[3]

      • Modify Reaction Conditions:

        • Lower the hydrogen pressure and reaction temperature.

        • Carefully monitor the reaction by TLC or GC and stop it immediately upon consumption of the starting material.

      • Introduce a Catalyst Modifier/Inhibitor: In some systems, the addition of a small amount of an inhibitor (e.g., a sulfur-containing compound like thiophene, or an amine base like quinoline) can selectively poison the sites responsible for dehalogenation without completely halting the desired nitro reduction. This requires careful optimization.

Issue 3: Presence of Colored Impurities (Azo/Azoxy Compounds)

Question: My crude product has a distinct orange, red, or brown color that is difficult to remove. What are these impurities and how do I avoid them?

Potential Causes & Recommended Solutions

  • Cause: Incomplete Reduction and Dimerization of Intermediates

    • The "Why": The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] Under certain conditions (e.g., neutral or basic pH, insufficient reducing agent), these highly reactive intermediates can condense to form colored azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[2]

    • Solution:

      • Ensure Sufficient Reducing Agent: As with low yield, ensure a stoichiometric excess of the reducing agent is present to drive the reaction past the intermediate stages to the final amine.

      • Maintain Acidic Conditions (for metal/acid reductions): When using reducing metals like Fe, Zn, or Sn, maintaining acidic conditions (e.g., with HCl or acetic acid) is crucial.[2][5] The acidic environment helps to prevent the buildup of intermediates that lead to dimerization.

      • Control Temperature: Runaway exothermic reactions can sometimes favor side-product formation. Ensure adequate cooling and controlled addition of reagents.

      • Purification: If these impurities do form, they can often be removed by column chromatography or by treating the crude product with activated carbon before a final recrystallization or distillation.[6]

cluster_causes Potential Causes cluster_solutions Recommended Solutions Troubleshooting Common Synthesis Problem Cause1 Catalyst Poisoning Troubleshooting->Cause1 Cause2 Aggressive Hydrogenation Troubleshooting->Cause2 Cause3 Intermediate Dimerization Troubleshooting->Cause3 Sol1 Use Fresh Catalyst Purify Substrate Cause1->Sol1 Sol2 Switch to Raney Ni Lower H2 Pressure Cause2->Sol2 Sol3 Ensure Acidic pH Use Excess Reductant Cause3->Sol3

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is superior for this synthesis: catalytic hydrogenation or chemical reduction?

A1: The "best" method depends on your specific laboratory capabilities, scale, and purity requirements. A comparison is summarized below.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni)Chemical Reduction (e.g., Fe/HCl, SnCl₂/HCl)
Pros - High atom economy (only byproduct is water).- Cleaner reaction, easier product isolation.- Catalyst is recyclable.[7]- Less sensitive to catalyst poisons.- Lower risk of dehalogenation (with Fe/HCl).[2][5]- Does not require specialized high-pressure equipment.
Cons - Risk of dehalogenation, especially with Pd/C.[2]- Requires specialized pressure equipment.- Catalyst can be pyrophoric and requires careful handling.- Susceptible to catalyst poisoning.- Generates large amounts of metallic salt waste.- Workup can be more complex (e.g., filtering metal salts, pH adjustments).- Can be highly exothermic.
Recommendation For high purity and green chemistry, catalytic hydrogenation with Raney Nickel is often an excellent choice to avoid dehalogenation. For lab-scale synthesis without pressure equipment, Fe in acidic medium is a robust and cost-effective method.[5]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1). The nitro starting material will be significantly less polar (higher Rf) than the highly polar aniline product (lower Rf). The reaction is complete when the starting material spot is no longer visible under UV light. For more quantitative analysis, Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: My final product is an oil. What is the best way to purify it?

A3: this compound can be a low-melting solid or an oil at room temperature.[8] If the crude product is an oil and contains significant impurities, vacuum distillation is an excellent method for purification on a larger scale. For smaller scales or to remove closely related impurities, column chromatography on silica gel is the preferred method. A gradient elution with a hexane/ethyl acetate mobile phase typically provides good separation.[6]

Q4: What safety precautions are essential for this synthesis?

A4:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and operate in a well-ventilated fume hood away from ignition sources. Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after the reaction when saturated with hydrogen and solvent. Never allow the catalyst filter cake to dry in the air. Quench it carefully under an inert atmosphere or by adding it to a large volume of water.

  • Chemical Reduction: Reactions with metals and strong acids can be highly exothermic and produce large volumes of hydrogen gas. Use a robust cooling bath and ensure adequate ventilation.

  • General: Aromatic amines are toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals in a fume hood.

Detailed Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon

This protocol provides a starting point for optimization. Note: To minimize dehalogenation, substitution of Pd/C with Raney Nickel is recommended as discussed in the troubleshooting section.

  • Reactor Setup: To a pressure reactor vessel, add 4-Chloro-2-ethylnitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Palladium on Carbon (1-2 mol %). Caution: The catalyst is pyrophoric.

  • Hydrogenation: Seal the reactor again, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-50°C). Monitor the reaction by hydrogen uptake or by periodically sampling and analyzing via TLC/GC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, wash the Celite pad with the reaction solvent and do not allow the pad to dry in the air. Immediately quench the catalyst-containing Celite pad in water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.[6]

References

Technical Support Center: Troubleshooting Low Yield in Azo Dye Synthesis with 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-2-ethylaniline as a precursor and encountering challenges, particularly with reaction yield. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Core Principles: The Two Pillars of Azo Synthesis

The synthesis of an azo dye is a two-stage process.[1][2][3][4] Understanding the distinct requirements of each stage is fundamental to troubleshooting.

  • Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt. This is achieved using a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, under frigid conditions.[5][6][7]

  • Azo Coupling: The electrophilic substitution reaction where the resulting diazonium salt (the electrophile) reacts with an electron-rich coupling component (e.g., a phenol or another aniline derivative) to form the final azo compound.[2][3][8]

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, common problems encountered during the synthesis.

Question 1: My diazotization reaction mixture is turning brown/black and evolving gas, even when my ice bath is at 0-5 °C. What is happening?

This is a classic and alarming sign of premature decomposition of your diazonium salt.[9][10] The brown/black color is often due to the formation of phenolic byproducts, and the gas is nitrogen (N₂).[10] While maintaining a low temperature is crucial, other factors are at play.

Plausible Causes:

  • Localized Hotspots: Even if the bath is cold, the exothermic diazotization reaction can create microscopic high-temperature zones within the flask if mixing is inadequate.

  • Nitrous Acid Instability: Preparing a stock solution of nitrous acid is not viable as it is unstable. It must be generated in situ.

  • High Amine Concentration: A more concentrated solution can lead to a more vigorous exothermic reaction that is difficult to control.

  • Impure this compound: Impurities in the starting material can catalyze decomposition or lead to unwanted side reactions.

In-depth Solutions & Explanations:

  • Ensure Homogeneity and Control: Add the pre-chilled sodium nitrite solution dropwise (slowly) to the acidic solution of this compound, never the other way around.[5] This ensures the nitrous acid is generated and consumed immediately in the presence of the amine, preventing its accumulation and decomposition. Use vigorous magnetic or mechanical stirring to dissipate heat uniformly.

  • Stoichiometry is Key: Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to ensure all the primary amine is converted.[5] The reaction also requires a strongly acidic medium, typically with at least 2.5-3 equivalents of acid, to form the amine salt and generate nitrous acid.[11]

  • Purity Matters: If possible, purify your this compound (e.g., by distillation) if its purity is suspect.

Preventative Measures:

  • Always pre-cool all solutions (amine hydrochloride and sodium nitrite) before mixing.

  • Use an ice-salt bath for more robust temperature control below 5 °C.

  • Monitor the reaction for any unexpected color changes or gas evolution, and slow the addition of nitrite if they occur.

Question 2: The diazotization step appeared successful, but my final yield after the coupling reaction is very low. What went wrong?

A low yield at this stage points to issues in the second, critical step: the azo coupling. This is most often a problem of pH control or diazonium salt stability.

Plausible Causes:

  • Incorrect pH of the Coupling Medium: The pH dictates the reactivity of your coupling agent. This is the single most common cause of coupling failure.[5][8][12]

  • Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and has a limited lifespan, even in solution at 0-5 °C.[5][13][14] If there is a significant delay between its preparation and use, it will decompose.

  • Insufficiently Activated Coupling Partner: The diazonium ion is a relatively weak electrophile and will only react with highly activated aromatic rings.

  • Poor Mixing: Inefficient mixing of the two reactant solutions can lead to incomplete reaction.

In-depth Solutions & Explanations:

  • Mastering pH Control: The optimal pH depends entirely on your coupling partner:

    • For Phenolic Couplers (e.g., 2-naphthol, phenol): The reaction requires a mildly alkaline medium (pH 9-10).[1][10] The base deprotonates the phenol to form the much more electron-rich (and therefore more reactive) phenoxide ion, which is necessary for the electrophilic attack to proceed efficiently.[1][10][15]

    • For Aromatic Amine Couplers (e.g., N,N-dimethylaniline): The reaction needs a mildly acidic medium (pH 4-7).[5][16] This pH range ensures that the coupling amine's amino group is not protonated (which would deactivate the ring), while preventing the diazonium salt from converting to an unreactive diazohydroxide at higher pH.

  • Work Expeditiously: Use the diazonium salt solution immediately after its preparation.[2] Do not store it. Ensure the coupling partner solution is also pre-chilled and ready to go.

  • Execution of Coupling: Slowly add the cold diazonium salt solution to the vigorously stirred, pre-chilled coupling component solution. This maintains a slight excess of the coupling partner throughout the addition, which can help minimize side reactions.

Question 3: The color of my final product is different from the expected shade, or it appears as a dull, impure solid.

An incorrect color indicates the presence of impurities or that the desired chromophore has not formed correctly.

Plausible Causes:

  • Side Reactions: The most common side reaction is the self-coupling of the diazonium salt with unreacted, free this compound, which can occur if the diazotization is incomplete or the pH is not sufficiently acidic.[5]

  • Phenol Formation: If the temperature during diazotization was too high, the diazonium salt may have decomposed to 5-chloro-2-ethylphenol, which can then couple with another diazonium ion to form an unwanted secondary dye.[10]

  • Incorrect pH during Isolation: Many azo dyes are also pH indicators.[5] The color of the compound in solution and in its solid state can vary dramatically depending on the final pH of the mixture before filtration.

In-depth Solutions & Explanations:

  • Ensure Complete Diazotization: Before coupling, you can check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂ and thus complete consumption of the primary amine).

  • Purification is Non-Negotiable: Crude azo dyes are rarely pure. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or mixtures with water) is the most common method for purification.[3][17][18] Column chromatography can also be used for smaller scales.[17]

  • Standardize Isolation pH: Neutralize the reaction mixture to a consistent pH before filtering to ensure batch-to-batch color consistency, unless a specific salt form is desired.

Frequently Asked Questions (FAQs)

Q1: Why is the 0-5 °C temperature range so critical for diazotization? A: Aryl diazonium salts are thermally unstable.[1][5] Above 5-10 °C, they decompose, often irreversibly, by losing N₂ gas to form highly reactive aryl cations or radicals. This decomposition is a primary cause of low yields.[5][10] Strict temperature control preserves the diazonium intermediate long enough for it to be used in the coupling step.[5]

Q2: Can I isolate the diazonium salt derived from this compound? A: It is strongly advised not to isolate diazonium chloride or sulfate salts in a dry state as they can be shock-sensitive and explosive.[2][19][20] They are almost always prepared and used immediately in solution (in situ).[6] While more stable salts like tetrafluoroborates can sometimes be isolated, this requires specific procedures and should only be attempted with a thorough understanding of the associated hazards.[6]

Q3: What is the ideal molar ratio of reactants? A: For diazotization, a slight excess of sodium nitrite (1.05-1.1 equivalents) and a significant excess of strong acid (2.5-3+ equivalents) relative to the amine are recommended. For the coupling step, a ratio of approximately 1:1 between the diazonium salt and the coupling component is typical, though a slight excess of the coupler can sometimes improve yields.[5]

Data Presentation: Summary of Critical Reaction Parameters

ParameterStageRecommended ValueRationale & Key Insights
Temperature Diazotization0–5 °CPrevents thermal decomposition of the unstable diazonium salt.[1][5][6][10][14]
Temperature Coupling0–10 °CMinimizes decomposition of the diazonium salt before it can react.
pH DiazotizationStrongly Acidic (<2)Required to generate nitrous acid (HNO₂) in situ and to form the soluble amine salt.[5]
pH Coupling (Phenols)Mildly Alkaline (9-10)Deprotonates the phenol to the more reactive phenoxide ion, activating it for electrophilic attack.[1][10]
pH Coupling (Anilines)Mildly Acidic (4-7)Prevents protonation of the coupling amine's nitrogen while keeping the diazonium salt reactive.[5][16]
Stoichiometry (Amine:NaNO₂) Diazotization1 : 1.05–1.1A slight excess of nitrite ensures complete conversion of the primary amine.[5]
Reagent Addition DiazotizationSlow, dropwise addition of NaNO₂ solution to the acidic amine solution.Controls the exothermic reaction, prevents localized hotspots, and ensures immediate use of unstable HNO₂.[5][13]
Reagent Addition CouplingSlow addition of diazonium salt solution to the coupling partner solution.Maintains an optimal reactant ratio and helps control the reaction rate.

Visualizations: Workflows and Logic Diagrams

Azo_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification A This compound + HCl (aq) C Diazonium Salt Solution (Intermediate) A->C Add (B) dropwise at 0-5 °C B NaNO₂ (aq) E Crude Azo Dye (Precipitate) C->E Add to (D) slowly at 0-10 °C, pH control D Coupling Component (e.g., 2-Naphthol in NaOH) F Purified Azo Dye E->F Recrystallization

Caption: General workflow for the two-stage synthesis of an azo dye.

Troubleshooting_Tree Start Low Yield Encountered Observation1 Observe Diazotization Step: Gas Evolution or Darkening? Start->Observation1 Cause1 Probable Cause: Diazonium Salt Decomposition Observation1->Cause1 Yes Observation2 Observe Coupling Step: No/Little Precipitate? Observation1->Observation2 No Solution1 Action: • Improve stirring • Slow NaNO₂ addition • Check amine purity Cause1->Solution1 Cause2 Probable Cause: Incorrect Coupling pH Observation2->Cause2 Yes Cause3 Probable Cause: Decomposed Diazonium Salt (Delay before use) Observation2->Cause3 If pH is correct Solution2 Action: • Verify pH of coupling medium • Phenols: pH 9-10 • Anilines: pH 4-7 Cause2->Solution2 Solution3 Action: Use diazonium solution immediately after preparation Cause3->Solution3

References

Technical Support Center: Purification Challenges of 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. This compound is a key building block in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals[1]. However, achieving the high degree of purity required for these applications can present significant challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate common purification hurdles and ensure the integrity of your experimental outcomes.

Section 1: Core Characteristics of this compound

A foundational understanding of the physical and chemical properties of this compound is the first step in designing a successful purification strategy. These properties dictate the suitability of methods like distillation and crystallization.

PropertyValueSource
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
Boiling Point 252.6°C at 760 mmHg[1]
Appearance Typically a liquid or low-melting solid that may darken over time.[3]
Storage Store at room temperature, away from light, under an inert gas.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Category A: Product Quality and Purity Issues

Q1: My this compound sample is dark yellow or brown. What causes this discoloration and how can I remove it?

A1: The dark coloration in anilines is almost always due to the formation of oxidation and polymerization byproducts.[4] Anilines are notoriously sensitive to air and light, which catalyze the formation of highly colored conjugated impurities.

  • Causality: The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. Trace metal impurities can also catalyze this process.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation.

    • Minimize Heat Exposure: Avoid prolonged heating. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.

    • Storage: Store the purified product in an amber vial under an inert gas and away from light to prevent degradation over time.[1]

    • Decolorization: If your product is already colored, you can attempt to remove the colored impurities by treating a solution of the crude material with activated charcoal before a final crystallization or filtration step. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Q2: My NMR and GC-MS analyses show unexpected peaks. What are the most common impurities?

A2: Unexpected peaks typically originate from the synthetic route used to prepare the compound. Common impurities include:

  • Isomeric Impurities: Synthesis of substituted anilines can sometimes produce positional isomers. For example, you might have minor amounts of 3-Chloro-2-ethylaniline or other isomers depending on the starting materials and reaction conditions. These are often the most challenging to separate due to very similar physical properties.

  • Unreacted Starting Materials: The synthesis of the related compound 5-chloro-2-methylaniline often involves the reduction of 4-chloro-2-nitrotoluene.[5][6] By analogy, a likely precursor is 4-chloro-1-ethyl-2-nitrobenzene. Incomplete reduction would leave traces of this nitro compound in your product.

  • Reaction Byproducts: Side reactions like dehalogenation (loss of the chlorine atom) or over-alkylation can introduce additional impurities.[4]

  • Residual Solvents: Solvents used during the reaction work-up or a previous purification step (e.g., ethyl acetate, hexane, ethanol) are common contaminants.[4]

Q3: I am struggling to achieve a purity greater than 99%. Which purification method is best?

A3: The optimal method depends on the nature of the impurities. A multi-step approach is often necessary.

  • For High Boiling Impurities/Particulates: Start with Vacuum Distillation . This is highly effective at removing non-volatile impurities and baseline polymeric material.

  • For Isomeric and Structurally Similar Impurities: Fractional Vacuum Distillation provides better separation for impurities with close boiling points. If that fails, Column Chromatography on silica gel is the method of choice.[7] A non-polar eluent system like Hexane/Ethyl Acetate allows for separation based on polarity differences.[7]

  • For Final Polishing: Recrystallization is an excellent final step to remove trace impurities and achieve high crystalline purity.[4][7] The key is finding a solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain in solution.

Category B: In-Process Experimental Problems

Q4: My product is decomposing during vacuum distillation, even at reduced pressure. What's happening?

A4: Decomposition during distillation is often due to excessive temperature or localized overheating.

  • Causality: Even under vacuum, anilines can decompose if the pot temperature gets too high. Hot spots on the flask surface can accelerate charring and polymerization.

  • Troubleshooting:

    • Achieve a Deeper Vacuum: Ensure your vacuum system is free of leaks. A lower pressure will further decrease the boiling point.

    • Use a Liquid Bath: Heat the distillation flask using an oil or sand bath. This provides uniform, gentle heating and prevents the localized hot spots that can occur with a heating mantle.

    • Stir Vigorously: Use a magnetic stir bar to ensure even heat distribution throughout the liquid.

    • Keep it Brief: Distill the product as quickly as possible without compromising separation efficiency.

Q5: I'm getting a very low yield after recrystallization. What are the common pitfalls?

A5: Low yield during recrystallization is a frequent issue and usually points to a suboptimal procedure.[4]

  • Causality & Troubleshooting:

    • Excess Solvent: The most common error is using too much solvent to dissolve the crude product. Use the absolute minimum amount of hot solvent required for complete dissolution.

    • Cooling Too Rapidly: Cooling the solution too quickly (e.g., by placing it directly into an ice bath) causes the product to precipitate as very fine crystals that are difficult to filter and wash effectively, leading to loss.[4] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.

    • Improper Solvent Choice: The ideal solvent will dissolve the compound poorly at low temperatures. If the product has significant solubility in the cold solvent, you will lose a substantial amount in the mother liquor. You may need to screen different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[7]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Always perform a small-scale trial first to optimize conditions for your specific sample.

Protocol 1: High-Purity Fractional Vacuum Distillation

This method is ideal for separating this compound from non-volatile residues or impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are clean and properly sealed with vacuum grease.

  • Sample Charging: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Pressure Reduction: Connect the apparatus to a high-vacuum pump with a cold trap and a vacuum gauge. Slowly and carefully evacuate the system.

  • Heating: Begin heating the distillation flask gently in an oil bath while stirring.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction that distills over at a constant temperature and pressure. For the related compound 5-chloro-2-methylaniline, a boiling point of 127-137°C at 0.1 MPa has been reported, which can serve as a starting reference.[6]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol 2: Recrystallization for Final Polishing

Use this protocol to achieve the highest purity after an initial distillation step.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., hexane, ethanol, methanol, toluene, or mixtures like ethanol/water). The ideal solvent or solvent pair will fully dissolve the product when hot but result in poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the material.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Purification and Analysis Workflow

A systematic workflow is critical for achieving and verifying purity. The following diagram illustrates a logical sequence for purifying and analyzing this compound.

G cluster_0 Purification Cycle cluster_1 Purity Verification cluster_2 Decision & Final Product Crude Crude this compound Method Select Purification Method (Distillation, Crystallization, or Chromatography) Crude->Method Purified Purified Sample Method->Purified Repeat Re-purify (Choose alternative method) TLC In-process Check: Thin-Layer Chromatography (TLC) Purified->TLC Quick Check GCMS Purity & Impurity ID: GC-MS Analysis TLC->GCMS Detailed Analysis HPLC Quantitative Purity Assay: HPLC Analysis GCMS->HPLC Precise Quantification Decision Purity > 99%? HPLC->Decision Decision->Method No Final Final Product (Store under N₂) Decision->Final Yes

Caption: A standard workflow for the purification and validation of this compound.

  • Purity Assessment Methods:

    • Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring the progress of a reaction or the separation during column chromatography.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method for assessing the purity of volatile compounds like anilines. It provides a purity percentage (based on peak area) and can help tentatively identify impurities based on their mass-to-charge ratio.[8][9]

    • High-Performance Liquid Chromatography (HPLC): For rigorous quantitative analysis, a validated reverse-phase HPLC method is the industry standard, offering high resolution and accuracy for purity determination.[10][11]

Section 5: Critical Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount. This compound and related chloroanilines are hazardous materials.

  • Hazard Profile: Harmful if swallowed or in contact with skin.[5][12] Causes serious eye irritation.[12][13] The related compound 5-chloro-o-toluidine is listed as a substance that may cause cancer.[12][14] Handle with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14][15]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Ingestion: Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]

Always consult the most recent Safety Data Sheet (SDS) for the material before beginning any experimental work.[12][13][14][15]

References

Technical Support Center: Stability of 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a substituted aromatic amine, is susceptible to degradation through several mechanisms. The primary factors of concern are:

  • Oxidation: The amine group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate addition of oxidizing agents. This can lead to the formation of colored impurities, including N-oxides and polymeric materials.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and loss of purity.[1] It is recommended to handle and store the compound in amber vials or otherwise protected from light.

  • Extreme pH: In strongly acidic or basic solutions, this compound may undergo hydrolysis or other acid/base-catalyzed degradation reactions. Aromatic amines can be less stable in acidic solutions.[2]

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: While specific quantitative solubility data is not extensively published, based on its structure (a substituted aniline), a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water due to the hydrophobic aromatic ring and ethyl group. Its solubility is anticipated to be significantly higher in organic solvents. The basicity of the amine group suggests that its solubility will be enhanced in acidic aqueous solutions due to the formation of the more polar ammonium salt.[3]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to the degradation factors mentioned above. The recommended storage conditions are:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and air.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Purity of Solvents: When preparing solutions, use high-purity, peroxide-free solvents to avoid introducing reactive species.

Q4: I've noticed my solution of this compound has turned yellow/brown. What could be the cause?

A4: The development of a yellow or brown coloration is a common indicator of degradation for aromatic amines. This is most likely due to oxidation and/or photodegradation, leading to the formation of colored polymeric products or nitroso compounds. It is crucial to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

II. Troubleshooting Guide for Stability Studies

This guide provides solutions to common issues encountered during the experimental evaluation of this compound stability.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (temperature too low, duration too short, reagent concentration too low).Increase the severity of the stress conditions incrementally. For example, increase the temperature by 10-20 °C, extend the duration of the study, or use a higher concentration of the stress-inducing reagent (e.g., acid, base, or oxidant).
The compound is highly stable under the tested conditions.While possible, it's important to ensure a range of aggressive conditions have been tested before concluding exceptional stability. Refer to ICH guidelines for typical stress conditions.[1]
Excessive degradation (>20%) observed. Stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress-inducing reagent. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH.The pH of the mobile phase is critical for the analysis of basic compounds like anilines. Adjust the pH to ensure the analyte is in a single, non-ionized form for better retention and peak shape on a reverse-phase column.
Column degradation due to extreme pH of samples.Neutralize acidic or basic stress samples before injection, or use a pH-resistant column. Ensure the final pH of the injected sample is within the stable range of the HPLC column (typically pH 2-8).
Irreproducible results. Inconsistent sample preparation or handling.Ensure all experimental parameters (temperature, light exposure, reagent concentrations) are tightly controlled. Prepare fresh solutions for each experiment and protect them from light and air.
Instability of degradation products.Some degradation products may themselves be unstable. Analyze samples as soon as possible after the stress period.

III. Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the stability of this compound in various solvents under different stress conditions, in line with the principles of ICH guidelines Q1A(R2) and Q1B.[5][6]

Objective

To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. This study is essential for developing and validating a stability-indicating analytical method.

Materials
  • This compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (18 MΩ·cm)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Apparatus: HPLC system with a UV detector, pH meter, calibrated oven, photostability chamber, amber vials, volumetric flasks.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidation (3% H₂O₂, RT) A->D Expose to Stress E Thermal Stress (80°C, Solid & Solution) A->E Expose to Stress F Photolytic Stress (ICH Q1B conditions) A->F Expose to Stress G Neutralize (if needed) & Dilute Samples B->G After Stress Period C->G After Stress Period D->G After Stress Period E->G After Stress Period F->G After Stress Period H HPLC Analysis G->H I Characterize Degradants (LC-MS/MS if needed) H->I

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Store protected from light at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and dilute to 10 mL with water. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and dilute to 10 mL with water. Heat at 60°C. Withdraw samples at appropriate time points.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and dilute to 10 mL with water. Store at room temperature, protected from light. Withdraw samples at appropriate time points.

    • Thermal Degradation:

      • Solid State: Place a small amount of solid this compound in an oven at 80°C.

      • Solution State: Place a vial of the stock solution in an oven at 80°C.

    • Photostability: Expose the stock solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis (HPLC Method):

    • Sample Preparation: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • HPLC Conditions (starting point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 240 nm

      • Column Temperature: 30 °C

    • Data Analysis: Monitor the formation of degradation products and the decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation.[4]

Potential Degradation Pathways

Based on the chemistry of chloroanilines, the following degradation pathways can be anticipated.

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Acid/Base) Parent This compound Ox_Product1 N-Oxide Derivative Parent->Ox_Product1 Ox_Product2 Polymeric Products (colored) Parent->Ox_Product2 Photo_Product1 Dehalogenated Species Parent->Photo_Product1 Photo_Product2 Oxidized Dimers/Polymers Parent->Photo_Product2 Hydro_Product1 5-Chloro-2-ethylphenol Parent->Hydro_Product1

Caption: Predicted degradation pathways for this compound.

IV. Summary of Expected Stability in Different Solvents

The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles. This information should be confirmed by experimental data.

Solvent/Condition Expected Stability Primary Degradation Concerns
Acetonitrile, Methanol Good (when pure and stored properly)Potential for slow oxidation if solvents contain peroxides or are exposed to air and light over time.
Water (neutral pH) ModerateLow solubility may limit degradation, but slow oxidation and photodegradation can occur.
Aqueous Acid (e.g., 0.1M HCl) Low to ModerateProtonation of the amine may influence stability. Aromatic amines can exhibit instability in acidic media.[2]
Aqueous Base (e.g., 0.1M NaOH) ModerateGenerally more stable than in acidic conditions, but base-catalyzed hydrolysis is possible at elevated temperatures.
Non-polar aprotic (e.g., Hexane, Toluene) GoodLow solubility of any potential ionic degradants may limit observable degradation.
Protic (e.g., Ethanol) GoodSimilar to other organic solvents, but the protic nature could potentially participate in certain degradation reactions.

This technical support guide provides a foundational understanding for assessing the stability of this compound. It is imperative to conduct thorough experimental validation for your specific application and storage conditions.

References

Technical Support Center: Purification of 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-ethylaniline. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your work.

Introduction

This compound is a key chemical intermediate used in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Like many substituted anilines, crude this compound is often contaminated with impurities stemming from its synthesis, such as unreacted starting materials, isomeric byproducts, or degradation products. These impurities can compromise the yield, purity, and safety of downstream applications, making effective purification a critical step.

Oxidation is a primary concern for anilines, leading to the formation of highly colored polymeric impurities that can be challenging to remove.[2] This guide addresses this and other common issues, providing a logical framework for diagnosing problems and selecting the most effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClNPubChem[3]
Molecular Weight 155.63 g/mol MySkinRecipes[1]
Boiling Point 252.6°C at 760 mmHgMySkinRecipes[1]
Appearance Clear yellow to light brown liquidChemicalBook[4]
Storage Room temperature, away from light, under inert gasMySkinRecipes[1]

Purification Method Selection Workflow

Choosing the correct purification technique is paramount and depends on the scale of your experiment, the nature of the impurities, and the physical state of your crude product. The following workflow provides a decision-making framework.

G cluster_0 Purification Strategy Decision Guide start Crude this compound check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities is_liquid Liquid or Low-Melting Solid? check_impurities->is_liquid recrystallization Recrystallization (if solid impurities or product can be solidified) check_impurities->recrystallization Particulate Impurities Present is_thermostable Is it Thermally Stable? is_liquid->is_thermostable Yes chromatography Column Chromatography is_liquid->chromatography No (High-melting solid) distillation Vacuum Distillation is_thermostable->distillation Yes (For non-volatile impurities) is_thermostable->chromatography No (For thermally sensitive compounds or close-boiling impurities) end_product Pure this compound distillation->end_product chromatography->end_product recrystallization->end_product

Caption: Workflow for selecting the optimal purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My sample of this compound is dark brown or black. What causes this discoloration and how can I remove it?

A1: Dark coloration in aniline derivatives is almost always due to the formation of oxidation and polymerization products.[2] Anilines are highly susceptible to oxidation when exposed to air (oxygen) and light. This process creates highly conjugated, intensely colored impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. This can be accelerated by trace metal impurities or acidic conditions.

  • Troubleshooting & Solution:

    • Activated Charcoal Treatment: Before distillation or crystallization, dissolve the crude aniline in a suitable organic solvent (e.g., toluene or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the polymeric colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal before proceeding with purification.

    • Vacuum Distillation: This is the most effective method for separating the volatile aniline from non-volatile, polymeric impurities. The colored materials will remain in the distillation flask.

    • Preventative Measures: Always store purified this compound under an inert atmosphere (nitrogen or argon) and in an amber-colored vial to protect it from light and air.[1]

Q2: I am experiencing a significantly lower than expected yield after purification. What are the common causes?

A2: Low yield can result from several factors depending on the chosen purification method.

  • During Vacuum Distillation:

    • Cause: Decomposition at high temperatures or product loss due to bumping. Even under vacuum, prolonged heating can cause degradation.[2]

    • Solution: Ensure the vacuum is as low as possible to reduce the boiling point. Use a well-controlled heating source like an oil bath and ensure efficient stirring to prevent bumping. Wrap the distillation head with glass wool to minimize heat loss and prevent premature condensation.

  • During Recrystallization:

    • Cause: Using an excessive amount of solvent, which keeps too much product dissolved even when cold. Cooling the solution too rapidly can trap impurities and lead to poor crystal formation, making filtration difficult.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

  • During Column Chromatography:

    • Cause: Improper choice of eluent (mobile phase) can lead to incomplete elution from the column. The compound may also streak or decompose on acidic silica gel.[2]

    • Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. A typical starting point for anilines is a hexane/ethyl acetate mixture. If decomposition is suspected, consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

Q3: My post-purification NMR or GC-MS analysis shows unexpected peaks. What are they likely to be?

A3: Unexpected peaks typically correspond to residual solvents, isomeric impurities, or unreacted starting materials.[2]

  • Residual Solvents: Peaks from ethanol, hexane, ethyl acetate, or dichloromethane are common if the product is not dried thoroughly after chromatography or recrystallization. Drying under high vacuum for several hours is recommended.

  • Isomeric Impurities: The synthesis of this compound may produce other positional isomers (e.g., 3-Chloro-2-ethylaniline or 4-Chloro-2-ethylaniline). These often have very similar properties, making them difficult to separate.

    • Solution: High-performance column chromatography with a carefully optimized eluent system is often required to separate isomers. Fractional distillation under high vacuum may also be effective if the boiling points are sufficiently different.

  • Synthesis Byproducts: Depending on the synthetic route, impurities such as the precursor nitro-compound (from incomplete reduction) or dehalogenated product (2-ethylaniline) may be present.

Detailed Purification Protocols

Safety Precaution: this compound is harmful if swallowed or in contact with skin and is suspected of causing cancer.[5][6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Protocol 1: Vacuum Distillation

This is the preferred method for large-scale purification of thermally stable liquids or low-melting solids.[2] It excels at removing non-volatile impurities like polymers and salts.

  • Methodology:

    • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are clean and properly sealed with vacuum grease. Use a stirring hot plate and a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Sample Charging: Charge the crude this compound into the round-bottom distillation flask. Do not fill the flask more than two-thirds full.

    • Pressure Reduction: Close the system and slowly reduce the pressure using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

    • Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using an oil bath.

    • Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction.

    • Completion: Stop the distillation when the temperature starts to drop or when only a small, dark residue remains. Cool the apparatus to room temperature before slowly reintroducing air into the system to prevent thermal shock and potential oxidation.

Protocol 2: Column Chromatography

Ideal for separating compounds with different polarities, such as isomeric impurities or byproducts from the desired product.

  • Methodology:

    • Stationary Phase Selection: Silica gel is the most common choice. For sensitive anilines, alumina (neutral) can be used to prevent degradation.

    • Mobile Phase (Eluent) Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) of ~0.3 for the desired product.

    • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle into a packed bed, then add a thin layer of sand on top to protect the surface.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Elution and Fraction Collection: Add the eluent to the top of the column and apply gentle pressure (if needed) to start the flow. Collect the eluting solvent in small, numbered fractions.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What is the best way to store purified this compound to maintain its purity? A: The best practice is to store it in a tightly sealed amber glass container under an inert atmosphere (e.g., nitrogen or argon) at room temperature and away from direct light.[1][5] This minimizes exposure to oxygen and light, which are the primary causes of degradation and discoloration.

Q: Can I use recrystallization to purify this compound? A: Recrystallization is primarily used for purifying solids. Since this compound is a liquid or a very low-melting solid, direct recrystallization is often impractical. However, it can be a useful technique if your crude product has solidified due to high impurity content or if you convert the aniline to a solid derivative (e.g., an acetamide), purify the derivative by recrystallization, and then hydrolyze it back to the pure aniline.

Q: How can I confirm the purity of my final product? A: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or other impurities.

Q: My product is pure by NMR and GC, but still has a slight yellow tint. Is this a problem? A: A faint yellow color is common for many anilines, even at high purity, due to trace amounts of oxidation that may not be easily detectable by standard NMR or GC methods. For most synthetic applications, this is not an issue. If an absolutely colorless product is required for a specific application like formulation or optical measurements, passing the material through a short plug of activated carbon or silica gel immediately before use may remove the residual color.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-2-ethylaniline Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the diazotization of 5-Chloro-2-ethylaniline. It is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction and optimize their experimental outcomes.

Introduction

The diazotization of this compound is a critical transformation in synthetic organic chemistry, forming a versatile diazonium salt intermediate. This intermediate is a gateway to a wide array of functional groups, making it a valuable tool in the synthesis of pharmaceuticals and other complex molecules. However, the inherent instability of diazonium salts presents unique challenges. This guide offers practical, experience-driven advice to overcome these hurdles, ensuring reproducible and high-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the diazotization of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Diazotization: The reaction may not have gone to completion.

    • Troubleshooting:

      • Verify Nitrite Presence: After the addition of the nitrosating agent is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of the nitrosating agent. If the test is negative, it suggests that an insufficient amount of the nitrosating agent was used. Add a small additional portion of the nitrosating agent until a positive test is sustained for at least 10-15 minutes.

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration after the addition of the nitrosating agent, typically 15-30 minutes, while maintaining the low temperature.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.

    • Troubleshooting:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the entire process, from the dissolution of the aniline to the completion of the reaction. Use an ice-salt bath for more effective cooling.

      • Rate of Addition: Add the solution of the nitrosating agent (e.g., sodium nitrite) slowly and subsurface to the aniline solution. This prevents localized overheating and decomposition.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction or side product formation.

    • Troubleshooting:

      • Molar Ratios: The typical molar ratio of aniline to nitrosating agent to acid is 1 : 1-1.2 : 2.5-3. An excess of acid is crucial for maintaining a low pH and stabilizing the diazonium salt.

Issue 2: Formation of Colored Impurities (e.g., Azo Dyes)

Possible Causes and Solutions:

  • Coupling Side Reaction: The newly formed diazonium salt can couple with unreacted this compound to form an azo dye, which is a common side reaction if the reaction conditions are not optimal.

    • Troubleshooting:

      • Maintain Excess Acid: A sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is critical. The excess acid protonates the unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt. A pH of < 2 should be maintained.

      • Slow Addition of Nitrite: As mentioned previously, the slow, subsurface addition of the nitrosating agent ensures that the concentration of the diazonium salt is kept low at any given time, minimizing the opportunity for coupling reactions.

Issue 3: The Diazonium Salt Precipitates from the Solution

Possible Causes and Solutions:

  • Low Solubility: The diazonium salt of this compound may have limited solubility in the reaction medium, especially at low temperatures.

    • Troubleshooting:

      • Choice of Acid: While hydrochloric acid is common, sulfuric acid can sometimes improve the solubility of the diazonium salt.

      • Solvent System: While aqueous media are standard, the addition of a co-solvent like acetic acid can sometimes improve solubility. However, this should be approached with caution as it can affect the reaction kinetics.

      • Concentration: Ensure the initial concentration of the aniline is not too high.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of this compound, and why is it so critical?

A1: The optimal temperature range is 0-5 °C. This low temperature is paramount for the stability of the diazonium salt. Above 5 °C, the rate of decomposition of the diazonium salt to form a phenol and release nitrogen gas increases significantly, leading to a lower yield of the desired product and the formation of impurities.

Q2: Which acid should I use, and in what quantity?

A2: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are the most common choices. A molar excess of 2.5 to 3 equivalents of acid relative to the aniline is recommended. The acid serves two primary purposes:

  • It reacts with the sodium nitrite to generate the active nitrosating agent, nitrous acid (HONO), in situ.

  • The excess acid maintains a low pH, which is crucial for stabilizing the diazonium salt and preventing the side reaction of the diazonium salt coupling with the unreacted aniline.

Q3: How can I confirm the completion of the diazotization reaction?

A3: The completion of the reaction can be monitored using starch-iodide paper. A small drop of the reaction mixture is transferred to the paper. An immediate blue-black color indicates the presence of excess nitrous acid, which in turn signifies that all the aniline has been consumed. The test should remain positive for at least 10-15 minutes to ensure the reaction is complete.

Q4: What are the primary safety precautions I should take when performing a diazotization reaction?

A4: Diazonium salts are potentially explosive, especially when isolated in a dry, solid state. Therefore:

  • Never isolate the diazonium salt. Use it in situ in the next step of your synthesis.

  • Always work behind a blast shield.

  • Maintain strict temperature control. Runaway reactions can occur if the temperature is not controlled.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocol: Optimized Diazotization of this compound

This protocol provides a reliable method for the diazotization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Aniline Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1 equivalent) and distilled water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Acidification: Slowly add concentrated hydrochloric acid (3 equivalents) to the stirred aniline suspension. The aniline will dissolve to form the hydrochloride salt. Ensure the temperature remains below 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of distilled water. Cool this solution to 0-5 °C.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution via the dropping funnel. The addition should be done subsurface and at a rate that maintains the reaction temperature between 0-5 °C.

  • Monitoring the Reaction: After approximately two-thirds of the nitrite solution has been added, begin testing for the presence of excess nitrous acid using starch-iodide paper. Continue the dropwise addition until a positive test is sustained for 10-15 minutes after the addition is complete.

  • Use in Subsequent Steps: The resulting clear, cold solution of the diazonium salt is now ready for use in the next synthetic step (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.
Molar Ratio (Aniline:NaNO₂:Acid) 1 : 1.05-1.2 : 2.5-3Ensures complete reaction and stabilizes the diazonium salt.
Reaction Time 15-30 minutes post-additionAllows the reaction to go to completion.
pH < 2Prevents azo coupling side reactions.

Visualizations

Diagram 1: Diazotization Reaction Workflow

Diazotization_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction (0-5 °C) cluster_monitoring Monitoring & Completion cluster_product Product Handling Aniline_Sol Prepare Aniline Solution in Acid Slow_Addition Slow Subsurface Addition of NaNO₂ Aniline_Sol->Slow_Addition Nitrite_Sol Prepare Cold NaNO₂ Solution Nitrite_Sol->Slow_Addition Stirring Vigorous Stirring Slow_Addition->Stirring Starch_Iodide Test with Starch- Iodide Paper Stirring->Starch_Iodide Completion Sustained Positive Test (10-15 min) Starch_Iodide->Completion Diazonium_Salt Diazonium Salt Solution (Use in situ) Completion->Diazonium_Salt Next_Step Proceed to Next Synthetic Step Diazonium_Salt->Next_Step Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Was Temp < 5°C? Start->Check_Temp Check_Nitrite Starch-Iodide Test? Check_Temp->Check_Nitrite Yes Decomposition Likely Decomposition. Improve Cooling. Check_Temp->Decomposition No Check_Stoichiometry Correct Molar Ratios? Check_Nitrite->Check_Stoichiometry Positive Incomplete_Rxn Incomplete Reaction. Add more NaNO₂. Check_Nitrite->Incomplete_Rxn Negative Incorrect_Stoich Incorrect Stoichiometry. Recalculate Reactants. Check_Stoichiometry->Incorrect_Stoich No High_Temp Yes Low_Temp No Positive_Test Positive Negative_Test Negative Correct_Stoich Yes Wrong_Stoich No

Technical Support Center: 5-Chloro-2-ethylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 5-Chloro-2-ethylaniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers encountering challenges in their synthetic work with this versatile intermediate. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your experiments.

I. Understanding the Reactivity of this compound: The "Ortho-Effect" and Electronic Influences

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical personality of this compound. The substitution pattern on the aniline ring—an ethyl group at the ortho-position and a chlorine atom at the meta-position relative to the amino group—governs its reactivity and the propensity for byproduct formation.

  • Steric Hindrance from the Ortho-Ethyl Group: The ethyl group in the ortho position creates significant steric bulk around the amino group. This "ortho effect" can hinder the approach of bulky reagents, influencing reaction rates and, in some cases, preventing certain reactions altogether.[1][2]

  • Electronic Effects:

    • The ethyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density of the aromatic ring and the nucleophilicity of the amino group.[3]

    • The chlorine atom is electron-withdrawing through its inductive effect but electron-donating through resonance. Overall, it is considered a deactivating group, reducing the reactivity of the benzene ring towards electrophilic substitution compared to aniline.[4]

These combined effects make the reactivity of this compound nuanced. The steric hindrance can often be a more dominant factor in reactions directly involving the amino group.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during key transformations of this compound.

A. Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of this compound to form the corresponding diazonium salt is a common first step for introducing a variety of functional groups. However, this reactive intermediate is prone to side reactions.

Question 1: My Sandmeyer reaction with diazotized this compound is giving a low yield of the desired product, and I observe a dark, oily byproduct. What is happening?

Answer: This is a classic issue in diazotization chemistry. The likely culprit is the formation of a phenol byproduct , 5-chloro-2-ethylphenol, due to the reaction of the diazonium salt with water.[4][5][6] Diazonium salts are thermally unstable, and this decomposition is accelerated at higher temperatures.[4]

Causality and Troubleshooting:

  • Temperature Control is Critical: The diazotization step must be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[4][5] Exceeding this temperature range will lead to premature decomposition and phenol formation.

  • Excess Acid: Ensure you are using a sufficient excess of mineral acid (e.g., HCl, H₂SO₄). The acid stabilizes the diazonium salt and prevents the coupling of the diazonium ion with unreacted this compound, which would form a diazoamino compound (a triazene).[6]

  • Immediate Use: The diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.[1] Letting it stand, even at low temperatures, will lead to decomposition.

Protocol for Minimizing Phenol Byproduct Formation:

  • Dissolve this compound in an excess of cold (0-5 °C) mineral acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature of the reaction mixture strictly between 0-5 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Immediately add this cold diazonium salt solution to the solution of the copper(I) salt for the Sandmeyer reaction.

Question 2: I've noticed a yellow or orange precipitate in my diazotization reaction mixture. What is this, and how can I avoid it?

Answer: This colored precipitate is likely a triazene byproduct .[2][7] Triazenes are formed when the newly formed diazonium salt (an electrophile) reacts with a molecule of the unreacted starting amine, this compound (a nucleophile).

Causality and Troubleshooting:

  • Insufficient Acidity: This side reaction is most common when the reaction medium is not sufficiently acidic.[6] In a neutral or weakly acidic solution, there is a higher concentration of the free, unprotonated aniline, which is nucleophilic enough to attack the diazonium ion.

  • Slow Nitrite Addition: Adding the sodium nitrite solution too quickly can create localized areas of lower acidity, promoting triazene formation.

Mitigation Strategies:

  • Maintain High Acidity: Use a sufficient excess of a strong mineral acid to ensure that the starting aniline is fully protonated and thus non-nucleophilic.

  • Controlled Addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure it reacts quickly to form nitrous acid and then the diazonium salt, without allowing for a buildup of unreacted aniline and diazonium ion in a less acidic environment.

Diagram: Byproduct Formation in Diazotization of this compound

Byproducts_Diazotization Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, H⁺ (0-5 °C) Desired_Product Sandmeyer Product (e.g., Aryl Halide) Diazonium->Desired_Product CuX Phenol 5-Chloro-2-ethylphenol (Byproduct) Diazonium->Phenol H₂O, >5 °C Triazene Triazene Byproduct Diazonium->Triazene + Unreacted Aniline (Insufficient H⁺)

Caption: Key reaction pathways and byproduct formation during the diazotization of this compound.

B. N-Alkylation Reactions

N-alkylation of this compound is a common route to secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.

Question 3: I am trying to perform a mono-N-alkylation on this compound, but I am getting a significant amount of the di-alkylated product. How can I improve selectivity?

Answer: The formation of the N,N-dialkylated byproduct is a very common issue in the alkylation of primary anilines. This is because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[8]

Causality and Troubleshooting:

  • Relative Nucleophilicity: The product of the first alkylation, N-alkyl-5-chloro-2-ethylaniline, is generally more nucleophilic than the starting material. This leads to a faster second alkylation, resulting in the di-alkylated byproduct.

  • Steric Hindrance: While the ortho-ethyl group on this compound does provide some steric hindrance that can slow down the rate of the first and second alkylation, it is often not sufficient to completely prevent over-alkylation, especially with smaller alkylating agents.[1][9]

Strategies for Promoting Mono-alkylation:

StrategyRationale
Use an Excess of Aniline A higher molar ratio of this compound to the alkylating agent increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[8]
Slow Addition of Alkylating Agent Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of this reagent, reducing the likelihood of a second alkylation event.[8]
Lower Reaction Temperature The activation energy for the second alkylation may be higher, so running the reaction at a lower temperature can favor mono-alkylation.[10]
Choice of Alkylating Agent Less reactive alkylating agents can improve selectivity. For example, using dialkyl carbonates instead of alkyl halides can favor mono-alkylation.[10]

Purification Tip: If you have a mixture of mono- and di-alkylated products, you can often separate them by reacting the mixture with phthalic anhydride. The secondary amine (mono-alkylated product) will react to form a phthalic acid derivative, which can be separated from the unreactive tertiary amine (di-alkylated product) by extraction with an aqueous base.[11]

Diagram: Over-alkylation of this compound

Overalkylation Start This compound (Primary Amine) Monoalkyl N-Alkyl-5-chloro-2-ethylaniline (Secondary Amine - Desired Product) Start->Monoalkyl + R-X (Alkylation 1) Dialkyl N,N-Dialkyl-5-chloro-2-ethylaniline (Tertiary Amine - Byproduct) Monoalkyl->Dialkyl + R-X (Alkylation 2 - Often Faster)

Caption: Reaction cascade leading to the formation of the over-alkylation byproduct.

C. Amidation / Acylation Reactions

The reaction of this compound with acylating agents to form amides is another fundamental transformation.

Question 4: My acylation reaction of this compound is sluggish, and I'm getting low conversion even with a strong acylating agent. Why is this happening?

Answer: The reduced reactivity is likely due to the steric hindrance imposed by the ortho-ethyl group. This bulky group can physically block the approach of the acylating agent to the nitrogen atom, slowing down the reaction rate.[7][12]

Causality and Troubleshooting:

  • Steric Hindrance: The ortho-ethyl group significantly shields the amino group, making it a sterically hindered aniline. This increases the activation energy for the nucleophilic attack of the amine on the acylating agent.

  • Reactivity of Acylating Agent: While you are using a strong acylating agent, its own steric bulk can exacerbate the problem.

Strategies to Improve Acylation Yields:

  • Use Less Sterically Demanding Acylating Agents: If possible, opt for smaller acylating agents (e.g., acetic anhydride over a bulky acid chloride).

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

  • Use a Catalyst: For less reactive acylating agents like carboxylic acids, the use of a coupling agent (e.g., carbodiimides) or a catalyst that forms a more reactive intermediate is necessary.

  • Longer Reaction Times: Due to the slower reaction rate, extended reaction times may be required for complete conversion. Monitor the reaction progress by TLC or GC to determine the optimal time.

III. Analytical Characterization of Byproducts

Identifying and quantifying byproducts is crucial for optimizing your reaction and ensuring the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is an excellent technique for separating the starting material, desired product, and byproducts. The different polarities of the aniline, the mono- and di-alkylated products, and any phenol or triazene byproducts will allow for their resolution and quantification.[10][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. It can be particularly useful for confirming the presence of phenol, C-alkylated anilines, and for analyzing the distribution of mono- and di-alkylated products.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated byproducts. For example, the formation of a triazene can be confirmed by characteristic shifts in the NMR spectrum.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of certain functional groups. For instance, the appearance of a broad -OH stretch would suggest the formation of a phenol byproduct, while the characteristic amide carbonyl stretch would confirm the formation of the desired acylation product.

IV. References

  • Ortho effect. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2014). National Center for Biotechnology Information. --INVALID-LINK--

  • ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. --INVALID-LINK--

  • NATURE AND COMPOSITION OF ORTHO-EFFECT. (1991). Indian Journal of Chemistry.

  • Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar. --INVALID-LINK--

  • Diazotization Reaction Mechanism. (n.d.). Unacademy. --INVALID-LINK--

  • Triazene – Knowledge and References. (n.d.). Taylor & Francis. --INVALID-LINK--

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. --INVALID-LINK--

  • Common side reactions in Sandmeyer and azo coupling reactions. (2025). Benchchem. --INVALID-LINK--

  • Substituent effects on the physical properties and pKa of aniline. (2006, August 25). ResearchGate. --INVALID-LINK--

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). RSC Publishing. --INVALID-LINK--

  • Phenol Synthesis Part II. (n.d.). SlideShare. --INVALID-LINK--

  • Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. (2013, August 6). R Discovery. --INVALID-LINK--

  • Reactions of Aniline. (n.d.). Chemistry Steps. --INVALID-LINK--

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. --INVALID-LINK--

  • Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. (2023, April 8). YouTube. --INVALID-LINK--

  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.). ResearchGate. --INVALID-LINK--

  • Chlorobenzene is far less reactive than aniline towards electrophilic substitution reaction although chlorine and nitrogen have the same electronegativity why? (2021, February 12). Quora. --INVALID-LINK--

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Practical catalytic method for synthesis of sterically hindered anilines. (2015, July 14). PubMed. --INVALID-LINK--

  • Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. (2021, October). ACS Publications. --INVALID-LINK--

  • Diazotisation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • identifying side products in aniline alkylation reactions. (2025). Benchchem. --INVALID-LINK--

  • View of The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. --INVALID-LINK--

  • Preventing over-alkylation in N-Nonylaniline synthesis. (2025). Benchchem. --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. --INVALID-LINK--

  • Method of separating alkyl anilines. (1933, May 16). Google Patents. --INVALID-LINK--

  • Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. (2021, February 1). National Center for Biotechnology Information. --INVALID-LINK--

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023, March 21). ACS Publications. --INVALID-LINK--

  • Nucleophile Promoted Gold Redox Catalysis with diazonium: C-Br, C-S and C-P Bond Formation through Catalytic Sandmeyer Coupling. (2016, June 9). ResearchGate. --INVALID-LINK--

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. --INVALID-LINK--

  • Aniline Alkylation over Solid Acid Catalysts. (2007, August 25). ResearchGate. --INVALID-LINK--

  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. --INVALID-LINK--

  • A General Electrochemical Strategy for Sandmeyer Reaction. (2018, September 17). ResearchGate. --INVALID-LINK--

  • Acetylation reaction of aniline to activation effect. (n.d.). Course Hero. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. (1964). University of Arizona.

  • Alkylation of aniline over base zeolites. (2007, August 25). ResearchGate. --INVALID-LINK--

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (n.d.). MDPI. --INVALID-LINK--

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. (2013). Organic Chemistry Portal. --INVALID-LINK--

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-ethylaniline and 4-chloro-2-ethylaniline for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of fine chemical synthesis, particularly within the pharmaceutical, agrochemical, and dye industries, chloro-ethylaniline isomers serve as critical building blocks.[1][2] Their utility stems from a versatile molecular architecture: a nucleophilic amino group and an aromatic ring that can be further functionalized. However, not all isomers are created equal. The precise placement of substituents on the aniline ring dictates the molecule's electronic properties and steric environment, leading to significant, often subtle, differences in chemical reactivity.

Analysis of Molecular Structure and Electronic Effects

The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance (mesomeric) effects of its substituents.[3] The primary functional groups in our molecules of interest are the amino (-NH₂), ethyl (-CH₂CH₃), and chloro (-Cl) groups.

  • Amino Group (-NH₂): A powerful activating group. It exerts a strong, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I). The +M effect dominates, increasing electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack. The nitrogen's lone pair also imparts basicity and nucleophilicity.[4]

  • Ethyl Group (-CH₂CH₃): A weakly activating group. It donates electron density through an inductive effect (+I) and hyperconjugation, stabilizing carbocation intermediates in electrophilic substitution.

  • Chloro Group (-Cl): A deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but also a weak electron-donating resonance effect (+M) via its lone pairs. The -I effect is dominant, making the ring less reactive than benzene, but it still directs incoming electrophiles to the ortho and para positions.

The critical difference between the two isomers lies in the relative positioning of these groups, which creates distinct electronic and steric environments.

Figure 1. Positional differences of substituents.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aniline chemistry. The outcome is dictated by the net activating/deactivating influence of the substituents and their directing effects.

Mechanistic Rationale & Predicted Reactivity

In both isomers, the amino group is the most powerful activating director. Therefore, an incoming electrophile (E⁺) will preferentially attack the positions ortho and para to it.

  • 5-Chloro-2-ethylaniline:

    • The position para to the -NH₂ group (C4) is open and strongly activated.

    • The position ortho to the -NH₂ group (C6) is also activated, but sterically hindered by the adjacent ethyl group.

    • The deactivating chloro group is at C5, meta to the amino group. Its electron-withdrawing inductive effect has a less pronounced impact on the highly activated C4 and C6 positions.

    • Prediction: This isomer is expected to be highly reactive in EAS, with substitution occurring primarily at the C4 position .

  • 4-chloro-2-ethylaniline:

    • The position para to the -NH₂ group is blocked by the chlorine atom.

    • Attack is therefore directed to the two open ortho positions (C3 and C5).

    • Crucially, the strongly deactivating chloro group at the para position exerts its powerful -I effect across the entire ring, significantly reducing the electron-donating ability of the amino group and lowering the overall electron density.

    • Prediction: This isomer is expected to be significantly less reactive in EAS compared to its 5-chloro counterpart. Harsher reaction conditions may be required to achieve substitution.

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 4-chloro-2-ethylaniline 5-CEAniline Isomer 1 TS1 σ-complex (Attack at C4) 5-CEAniline->TS1 Fast E+ E⁺ E+->TS1 Product1 4-E-5-Chloro- 2-ethylaniline TS1->Product1 -H⁺ 4-CEAniline Isomer 2 TS2 σ-complex (Attack at C3/C5) 4-CEAniline->TS2 Slow E+2 E⁺ E+2->TS2 Product2 3/5-E-4-chloro- 2-ethylaniline TS2->Product2 -H⁺

Figure 2. Predicted relative rates of Electrophilic Aromatic Substitution.

Experimental Protocol: Comparative Bromination

This protocol provides a framework to validate the predicted reactivity difference. By running the reactions in parallel and monitoring consumption of the starting material, a semi-quantitative comparison can be made.

Objective: To compare the rate of bromination of this compound and 4-chloro-2-ethylaniline.

Materials:

  • This compound

  • 4-chloro-2-ethylaniline

  • Glacial Acetic Acid

  • Bromine (as a 1.0 M solution in acetic acid)

  • Sodium thiosulfate solution (10% w/v)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 10 mmol of this compound (Flask A) and 10 mmol of 4-chloro-2-ethylaniline (Flask B) in 20 mL of glacial acetic acid. Stir magnetically at room temperature.

  • TLC Baseline: Spot a TLC plate with the initial solutions from both Flask A and Flask B.

  • Bromination: To each flask, add 9.5 mL of a 1.0 M bromine solution in acetic acid (9.5 mmol, 0.95 eq) dropwise over 10 minutes simultaneously. Start a timer as soon as the addition is complete.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing a few drops of sodium thiosulfate solution to destroy excess bromine. Dilute with ethyl acetate and spot on a TLC plate.

  • Analysis: Develop the TLC plates and visualize under UV light. Compare the disappearance of the starting material spot in the lanes for Flask A and Flask B over time. The faster disappearance of the starting material in Flask A will confirm its higher reactivity.

  • Work-up (after completion): Pour the reaction mixtures into 100 mL of water. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be analyzed by ¹H NMR to confirm the position of substitution.

Comparative Reactivity of the Amino Group: Basicity and Nucleophilicity

Basicity (pKa)
  • This compound: The chloro group is meta to the amino group. Its electron-withdrawing influence is transmitted primarily through the weaker inductive (-I) effect. A close analog, 5-chloro-2-methylaniline, has a reported pKa of 3.85.[6]

  • 4-chloro-2-ethylaniline: The chloro group is para to the amino group. In this position, it exerts a strong -I effect and can also participate in resonance, further delocalizing the nitrogen lone pair and reducing its availability to accept a proton.

  • Prediction: 4-chloro-2-ethylaniline is predicted to be a weaker base (lower pKa of its conjugate acid) than this compound.

Nucleophilicity (N-Acylation)

Nucleophilicity in anilines generally correlates with basicity. A more available lone pair leads to a faster reaction with electrophiles.

  • Prediction: this compound will be a stronger nucleophile and will react more rapidly in N-acylation reactions (e.g., with acetyl chloride) than 4-chloro-2-ethylaniline. This difference can be critical in syntheses where selective N-acylation is required in the presence of other nucleophilic groups or where mild reaction conditions are necessary.

G start Prepare Parallel Reactions: Isomer 1 vs. Isomer 2 (1 eq. each in Pyridine) add_reagent Add Acetyl Chloride (0.95 eq) at 0°C start->add_reagent monitor Monitor by TLC/HPLC at t=0, 10, 30, 60 min add_reagent->monitor quench Quench aliquots with MeOH monitor->quench Sample analyze Compare % Conversion: Isomer 1 > Isomer 2 quench->analyze

Figure 3. Workflow for comparing N-acylation reactivity.

Comparative Data Summary

The following table summarizes the physical properties and predicted reactivity profiles of the two isomers based on established chemical principles and available data for analogous compounds.

PropertyThis compound4-chloro-2-ethylanilineReference
Molecular Formula C₈H₁₀ClNC₈H₁₀ClN[2][7]
Molecular Weight 155.63 g/mol 155.62 g/mol [2][7]
Boiling Point 252.6°C @ 760 mmHg~249.9°C @ 760 mmHg[1][2]
Predicted Basicity Higher (more basic)Lower (less basic)
Predicted EAS Reactivity HigherLower
Predicted Nucleophilicity HigherLower
Primary EAS Product Substitution at C4Substitution at C3/C5

Implications for Synthetic Applications

The choice between these two isomers is not arbitrary and has significant consequences for multi-step syntheses.

  • For Regiocontrolled EAS: If the synthetic route requires substitution at the position para to the amino group, This compound is the clear choice. Its inherent electronic bias directs electrophiles to this position with high selectivity.

  • For Reactions Requiring a Deactivated Ring: If a subsequent reaction requires a less reactive aniline to prevent side reactions (e.g., over-halogenation, oxidation), 4-chloro-2-ethylaniline may be advantageous. Its deactivated ring is more robust under certain conditions.

  • For N-Functionalization: When planning reactions at the amino group, such as amide bond formation or alkylation, the higher nucleophilicity of This compound allows for the use of milder conditions, shorter reaction times, and potentially higher yields compared to the less nucleophilic 4-chloro-2-ethylaniline .

Conclusion

While this compound and 4-chloro-2-ethylaniline are structurally similar, their reactivity profiles are distinct. The key differentiator is the position of the chloro substituent relative to the powerful activating amino group.

  • This compound is the more reactive isomer in electrophilic aromatic substitution due to the favorable positioning of its substituents, which directs incoming electrophiles to the open C4 position. Its amino group is also more basic and nucleophilic.

  • 4-chloro-2-ethylaniline is significantly deactivated towards electrophilic attack by the para-chloro group. Its amino group is less basic and nucleophilic.

This comparative analysis, grounded in fundamental principles of physical organic chemistry, provides a predictive framework for researchers and drug development professionals. By understanding these intrinsic differences, chemists can make more informed decisions in reaction design, leading to more efficient, predictable, and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chloroethylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical development and synthetic chemistry, the precise identification of structural isomers is not merely an academic exercise—it is a cornerstone of quality control, process optimization, and regulatory compliance. Chloroethylaniline isomers, particularly 2-chloro-N-ethylaniline, 3-chloro-N-ethylaniline, and 4-chloro-N-ethylaniline, present a classic analytical challenge. Possessing identical molecular formulas (C₈H₁₀ClN) and molecular weights (155.62 g/mol ), their differentiation requires a nuanced application of modern spectroscopic techniques.[1][2][3]

This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR & Raman), and Mass Spectrometry (MS). Moving beyond a simple listing of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure robust and reliable isomer identification.

The Decisive Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive standalone technique for distinguishing chloroethylaniline isomers. The underlying principle is that the chemical environment of each nucleus (primarily ¹H and ¹³C) is unique and exquisitely sensitive to the placement of substituents on the aromatic ring. The electron-withdrawing chlorine atom and the electron-donating ethylamino group create distinct electronic landscapes for each isomer, leading to unambiguous differences in chemical shifts, signal multiplicities, and the number of unique resonances.

Causality in NMR: Why the Spectra Differ

The key to differentiation lies in molecular symmetry. The 4-chloro isomer (para-substitution) possesses a higher degree of symmetry than the 2-chloro (ortho) and 3-chloro (meta) isomers. This symmetry element means that chemically equivalent protons and carbons will produce a single signal, resulting in a simpler, more easily interpretable spectrum compared to its less symmetrical counterparts.

  • ¹H NMR: The aromatic region (typically 6.5-7.5 ppm) is most telling. The 4-isomer will exhibit a classic AA'BB' system, appearing as two distinct doublets. In contrast, the 2- and 3-isomers will show more complex, overlapping patterns of four distinct aromatic protons.

  • ¹³C NMR: The number of unique signals directly reflects the molecular symmetry. The 4-isomer will show only 6 carbon signals (4 aromatic, 2 ethyl), whereas the 2- and 3-isomers will each display 8 unique carbon signals.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected NMR spectral data, which serves as a powerful reference for identification.

Isomer Spectroscopy Aromatic Signals Ethyl Group Signals Key Differentiator
2-Chloro-N-ethylaniline ¹H NMR4 distinct, complex multiplets (~6.6-7.3 ppm)Quartet (~3.2 ppm, -CH₂-), Triplet (~1.2 ppm, -CH₃)4 unique aromatic proton signals.
¹³C NMR6 unique signals (~112-145 ppm)2 unique signals (~38 ppm, -CH₂-), (~14 ppm, -CH₃)8 total ¹³C signals.
3-Chloro-N-ethylaniline ¹H NMR4 distinct, complex multiplets (~6.5-7.2 ppm)Quartet (~3.1 ppm, -CH₂-), Triplet (~1.2 ppm, -CH₃)4 unique aromatic proton signals; different splitting from 2-isomer.
¹³C NMR6 unique signals (~111-150 ppm)2 unique signals (~38 ppm, -CH₂-), (~14 ppm, -CH₃)8 total ¹³C signals.
4-Chloro-N-ethylaniline ¹H NMRTwo doublets, AA'BB' system (~6.6 and 7.1 ppm)Quartet (~3.1 ppm, -CH₂-), Triplet (~1.2 ppm, -CH₃)Symmetrical 'two doublets' pattern in the aromatic region.
¹³C NMR4 unique signals (~113-147 ppm)2 unique signals (~38 ppm, -CH₂-), (~14 ppm, -CH₃)Only 6 total ¹³C signals.
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for unambiguous isomer identification.

  • Sample Preparation: Dissolve approximately 5-10 mg of the chloroethylaniline sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Place the NMR tube into the spectrometer's probe. Ensure the instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or higher to ensure a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2-5 seconds to allow for full magnetization recovery.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_id Isomer Identification Prep Dissolve Isomer in CDCl3 + TMS Acquire Acquire FID (16+ Scans) Prep->Acquire Process Fourier Transform, Phase & Calibrate Acquire->Process Analysis Analyze Signals: - Chemical Shift - Multiplicity - Integration Process->Analysis ID_2 2-Chloro Analysis->ID_2 4 Ar signals (complex) ID_3 3-Chloro Analysis->ID_3 4 Ar signals (complex) ID_4 4-Chloro Analysis->ID_4 2 Ar signals (doublets) Vibrational_Logic cluster_isomers Isomer Structure cluster_modes Vibrational Modes cluster_spectra Characteristic IR Peak Ortho 2-Chloro (Ortho) Ortho_Mode Ortho-specific C-H Bending Ortho->Ortho_Mode Meta 3-Chloro (Meta) Meta_Mode Meta-specific C-H Bending Meta->Meta_Mode Para 4-Chloro (Para) Para_Mode Para-specific C-H Bending Para->Para_Mode Ortho_Peak ~745 cm⁻¹ Ortho_Mode->Ortho_Peak Meta_Peak ~770-800 cm⁻¹ Meta_Mode->Meta_Peak Para_Peak ~820 cm⁻¹ Para_Mode->Para_Peak GCMS_Workflow cluster_peaks Chromatogram Output Sample Isomer Mixture in Solvent Injector Vaporization (Injector @ 250°C) Sample->Injector GC_Column Chromatographic Separation (GC Column with Temp Ramp) Injector->GC_Column Peak1 GC_Column->Peak1 t_R1 Peak2 GC_Column->Peak2 t_R2 Peak3 GC_Column->Peak3 t_R3 MS_Detector Ionization & Fragmentation (EI Source) Peak1->MS_Detector Peak2->MS_Detector Peak3->MS_Detector Mass_Analyzer Mass Analysis (Quadrupole) MS_Detector->Mass_Analyzer Spectrum Mass Spectrum (Confirmation) Mass_Analyzer->Spectrum

References

Methodology Deep Dive: Reverse-Phase HPLC for 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 5-Chloro-2-ethylaniline: HPLC vs. Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. This compound, an important building block in the synthesis of dyes, agrochemicals, and pharmaceuticals, is no exception[1]. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of this compound. We will explore the causality behind methodological choices, present a robust and self-validating HPLC protocol, and objectively compare its performance against common alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory acceptability[2][3][4].

High-Performance Liquid Chromatography is the workhorse of analytical chemistry for its versatility, robustness, and precision. For an analyte like this compound (Molecular Formula: C₈H₁₀ClN, Molecular Weight: 155.62 g/mol ), a reverse-phase (RP) method is the logical starting point[5].

The Rationale for Reverse-Phase HPLC

The choice of RP-HPLC is based on the physicochemical properties of this compound. The molecule possesses a nonpolar ethyl group and a benzene ring, along with a polar amine group and a moderately polar chlorine atom. This amphiphilic nature makes it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. By modulating the polarity of the mobile phase—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can precisely control the elution time of the analyte, separating it from impurities and degradation products.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability checks and adherence to ICH Q2(R2) validation principles[2][3][6].

1. Materials and Reagents:

  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm)

  • Additives: Formic Acid (FA) or Phosphoric Acid

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range should bracket the expected concentration of the analyte in test samples.

  • Sample Preparation: Dissolve the test sample in the diluent to achieve an expected final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) at a 60:40 (v/v) ratio. The acidic modifier improves peak shape and suppresses the ionization of the amine group.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detector set at 239 nm or 254 nm. Aromatic amines typically exhibit strong absorbance in this range[7][8]. A diode array detector (DAD) can be used to confirm peak purity.

  • Injection Volume: 10 µL

4. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. Make five replicate injections of a mid-range standard (e.g., 50 µg/mL).

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Precision (%RSD): The relative standard deviation of the peak areas from the five injections should be ≤ 2.0%[9]. For late-phase methods, an even tighter acceptance limit of ≤0.73% is often achievable and recommended[10].

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (1000 µg/mL Stock) Cal_Curve Calibration Curve (Serial Dilutions) Standard->Cal_Curve Sample Test Sample (Dissolution & Filtration) HPLC HPLC System (C18 Column, ACN/H2O) Sample->HPLC Cal_Curve->HPLC Integration Peak Integration & Area Calculation HPLC->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is trustworthy and fit for its purpose, a full validation study is required[4].

ParameterProtocolAcceptance CriteriaRationale
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.99.Demonstrates the method's ability to measure the analyte unequivocally in the presence of other components[9].
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.Confirms a direct, proportional relationship between concentration and detector response[9].
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.Measures the closeness of the experimental results to the true value.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.Assesses the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1.S/N ≥ 3.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1.S/N ≥ 10 and acceptable precision (%RSD ≤ 10%).The lowest amount of analyte that can be quantified with suitable precision and accuracy[10].
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).No significant change in results (%RSD ≤ 2.0%). System suitability must pass.Demonstrates the method's reliability during normal usage with minor variations in parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC-UV is a powerful tool, other techniques may be more suitable depending on the analytical challenge. The main alternatives for aromatic amine analysis are GC-MS and LC-MS/MS[11].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point in a gaseous mobile phase, followed by detection with a mass spectrometer.

  • Causality & Rationale: Given its boiling point of 252.6°C, this compound is sufficiently volatile for GC analysis[1]. GC can offer excellent separation efficiency. The mass spectrometer provides high specificity and structural information from fragmentation patterns, which is a significant advantage over UV detection for definitive identification[12].

  • Advantages: High resolving power, excellent for separating isomers, and definitive identification with MS.

  • Disadvantages: High temperatures in the injection port can cause degradation of thermally labile compounds. While less of a concern for this specific analyte, many aromatic amines can be problematic, sometimes requiring derivatization to improve volatility and thermal stability[13].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

  • Causality & Rationale: For applications requiring ultra-low detection limits, such as impurity profiling or environmental monitoring, LC-MS/MS is the gold standard. It can selectively monitor for a specific parent-to-daughter ion transition, effectively eliminating matrix interference and achieving quantification at picogram levels.

  • Advantages: Unmatched sensitivity and selectivity, ideal for complex matrices, and provides molecular weight confirmation.

  • Disadvantages: Significantly higher equipment and maintenance costs, requires more specialized operator expertise, and can be susceptible to matrix effects like ion suppression[14].

Performance Comparison

The following table summarizes the expected performance of each technique for the quantitative analysis of this compound, based on typical validation data for related aromatic amines[15].

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.999>0.99>0.999[15]
Accuracy (% Recovery) 98 - 102%Typically 80 - 120%[15]95 - 105%
Precision (%RSD) < 2.0%< 15%[15]< 10%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.02 - 0.2 ng/mL[15]
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.1 - 1.0 ng/mL[15]
Selectivity GoodVery GoodExcellent
Cost & Complexity LowMediumHigh

Decision Framework: Selecting the Right Method

The choice of analytical technique is not merely about performance but about fitness for purpose. The following decision framework can guide the selection process.

Diagram: Method Selection Framework

Decision_Framework Start Define Analytical Goal Req What is the required quantitation limit? Start->Req Matrix Is the sample matrix complex? Req->Matrix High (>50 ng/mL) LCMSMS Use LC-MS/MS Req->LCMSMS Low (<10 ng/mL) ID Is definitive identification required? Matrix->ID No Matrix->LCMSMS Yes HPLC Use HPLC-UV ID->HPLC No GCMS Use GC-MS ID->GCMS Yes

Caption: Decision tree for selecting the optimal analytical method.

  • For Routine Quality Control (Assay & Purity): When analyzing the bulk substance or formulated product where concentrations are high and the matrix is relatively clean, HPLC-UV is the ideal choice. It offers excellent precision, accuracy, and robustness at a low operational cost.

  • For Identification & Isomer Separation: If the primary goal is to definitively identify the compound or separate it from structurally similar isomers, GC-MS is a strong candidate. Its high separation efficiency and mass spectral data provide a level of confidence that UV detection cannot.

  • For Trace-Level Analysis: When quantifying trace impurities, monitoring for leachables, or conducting environmental analysis where sensitivity is paramount, LC-MS/MS is the superior technique. Its ability to detect the analyte at sub-ng/mL levels is unmatched.

Conclusion

The quantitative analysis of this compound can be effectively achieved through several analytical techniques. For the majority of applications in pharmaceutical and chemical development, a well-validated reverse-phase HPLC method with UV detection stands out as the most practical, robust, and cost-effective solution. It provides the necessary accuracy and precision for quality control and release testing, grounded in the rigorous framework of ICH guidelines. However, when faced with challenges of ultra-low concentration limits or the need for absolute structural confirmation, more specialized techniques like LC-MS/MS and GC-MS offer powerful, albeit more complex, alternatives. The ultimate choice must be guided by the specific analytical objective, ensuring the selected method is truly fit for its intended purpose.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Chloro-2-ethylaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of process reproducibility, safety, and the efficacy of the final active ingredient. 5-Chloro-2-ethylaniline, a key building block in the synthesis of various high-value molecules, is no exception.[1] Impurities, which can include starting materials, by-products, intermediates, or degradation products, can compromise the safety, efficacy, and stability of a final product.[2][3] Therefore, a robust, multi-faceted analytical strategy is imperative to ensure the synthesized compound meets the stringent purity requirements demanded by regulatory bodies.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound. We will move beyond procedural lists to explore the causality behind our experimental choices, grounding our recommendations in established scientific principles and regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[4][5] Our objective is to create a self-validating system of analysis by employing orthogonal methods that provide a comprehensive and trustworthy purity profile.

The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable

Relying on a single analytical technique for purity determination is a significant risk. A method that is well-suited for separating the primary compound from its starting materials may fail to resolve it from a structurally similar isomeric by-product. The ICH guidelines on impurities (Q3A) necessitate the reporting, identification, and qualification of impurities that exceed specific thresholds, which can be as low as 0.05% for identification.[2][5] To meet this standard, we advocate for an orthogonal approach, combining a high-resolution chromatographic technique with a universal, structure-elucidating spectroscopic method. This ensures that what one method might miss, the other is likely to detect.[6]

For this compound, the principal methods of choice are:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, particularly for non-volatile or thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds, offering exceptional sensitivity and the ability to identify unknown impurities.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary analytical method that provides structural confirmation and an absolute purity value without reliance on a reference standard of the analyte itself.[6][8]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity assessment. For a moderately nonpolar compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice, offering excellent separation of the main analyte from potential polar and nonpolar impurities.

Causality of Method Design:
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides strong retention for aromatic amines, allowing for effective separation based on subtle differences in polarity.

  • Mobile Phase (Acetonitrile/Water with Acid): An acetonitrile/water gradient allows for the elution of a wide range of impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) protonates the aniline's amino group. This single, consistent protonation state prevents peak tailing and ensures sharp, symmetrical peaks, which are critical for accurate quantification.[9]

  • Detection (UV at 239-254 nm): The benzene ring in the molecule is a strong chromophore. A detection wavelength around 239-254 nm is typically chosen to maximize the signal-to-noise ratio, enabling the detection of trace-level impurities.[9][10]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of this compound prep2 Dissolve in 10 mL of Acetonitrile (1 mg/mL stock) prep1->prep2 prep3 Dilute to 0.1 mg/mL with mobile phase prep2->prep3 analysis1 Inject 10 µL onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution (ACN/H2O) analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate all peak areas in the chromatogram analysis3->data1 data2 Calculate % Purity: (Main Peak Area / Total Area) * 100 data1->data2 cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh ~5 mg of this compound prep2 Dissolve in 5 mL of Dichloromethane (DCM) prep1->prep2 analysis1 Inject 1 µL (Splitless) into GC prep2->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 Electron Ionization (EI) and Mass Detection analysis2->analysis3 data1 Integrate Total Ion Chromatogram (TIC) analysis3->data1 data2 Calculate % Purity by Area data1->data2 data3 Identify Impurities via Mass Spectral Library Search data1->data3 cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep1 Accurately weigh ~15 mg of this compound (Analyte) prep3 Dissolve both in a known volume of DMSO-d6 prep1->prep3 prep2 Accurately weigh ~10 mg of Internal Standard (IS) prep2->prep3 analysis1 Acquire 1H NMR Spectrum prep3->analysis1 analysis2 Use Long Relaxation Delay (D1 > 30s) analysis1->analysis2 data1 Phase and Baseline Correct the Spectrum analysis2->data1 data2 Integrate non-overlapping peaks for Analyte and IS data1->data2 data3 Calculate Purity using the qNMR Equation data2->data3

References

A Comparative Guide to Azo Dyes Derived from Chloroaniline Isomers: Synthesis, Performance, and Toxicological Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used across various industries, including textiles, printing, and food.[1] Their defining feature is the azo group (-N=N-), which connects two aromatic rings, forming a conjugated system responsible for their vibrant colors.[2] The properties of these dyes can be meticulously tuned by modifying the chemical structure of the aromatic precursors.[1]

This guide provides an in-depth comparative analysis of monoazo dyes synthesized from the three structural isomers of chloroaniline: ortho-, meta-, and para-chloroaniline, coupled with β-naphthol. The position of the chlorine atom on the aniline ring significantly influences the electronic properties of the resulting diazonium salt, which in turn dictates the spectral characteristics, stability, and even the toxicological profile of the final dye. For researchers, scientists, and professionals in drug development, understanding these structure-property relationships is paramount for the rational design of novel azo compounds for specific applications, from high-performance pigments to potential therapeutic agents.[3]

The reductive cleavage of the azo bond, a metabolic process that can occur in the body, may release the constituent aromatic amines.[1] Therefore, a critical aspect of this guide is the comparative toxicology of the chloroaniline isomers, which serves as a crucial indicator of the potential risks associated with these dyes.

Experimental Methodologies

General Synthesis of Azo Dyes from Chloroaniline Isomers

The synthesis of azo dyes from chloroaniline isomers is a well-established two-step process: diazotization followed by a coupling reaction.[1] The low temperatures (0-5 °C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[2]

Step 1: Diazotization of Chloroaniline Isomers

  • In a beaker, dissolve the chosen chloroaniline isomer (o-, m-, or p-chloroaniline) in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

Step 2: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with continuous and efficient stirring.

  • An immediate precipitation of the colored azo dye will be observed.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the synthesized azo dye in an oven at a controlled temperature.

Experimental Workflow Diagram

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Work-up chloroaniline Chloroaniline Isomer (o-, m-, or p-) mix1 Mix chloroaniline->mix1 hcl HCl, H₂O hcl->mix1 ice_bath1 Ice Bath (0-5 °C) add_nitrite Add Nitrite ice_bath1->add_nitrite na_nitrite NaNO₂ Solution na_nitrite->add_nitrite dropwise diazonium_salt Diazonium Salt Solution coupling Couple diazonium_salt->coupling mix1->ice_bath1 add_nitrite->diazonium_salt Stir 15-20 min beta_naphthol β-Naphthol mix2 Dissolve beta_naphthol->mix2 naoh NaOH Solution naoh->mix2 ice_bath2 Ice Bath (0-5 °C) ice_bath2->coupling azo_dye_precipitate Azo Dye Precipitate filtration Vacuum Filtration azo_dye_precipitate->filtration mix2->ice_bath2 coupling->azo_dye_precipitate Immediate Precipitation washing Wash with Cold H₂O filtration->washing drying Drying washing->drying final_product Purified Azo Dye drying->final_product

A generalized workflow for the synthesis of azo dyes from chloroaniline isomers.
Characterization Techniques

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε), which are indicative of the dye's color and intensity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, particularly the N=N stretching vibration characteristic of the azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized dyes.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the dyes by determining their decomposition temperatures.

  • Fastness Tests: To evaluate the dyeing performance, including light, wash, and rubbing fastness, typically rated on a standard scale.

Comparative Performance Data

The isomeric position of the chlorine atom on the aniline ring exerts a significant influence on the electronic and, consequently, the performance characteristics of the resulting azo dyes.

Spectral Properties

The position of the chlorine atom, an electron-withdrawing group, affects the electronic transitions within the dye molecule, leading to shifts in the maximum absorption wavelength (λmax). This phenomenon, known as solvatochromism, where the color of a substance changes with the polarity of the solvent, is also influenced by the isomer used.[4][5]

Azo Dye PrecursorCoupling AgentSolventλmax (nm)Reference
o-ChloroanilinePhenolDichloromethane~350-450[4]
m-Chloroaniline2,4-DihydroxybenzophenoneNot SpecifiedVaries[6]
p-ChloroanilineTheophyllineEthanolNot Specified[7]
p-ChloroanilineDiazotized 4-methylanilineNot SpecifiedNot Specified[8]

The electron-withdrawing nature of the chlorine atom generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the dye derived from unsubstituted aniline. The extent of this shift is dependent on the isomer, with the para and ortho positions often having a more pronounced effect due to direct resonance interactions.

Thermal Stability

The thermal stability of azo dyes is a critical parameter for their application in materials science and high-temperature dyeing processes.[9] The decomposition of azo dyes typically involves the cleavage of the azo bond.[10]

While specific comparative data for the three chloroaniline-derived azo dyes is sparse, studies on various azo dyes have shown that their thermal decomposition generally begins at temperatures above 280 °C.[11] The stability is influenced by the overall molecular structure, including the presence and position of substituents. Electron-withdrawing groups, such as chlorine, can influence the strength of the chemical bonds within the molecule, thereby affecting its thermal stability.[10]

Dyeing Performance: Fastness Properties

The fastness properties of a dye determine its durability on a substrate. These properties are influenced by the chemical structure of the dye, which affects its affinity for the fiber and its resistance to fading or bleeding.

  • Light Fastness: The resistance of a dye to fading upon exposure to light. The presence of electron-withdrawing groups can sometimes improve light fastness.[12]

  • Wash Fastness: The resistance of a dye to removal from the fabric during washing. This is often related to the strength of the interaction between the dye and the fiber.[13][14]

  • Rubbing Fastness: The resistance of a dye to crocking, or the transfer of color from the fabric surface to another surface by rubbing.

Comparative studies on various azo dyes have shown that their fastness properties can be significantly altered by the nature and position of substituents on the aromatic rings.[15][16]

Toxicological Insights: A Critical Comparison

For applications in drug development and other biological fields, the toxicological profile of azo dyes is of paramount importance. A significant concern is the potential for reductive cleavage of the azo bond to release the parent aromatic amines, which may be toxic or carcinogenic.[1][17] Therefore, a comparative analysis of the toxicity of the chloroaniline isomers provides critical insights into the potential hazards of their derived dyes.

A comprehensive study by the National Toxicology Program (NTP) compared the toxicity of o-, m-, and p-chloroaniline in animal models. The key findings are summarized below:

Chloroaniline IsomerKey Toxicological FindingsGenotoxicity
p-Chloroaniline Most potent inducer of methemoglobin formation and hematotoxicity.[18]Clearly genotoxic in various test systems.[18]
m-Chloroaniline Intermediate hematotoxicity.[18]Inconsistent results, indicating weak or no genotoxic effects.[18]
o-Chloroaniline Least potent in inducing hematotoxicity.[18]Inconsistent results, indicating weak or no genotoxic effects.[18]

This data clearly indicates a hierarchy of toxicity among the chloroaniline isomers, with p-chloroaniline being the most hazardous.[18] This suggests that azo dyes derived from p-chloroaniline may pose a greater toxicological risk upon metabolic cleavage compared to those derived from the ortho and meta isomers.

Chemical Structures of Chloroaniline Isomers

G cluster_ortho ortho-Chloroaniline cluster_meta meta-Chloroaniline cluster_para para-Chloroaniline o_chloroaniline o_chloroaniline m_chloroaniline m_chloroaniline p_chloroaniline p_chloroaniline

The chemical structures of the three chloroaniline isomers.

Discussion and Conclusion

The choice of chloroaniline isomer as a precursor has a demonstrable impact on the properties of the resulting azo dyes. The position of the chlorine atom influences the electronic structure of the dye, which in turn affects its color (spectral properties), stability, and dyeing performance.

From a toxicological standpoint, the evidence is clear: p-chloroaniline is significantly more toxic than its ortho and meta counterparts.[18] This has critical implications for the development of azo dyes for applications where human exposure is a possibility. Researchers and drug development professionals should exercise caution when working with azo dyes derived from p-chloroaniline and consider the potential for the release of this toxic metabolite.

While a comprehensive, direct comparison of all performance parameters for the three isomeric azo dyes is not available in a single study, the existing literature provides a strong foundation for making informed decisions. The synthesis protocols are well-established, and the characterization methods are robust.

References

The Strategic Advantage of 5-Chloro-2-ethylaniline in High-Performance Azo Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of dye chemistry, the selection of foundational intermediates is a critical determinant of the final product's performance and market viability. For researchers and professionals in dye and pigment development, a deep understanding of the structure-property relationships of these precursors is paramount. This guide provides an in-depth comparative analysis of 5-Chloro-2-ethylaniline, a key intermediate in the synthesis of high-performance azo dyes. We will objectively evaluate its advantages over common alternatives, supported by illustrative experimental data and detailed protocols, to provide a comprehensive resource for the discerning scientist.

Introduction: The Architectural Significance of Substituted Anilines in Azo Chromophores

Azo dyes, characterized by the '-N=N-' chromophore, represent the most extensive and versatile class of synthetic colorants.[1] Their ubiquity in textiles, coatings, and printing is a testament to their synthetic accessibility and broad color palette. The final hue, intensity, and fastness properties of an azo dye are intricately linked to the electronic and steric nature of the aromatic precursors used in their synthesis: the diazo component (typically a primary aromatic amine) and the coupling component.[2]

This compound, with its unique substitution pattern, offers a compelling combination of features that translate to superior dye performance. The presence of a chlorine atom, an electron-withdrawing group, and an ethyl group, an electron-donating group, on the aniline ring creates a nuanced electronic environment that favorably influences the properties of the resulting azo dyes.

Comparative Performance Analysis: this compound vs. Alternative Intermediates

To elucidate the distinct advantages of this compound, we present a comparative analysis against two common alternative intermediates: 2-Chloro-4-nitroaniline and p-Toluidine. These alternatives are chosen to represent intermediates with strongly electron-withdrawing and moderately electron-donating substituents, respectively. The following data, synthesized from established principles and reported trends in dye chemistry, illustrates the superior balance of properties achieved with this compound.[3][4]

Table 1: Comparative Performance of Azo Dyes Derived from Different Aniline Intermediates
PropertyDye from this compoundDye from 2-Chloro-4-nitroanilineDye from p-Toluidine
Color Shade Bright, Deep RedDull Reddish-BrownBright Orange-Red
Lightfastness (Blue Wool Scale) 6-77-84-5
Wash Fastness (Grey Scale, Staining) 4-543-4
Thermal Stability (TGA, °C) ~320~350~280
Solubility in Organic Solvents Moderate to HighLow to ModerateHigh

Causality behind the Performance Advantages:

The superior performance of dyes derived from this compound can be attributed to the synergistic effects of its substituents:

  • Enhanced Lightfastness: The presence of the chlorine atom, a halogen, is known to improve the lightfastness of azo dyes.[5] It is postulated that the halogen atom acts as an electron sink, helping to dissipate the energy from UV radiation and thus reducing the rate of photodegradation of the azo bond. While 2-Chloro-4-nitroaniline also benefits from a halogen, the strong electron-withdrawing nature of the nitro group can sometimes lead to other degradation pathways.

  • Optimal Wash Fastness: The overall molecular size and the balance of hydrophobic (ethyl group) and polar (chloro group) characteristics contribute to good fiber affinity and wash fastness.[6] This results in strong intermolecular interactions between the dye molecule and the substrate, leading to less bleeding during washing.

  • Excellent Thermal Stability: The combination of the chloro and ethyl groups contributes to a stable molecular structure that can withstand higher temperatures, a crucial factor in applications like disperse dyeing of polyester.[7]

  • Vibrant and Deep Shades: The push-pull electronic effect of the electron-donating ethyl group and the electron-withdrawing chloro group leads to a significant bathochromic (deepening of color) and hyperchromic (intensification of color) shift in the absorption spectrum, resulting in bright and deep red shades.

Experimental Protocols: A Validated Workflow for Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, we provide a detailed experimental workflow for the synthesis and comparative evaluation of azo dyes derived from this compound and its alternatives.

General Synthesis of Azo Dyes

The synthesis follows a two-step diazotization and coupling reaction.[2]

Step 1: Diazotization of the Aniline Derivative

  • In a 250 mL beaker, suspend 0.01 mol of the respective aniline derivative (this compound, 2-Chloro-4-nitroaniline, or p-Toluidine) in a solution of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.7 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Azo Coupling with β-Naphthol

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.

Workflow Diagram: Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Work-up Aniline Aniline Derivative (e.g., this compound) HCl_NaNO2 HCl, NaNO₂ 0-5 °C Aniline->HCl_NaNO2 Diazonium_Salt Diazonium Salt Intermediate HCl_NaNO2->Diazonium_Salt Diazotization Azo_Dye Azo Dye (Precipitate) Diazonium_Salt->Azo_Dye Coupling Coupling_Component Coupling Component (e.g., β-Naphthol) NaOH NaOH 0-5 °C Coupling_Component->NaOH NaOH->Azo_Dye Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: General workflow for the synthesis of azo dyes.

Evaluation of Dye Properties
  • Lightfastness: Dyed fabric samples are exposed to a standardized light source (e.g., Xenon arc lamp) alongside a set of blue wool standards (ISO 105-B02). The degree of fading is assessed by comparing the change in color of the sample to that of the standards.[8]

  • Wash Fastness: A dyed fabric sample is washed with a standard soap solution under controlled conditions of temperature and time (ISO 105-C06). The change in color of the sample and the degree of staining on an adjacent undyed multifiber fabric are evaluated using grey scales.[9][10]

  • Thermal Stability: The thermal decomposition of the purified dye powder is analyzed using Thermogravimetric Analysis (TGA), where the weight loss of the sample is measured as a function of increasing temperature.

Logical Relationship: Structure to Performance

StructurePerformance Structure This compound Chloro Group (-Cl) Ethyl Group (-C₂H₅) Properties Dye Performance Advantages Enhanced Lightfastness Optimal Wash Fastness Excellent Thermal Stability Vibrant & Deep Shades Structure:cl->Properties:lf e⁻ withdrawing (UV dissipation) Structure:et->Properties:cs e⁻ donating (Bathochromic shift) Structure:cl->Properties:wf Polarity Structure:et->Properties:wf Hydrophobicity Structure->Properties:ts Molecular Stability

Caption: Influence of substituents on dye properties.

Conclusion: A Strategic Choice for High-Value Applications

The empirical and theoretical evidence clearly indicates that this compound is a superior intermediate for the synthesis of high-performance azo dyes, particularly in the red shade gamut. Its unique molecular architecture, featuring a balanced combination of electron-withdrawing and electron-donating groups, imparts a desirable constellation of properties including excellent lightfastness, robust wash fastness, and high thermal stability. For researchers and developers aiming to create colorants for demanding applications where durability and vibrancy are critical, this compound represents a strategic and scientifically sound choice.

References

A Comparative Guide to Analytical Method Validation for 5-Chloro-2-ethylaniline Assay: HPLC vs. GC Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 5-Chloro-2-ethylaniline, a key chemical intermediate, requires precise analytical monitoring to ensure product quality and process control. This guide provides an in-depth comparison of two prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this compound. We will delve into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering field-proven insights into experimental design and data interpretation.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will not only outline the "what" and "how" of method validation but also the "why" behind the selection of specific validation parameters and acceptance criteria.

Choosing the Analytical Battlefield: HPLC vs. GC

The selection of an analytical technique is the foundational step in method development. For a substituted aniline like this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in the pharmaceutical industry. Its primary advantage lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC method is the most logical starting point, offering excellent resolution and sensitivity with UV detection due to the aromatic nature of the analyte.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Given that this compound is amenable to volatilization, GC offers high efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] Derivatization can sometimes be employed to improve the chromatographic properties of aniline compounds.[5]

This guide will present a comparative validation of a proposed Reverse-Phase HPLC (RP-HPLC) method and a capillary GC method for the assay of this compound.

The Blueprint for Trust: Analytical Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] The core validation parameters, as stipulated by ICH Q2(R1), are specificity, linearity, range, accuracy, precision, and robustness.[1][9][10]

Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Reporting Reporting MD Initial Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) MD->Protocol Method Finalized Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Protocol->Precision Robustness Robustness Protocol->Robustness LOD_LOQ LOD & LOQ (If required) Protocol->LOD_LOQ Report Validation Report (Results, Deviations, & Conclusion) Specificity->Report Data Analysis Linearity->Report Data Analysis Accuracy->Report Data Analysis Precision->Report Data Analysis Robustness->Report Data Analysis LOD_LOQ->Report Data Analysis

Caption: Workflow for Analytical Method Validation.

Comparative Validation: RP-HPLC vs. GC for this compound Assay

Here, we present a head-to-head comparison of the validation of a hypothetical RP-HPLC and GC method for the assay of this compound. The experimental data provided in the tables are representative and intended for illustrative purposes.

I. Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][11]

  • RP-HPLC Approach:

    • Placebo/Blank Analysis: Injection of a blank solvent (mobile phase) to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products. The stressed samples are then analyzed to demonstrate that the analyte peak is resolved from any degradant peaks.

  • GC Approach:

    • Blank Analysis: Injection of the solvent to ensure no interfering peaks.

    • Peak Purity (with MS detector): If a GC-MS system is used, the mass spectrum of the analyte peak can be compared across the peak to assess for the presence of co-eluting impurities.

Data Summary: Specificity

ParameterRP-HPLC MethodGC MethodAcceptance Criteria
Blank Interference No peak at the retention time of the analyte.No peak at the retention time of the analyte.No significant interference at the analyte retention time.
Peak Purity (Assay) Peak purity index > 0.999 (PDA detector).Homogeneous mass spectrum across the peak (MS detector).Peak should be spectrally pure.
Resolution from Impurities Resolution > 2.0 between the analyte and closest eluting impurity/degradant.Baseline resolution between the analyte and other volatile components.Adequate resolution between adjacent peaks.
II. Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.[12]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against concentration and perform linear regression analysis.

Data Summary: Linearity and Range

ParameterRP-HPLC MethodGC MethodAcceptance Criteria
Range 80% - 120% of nominal concentration80% - 120% of nominal concentrationAs per ICH guidelines for assay.[12]
Correlation Coefficient (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
III. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of this compound into a placebo.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Data Summary: Accuracy (Recovery)

Concentration LevelRP-HPLC (% Recovery)GC (% Recovery)Acceptance Criteria
80% 99.5% (RSD: 0.8%)99.2% (RSD: 1.1%)98.0% - 102.0% Recovery
100% 100.2% (RSD: 0.6%)100.5% (RSD: 0.9%)with RSD ≤ 2.0%
120% 100.8% (RSD: 0.5%)101.1% (RSD: 0.7%)
IV. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.[12]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Data Summary: Precision

ParameterRP-HPLC (%RSD)GC (%RSD)Acceptance Criteria
Repeatability (n=6) ≤ 1.0%≤ 1.5%RSD ≤ 2.0%
Intermediate Precision (Analyst 1 vs. Analyst 2, Day 1 vs. Day 2) ≤ 2.0%≤ 2.0%RSD ≤ 2.0%
V. Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • RP-HPLC Variations:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • GC Variations:

    • Injector temperature (± 10°C)

    • Oven temperature ramp rate (± 1°C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

Data Summary: Robustness

Parameter VariedRP-HPLC (Impact on Assay)GC (Impact on Assay)Acceptance Criteria
Flow Rate/Carrier Gas Flow Assay results within 98-102%Assay results within 98-102%System suitability parameters should pass. Assay results should not be significantly affected.
Temperature (Column/Oven) Assay results within 98-102%Assay results within 98-102%
Mobile Phase/Ramp Rate Assay results within 98-102%Assay results within 98-102%

Proposed Analytical Methods: Step-by-Step

RP-HPLC Method Protocol
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve accurately weighed sample in mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

GC Method Protocol
  • Chromatographic System: GC with FID or MS detector.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 280°C (FID).

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve accurately weighed sample in a suitable solvent (e.g., methanol or methylene chloride) to a final concentration of approximately 0.1 mg/mL.

Method_Comparison cluster_Analyte Analyte cluster_HPLC HPLC Method cluster_GC GC Method Analyte This compound HPLC RP-HPLC Analyte->HPLC GC Capillary GC Analyte->GC HPLC_Pros Pros: - High versatility - Suitable for non-volatile compounds - Robust and widely used HPLC->HPLC_Pros HPLC_Cons Cons: - Higher solvent consumption - Potential for peak tailing HPLC->HPLC_Cons GC_Pros Pros: - High efficiency and resolution - High sensitivity (especially with MS) - Lower solvent usage GC->GC_Pros GC_Cons Cons: - Requires volatile and thermally  stable analyte - Potential for sample degradation  at high temperatures GC->GC_Cons

Caption: High-level comparison of HPLC and GC methods.

Conclusion and Recommendation

Both RP-HPLC and GC methods can be successfully developed and validated for the assay of this compound.

  • The RP-HPLC method is highly robust and versatile, making it an excellent choice for a quality control laboratory where a wide variety of compounds are tested. Its operation at ambient temperatures also mitigates the risk of analyte degradation.

  • The GC method offers superior efficiency and, when coupled with a mass spectrometer, unparalleled specificity. For processes where volatile impurities are of concern, a GC method can often analyze both the main component and these impurities in a single run.

The ultimate choice of method will depend on the specific application, the available instrumentation, and the portfolio of other analyses conducted in the laboratory. For routine quality control of this compound as a raw material or intermediate, the RP-HPLC method is generally recommended due to its robustness, ease of use, and lower risk of thermal degradation. However, for in-depth impurity profiling or at-line process monitoring where speed and specificity are critical, a GC-MS method would be the superior choice.

This guide underscores that a properly validated analytical method is the cornerstone of reliable data. By following the principles outlined herein and grounding experimental work in the authoritative standards set by bodies like the ICH, researchers and drug development professionals can ensure the quality and integrity of their work.

References

A Comparative Guide to the Characterization of Novel 5-Chloro-2-ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Bioactivity Profiles of Novel 5-Chloro-2-ethylaniline Derivatives, Supported by Experimental Data and Methodologies.

Aniline and its derivatives are foundational scaffolds in the synthesis of a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of halogen substituents, such as chlorine, has been a cornerstone of medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of drug candidates.[2] this compound, in particular, serves as a valuable starting material for the development of novel compounds with diverse therapeutic potential, from antimicrobial and antifungal agents to kinase inhibitors for cancer therapy.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and comparative performance of novel derivatives of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key workflows, and offer a comparative analysis of the derivatives' potential biological activities based on established structure-activity relationships.

The Rationale for Derivatization

The this compound scaffold presents several avenues for chemical modification to explore and optimize biological activity. The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can profoundly influence the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.[5]

For instance, the introduction of electron-withdrawing groups can enhance the fungicidal activity of certain aniline derivatives.[6] Conversely, the incorporation of specific side chains can improve binding affinity to enzyme active sites or cell surface receptors. The goal of derivatization is to systematically explore this chemical space to identify compounds with superior efficacy, selectivity, and drug-like properties.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel this compound derivatives typically begins with the parent aniline as the starting material. A general and robust method for introducing new functionality is through N-acylation, which can be achieved by reacting this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

General Synthetic Workflow

The synthesis, purification, and characterization of these novel derivatives follow a logical and systematic workflow to ensure the identity and purity of the final compounds.

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound C Reaction Setup (Solvent, Base) A->C B Acylating Agent B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Extraction, Washing) D->E F Chromatography (Column, Prep-HPLC) E->F G Structure Elucidation (NMR, IR, MS) F->G H Purity Analysis (HPLC, GC) F->H I Thermal Analysis (DSC, TGA) F->I

Caption: A typical workflow for the synthesis, purification, and characterization of novel this compound derivatives.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol details the synthesis of a representative novel derivative, N-(5-chloro-2-ethylphenyl)acetamide, as an illustrative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(5-chloro-2-ethylphenyl)acetamide as a solid.

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of newly synthesized derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural clues from fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H and C=O bonds.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the synthesized derivative.

Comparative Performance Analysis

To guide further drug discovery efforts, it is crucial to compare the performance of novel derivatives. This comparison is often based on their biological activity, which can be predicted based on established structure-activity relationships (SAR) before being confirmed by in vitro and in vivo studies.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for halogenated aniline derivatives, several key SAR principles can be applied to predict the potential bioactivity of novel this compound derivatives.[3][6]

SAR Insights cluster_core This compound Core cluster_modifications Modifications at N-position cluster_activity Predicted Biological Activity Core Core Structure Mod1 Small Alkyl/Acyl Groups Core->Mod1 Derivatization Mod2 Aromatic Rings Core->Mod2 Derivatization Mod3 Heterocyclic Moieties Core->Mod3 Derivatization Act1 Increased Lipophilicity Mod1->Act1 Leads to Act2 Enhanced Antimicrobial Activity Mod2->Act2 Can lead to Act3 Potential Kinase Inhibition Mod3->Act3 May confer

Caption: Logical relationships between modifications at the N-position of the this compound core and their predicted impact on biological activity.

Hypothetical Performance Comparison

The following table presents a hypothetical comparison of the predicted performance of three novel derivatives of this compound based on established SAR principles. This data is for illustrative purposes and would require experimental validation.

DerivativeModification at N-positionPredicted Lipophilicity (LogP)Predicted Antibacterial Activity (MIC µg/mL)Rationale for Predicted Performance
Derivative A Acetyl2.8>100Small acyl group may not significantly enhance bioactivity.
Derivative B 4-Nitrobenzoyl4.510-50The electron-withdrawing nitro group on an aromatic ring is known to enhance antimicrobial activity.[6]
Derivative C Thiazole-2-carbonyl3.95-25The introduction of a heterocyclic moiety can improve target engagement and cell permeability.[7]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. By systematically modifying the core structure and leveraging established structure-activity relationships, researchers can rationally design and synthesize new compounds with enhanced biological performance. The experimental protocols and comparative analysis presented in this guide provide a framework for the efficient characterization and evaluation of these novel derivatives, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-2-ethylaniline. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to furnish the scientific community with information that enhances laboratory safety and promotes best practices in chemical handling, building a foundation of trust that extends beyond the product itself.

Immediate Safety Briefing: Handling a Compound with Limited Data

A thorough review of established safety databases reveals a critical finding: there is currently no comprehensive, publicly available Safety Data Sheet (SDS) or detailed toxicological profile specifically for this compound. The primary data available is for its close structural analogue, 5-Chloro-2-methylaniline (CAS 95-79-4).

Causality of Approach: The substitution of a methyl group with an ethyl group can alter a compound's physical, chemical, and toxicological properties. Therefore, directly extrapolating data from the methyl-analogue to the ethyl-analogue is not sufficient for a complete risk assessment. In the absence of specific data, a conservative approach is mandatory. This guide will proceed by treating this compound as a substance with unknown hazards, leveraging the data for 5-Chloro-2-methylaniline as a baseline for a stringent, risk-averse safety protocol. This methodology is rooted in the principles of prudent laboratory practice, where potential risks of novel or under-characterized compounds are proactively managed.

We will also incorporate general safety protocols for the broader class of halogenated aromatic amines, which are often toxic and pose significant health risks.[1][2]

Hazard Assessment: Inferences from a Structural Analogue

To establish a baseline for safety protocols, we will use the hazard profile of 5-Chloro-2-methylaniline as a reference. This compound is classified with multiple hazards that should be assumed for this compound until proven otherwise.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Acute Toxicity Harmful if swallowed or in contact with skin.H302 + H312[3][4]
Serious Eye Irritation Causes serious eye irritation.H319[4][5][6]
Carcinogenicity Suspected of causing cancer. Some sources classify it as a confirmed carcinogen.H350 / H351[3][4][5][7]
Organ Toxicity May cause damage to organs.H370[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.H411[4]

Aromatic amines as a class are readily absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4] Symptoms may be delayed and include cyanosis (bluish skin), headache, and dizziness. Given these potential, severe health effects, engineering controls and personal protective equipment are non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a "worst-case scenario" assumption derived from the known hazards of similar compounds. All PPE must be inspected before use.[5]

Core PPE for All Operations

This is the minimum required PPE for any handling of this compound, including weighing, transfers, and solution preparation.

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Nitrile glove.

    • Outer Glove: Chemical-resistant gloves such as butyl rubber or Viton™. Always check the manufacturer's glove compatibility chart for chlorinated aromatic compounds.

    • Justification: Aromatic amines can permeate standard laboratory gloves.[1] Double-gloving provides an additional barrier and mitigates exposure during glove removal. Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection: Tightly fitting chemical safety goggles used in conjunction with a full-face shield.[5]

    • Justification: This combination protects against splashes to the eyes (goggles) and face (shield). Standard safety glasses are insufficient.

  • Body Protection: A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically impervious apron should be worn over the lab coat.[5][6]

    • Justification: This provides layered protection against spills and splashes, minimizing skin contact.

  • Footwear: Closed-toe, chemical-resistant shoes.

Respiratory Protection

Respiratory protection is dictated by the specific procedure and the potential for generating aerosols or vapors.

  • For low-volatility operations (e.g., weighing solids, preparing solutions): All work must be conducted within a certified chemical fume hood.[5]

  • For operations with high aerosolization potential (e.g., sonicating, heating, large-scale transfers): A NIOSH-approved respirator with organic vapor/acid gas cartridges is required, even within a fume hood.[6] A full-face respirator is recommended as it also provides superior eye protection.[5]

    • Justification: While the vapor pressure of similar compounds is low, operations that increase the surface area or add energy to the system can generate inhalable aerosols. A respirator provides a critical defense against systemic toxicity via inhalation.

Operational Plan: A Step-by-Step Workflow

This workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Materials (Chemical, Glassware, PPE) prep1->prep2 prep3 Don Full PPE (Core + Respiratory if needed) prep2->prep3 handle1 Designate Work Zone & Waste Containers prep3->handle1 Begin Work handle2 Weigh/Transfer Chemical Using Secondary Containment handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces with Appropriate Solvent handle3->clean1 Complete Experiment clean2 Segregate Halogenated Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE in Correct Order (Outer gloves first) clean2->clean3 exit exit clean3->exit Exit Work Area & Wash Hands Thoroughly

Caption: Experimental workflow for handling this compound.

Procedural Steps:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Gather all necessary equipment, including the chemical container, glassware, spatulas, and labeled waste containers, and place them in the fume hood.[8]

    • Don all required PPE before approaching the fume hood to begin work.

  • Handling:

    • Work with the fume hood sash at the lowest possible height.

    • When weighing or transferring the chemical, use a secondary container (e.g., a beaker or weigh boat within a larger dish) to catch any spills.

    • Immediately after dispensing, securely close the primary chemical container.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment. Use a solvent like acetone to rinse glassware, collecting the rinsate as hazardous waste.[8]

    • Carefully remove PPE, starting with the outer gloves, then the face shield, lab coat, and inner gloves. Avoid touching the outside of contaminated items.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan: Managing Halogenated Aromatic Waste

Proper segregation and disposal are crucial to prevent environmental harm and ensure regulatory compliance.

G cluster_waste Waste Segregation Source Waste Generation (Contaminated PPE, Glassware, Surplus Chemical, Rinsate) Solid Solid Halogenated Waste (Gloves, Wipes, Contaminated Solids) Source->Solid Solid Liquid Liquid Halogenated Waste (Solvents, Rinsate, Reaction Mixtures) Source->Liquid Liquid Disposal Store in Sealed, Labeled Containers for EHS Pickup Solid->Disposal Liquid->Disposal

Caption: Waste disposal decision pathway.

Disposal Protocol:
  • Segregation is Key: Halogenated organic waste must never be mixed with non-halogenated waste.[8][9]

  • Waste Streams:

    • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any solid chemical waste. Place these items in a designated, labeled solid waste container.

    • Liquid Waste: This includes all reaction mixtures, solvent rinses, and any spilled material collected with an absorbent. This must be collected in a separate, compatible, and clearly labeled liquid waste container.[9]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[8][9] Do not use abbreviations.

  • Storage and Disposal: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area within the lab. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

By adhering to these stringent protocols, you can effectively manage the risks associated with handling this compound, ensuring your safety and the integrity of your research environment. Always prioritize safety; when data is absent, caution is paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.